Methyl 3,5-difluoropyridine-2-carboxylate
Description
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Structure
2D Structure
Properties
IUPAC Name |
methyl 3,5-difluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJHSWYHTRMPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673212 | |
| Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955885-64-0 | |
| Record name | Methyl 3,5-difluoropyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of Methyl 3,5-difluoropyridine-2-carboxylate
An In-Depth Technical Guide to Methyl 3,5-difluoropyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Key Building Block in Modern Chemistry
This compound is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which combines a pyridine core, two fluorine atoms, and a methyl ester functional group, offers a unique combination of reactivity and physicochemical properties. The strategic placement of fluorine atoms is a cornerstone of modern drug design, often used to enhance metabolic stability, modulate basicity (pKa), and improve target binding affinity.[1][2] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this versatile chemical intermediate.
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: Methyl 3,5-difluoropicolinate, 3,5-Difluoropyridine-2-carboxylic acid methyl ester[3]
-
CAS Number: 955885-64-0[4]
-
Molecular Formula: C₇H₅F₂NO₂[5]
-
Molecular Weight: 173.12 g/mol [5]
Part 1: Physicochemical Properties
Precise experimental data for this compound is not widely published. The following table summarizes available predicted data and key properties of the closely related parent acid, which provide valuable context for handling and reaction planning.
| Property | Value | Source / Comment |
| Molecular Weight | 173.12 g/mol | [5] |
| Appearance | Not available | Typically an off-white solid or oil, based on similar compounds. |
| Boiling Point | 211.4 ± 40.0 °C | (Predicted)[6] |
| Density | 1.342 ± 0.06 g/cm³ | (Predicted)[6] |
| Melting Point | Not available | The parent acid melts at 203-208 °C, suggesting the ester is likely a lower-melting solid. |
| pKa (of conjugate acid) | -3.20 ± 0.10 | (Predicted)[6] The fluorine atoms significantly reduce the basicity of the pyridine nitrogen. |
| Solubility | Not available | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Storage Conditions | Store at room temperature, sealed in a dry place. | [6] |
Part 2: Synthesis and Purification
The most direct and industrially relevant synthesis of this compound is the esterification of its parent carboxylic acid. 3,5-Difluoropyridine-2-carboxylic acid (CAS 745784-04-7) serves as the readily available starting material.[7]
Workflow for Synthesis via Fischer Esterification
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. synchem.de [synchem.de]
- 4. This compound | [frontierspecialtychemicals.com]
- 5. aksci.com [aksci.com]
- 6. 955885-64-0 | CAS DataBase [chemicalbook.com]
- 7. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of Methyl 3,5-difluoropyridine-2-carboxylate
For distribution to: Researchers, scientists, and drug development professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of small organic molecules, a critical step in modern drug discovery and development. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of Methyl 3,5-difluoropyridine-2-carboxylate, a substituted pyridine derivative of interest in medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages advanced computational prediction tools and established principles of NMR spectroscopy to offer a detailed interpretation of its spectral features. We will delve into the expected chemical shifts, multiplicity patterns, and the profound influence of the electronegative fluorine atoms and the methyl ester group on the pyridine scaffold. This guide also outlines a standardized protocol for the acquisition of high-quality NMR data and provides visual aids to facilitate the understanding of the molecular structure and its NMR correlations.
Introduction: The Central Role of NMR in Pharmaceutical Research
In the landscape of pharmaceutical sciences, the unambiguous determination of a molecule's three-dimensional structure is paramount. NMR spectroscopy serves as a cornerstone of chemical characterization, providing rich information about the connectivity of atoms, their chemical environment, and their spatial relationships. For drug development professionals, a thorough understanding of a compound's NMR spectra is not merely an academic exercise; it is a crucial component of identity confirmation, purity assessment, and the study of intermolecular interactions that govern biological activity.
The subject of this guide, this compound, is a functionalized heterocyclic compound. The pyridine core is a common motif in pharmaceuticals, and the introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The methyl ester at the 2-position provides a handle for further synthetic transformations. A detailed understanding of its NMR signature is therefore essential for any research program involving this or structurally related molecules.
Predicted ¹H and ¹³C NMR Data of this compound
Due to the unavailability of experimental spectra in the public domain, the following ¹H and ¹³C NMR data have been predicted using reputable online NMR prediction tools.[1][2][3] These predictions are based on large databases of experimental data and sophisticated algorithms that account for the electronic effects of various substituents.
Molecular Structure
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals. The data is summarized in the table below, assuming a standard NMR solvent such as CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 8.1 - 8.3 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| H-6 | 8.4 - 8.6 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | - |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted to show seven signals, corresponding to each unique carbon atom in the molecule. The predicted chemical shifts and key carbon-fluorine coupling constants are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |
| C=O | 162 - 165 | Singlet (s) or small doublet | - |
| C-2 | 145 - 148 | Doublet of doublets (dd) | ²J(C-F) ≈ 15-25, ⁴J(C-F) ≈ 3-5 |
| C-3 | 155 - 158 | Doublet (d) | ¹J(C-F) ≈ 240-260 |
| C-4 | 120 - 123 | Doublet (d) | ²J(C-F) ≈ 20-30 |
| C-5 | 157 - 160 | Doublet (d) | ¹J(C-F) ≈ 250-270 |
| C-6 | 140 - 143 | Doublet of doublets (dd) | ³J(C-F) ≈ 10-15, ³J(C-F) ≈ 5-8 |
| -OCH₃ | 52 - 54 | Singlet (s) | - |
Interpretation and Scientific Rationale
Analysis of the ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to be informative. The two protons on the pyridine ring, H-4 and H-6, are in distinct chemical environments and are therefore predicted to appear as separate signals.
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Chemical Shifts: The electron-withdrawing nature of the two fluorine atoms and the nitrogen atom in the pyridine ring leads to a general deshielding of the ring protons, resulting in their downfield chemical shifts (typically > 8.0 ppm). The methyl ester group at the C-2 position will also contribute to this deshielding effect, particularly for the adjacent H-6 proton.
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Multiplicities:
-
H-4: This proton is expected to show a doublet of doublets multiplicity. The larger coupling constant will arise from the three-bond coupling to the fluorine atom at C-5 (³J(H-F)). The smaller coupling will be due to the four-bond coupling to H-6 (⁴J(H-H)).
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H-6: Similarly, H-6 is predicted to be a doublet of doublets. The larger coupling will be from the three-bond interaction with the fluorine at C-5 (³J(H-F)), and the smaller coupling from the four-bond interaction with H-4 (⁴J(H-H)).
-
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Methyl Protons: The protons of the methyl ester group (-OCH₃) are not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift around 3.9-4.1 ppm is characteristic for methyl esters.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides valuable information about the carbon skeleton and the influence of the fluorine substituents through carbon-fluorine coupling.
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Chemical Shifts: The carbons directly attached to the highly electronegative fluorine atoms (C-3 and C-5) are expected to have the most downfield chemical shifts in the aromatic region. The carbonyl carbon of the ester group will appear at the lowest field, typically in the 162-165 ppm range.
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Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of C-F coupling, which provides crucial structural information.
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¹J(C-F): The one-bond coupling between a carbon and a fluorine atom is typically very large, in the range of 240-270 Hz. This will cause the signals for C-3 and C-5 to appear as large doublets.
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²J(C-F) and ³J(C-F): Two- and three-bond C-F couplings are also observable and are smaller in magnitude. For example, C-2 will be split by both F-3 (a two-bond coupling) and F-5 (a four-bond coupling), likely resulting in a doublet of doublets. Similarly, C-4 will be split by F-3 and F-5, and C-6 will be split by F-5. The magnitudes of these couplings are valuable for confirming assignments.[4]
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Experimental Protocol for NMR Data Acquisition
To obtain high-quality experimental NMR data for this compound, the following general protocol is recommended.
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation and characterization.
Materials and Equipment:
-
This compound sample
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Deuterated solvent (e.g., Chloroform-d, CDCl₃)
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NMR tubes (5 mm)
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NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently vortex or invert the tube until the sample is fully dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the solvent peak.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
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Use a standard pulse sequence (e.g., zg30).
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Set the number of scans to 8 or 16 for a preliminary spectrum. Increase the number of scans for samples with low concentration to improve the signal-to-noise ratio.
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Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed).
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Set a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.
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Acquire the FID.
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-
Data Processing:
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Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase correct the spectra.
-
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak is at 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is centered at 77.16 ppm.
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Integrate the peaks in the ¹H NMR spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants.
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Caption: A generalized workflow for NMR data acquisition and analysis.
Conclusion
This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted data, including chemical shifts and coupling constants, offer a valuable reference for researchers working with this compound. The interpretation highlights the significant influence of the fluorine and methyl ester substituents on the electronic environment of the pyridine ring, which is clearly reflected in the predicted spectral features. The outlined experimental protocol provides a robust framework for obtaining high-quality NMR data. As a final note, while computational predictions are powerful tools, experimental verification remains the gold standard for structural elucidation.
References
Foreword: The Fluorinated Pyridine Moiety in Modern Chemistry
An In-Depth Technical Guide to the Spectroscopic Analysis of Fluorinated Pyridine Derivatives
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity. The pyridine scaffold, a privileged structure in medicinal chemistry, when substituted with fluorine, gives rise to a class of compounds with significant therapeutic potential. However, the very electronic perturbations that make these derivatives so valuable also present unique challenges for their structural characterization.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the spectroscopic analysis of fluorinated pyridine derivatives. It moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the core spectroscopic techniques, emphasizing an integrated methodology where data from multiple sources converge to provide an unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for the structural elucidation of organofluorine compounds.[2] The presence of the ¹⁹F nucleus, with its 100% natural abundance, high gyromagnetic ratio, and spin of ½, makes it an exceptionally sensitive and informative NMR probe.[2][3] A comprehensive analysis requires a multi-nuclear approach, focusing on ¹⁹F, ¹H, and ¹³C nuclei.
¹⁹F NMR Spectroscopy: The Primary Probe
¹⁹F NMR provides a direct window into the electronic environment of the fluorine atom. Its large chemical shift range, often spanning over 300 ppm, offers exquisite sensitivity to subtle structural and environmental changes.[1][2]
Causality of Experimental Choices:
-
Reference Standard: Trichlorofluoromethane (CFCl₃) is the conventional reference (δ = 0 ppm), though its volatility and environmental concerns have led to the use of stable secondary standards.[2] The choice of standard is critical for data comparison across different studies.
-
Solvent Effects: The highly polarizable nature of fluorine means that ¹⁹F chemical shifts can be significantly influenced by the solvent.[2] It is imperative to report the solvent used for analysis, and for comparative studies, to use the same solvent system consistently.
-
Broad Spectral Window: Due to the wide chemical shift dispersion, the spectral window must be set sufficiently large during acquisition to prevent signal folding or aliasing.
Data Interpretation: The chemical shift (δ) of a fluorine atom on a pyridine ring is dictated by the electronic effects (induction and resonance) of the nitrogen atom and other substituents. Shifts can be predicted with increasing accuracy using computational methods, which serve as an invaluable tool for assigning shifts in poly-fluorinated systems.[4][5]
¹H and ¹³C NMR Spectroscopy: Completing the Picture
While ¹⁹F NMR is central, ¹H and ¹³C NMR provide the structural backbone of the molecule. The key lies in interpreting the heteronuclear coupling constants between ¹⁹F and ¹H (ⁿJHF) or ¹³C (ⁿJCF).
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¹H-¹⁹F Coupling (ⁿJHF): These couplings are transmitted through bonds and provide crucial connectivity information. The magnitude of the coupling constant is dependent on the number of intervening bonds and the dihedral angle.[6][7] For example, a ³JHF coupling is typically larger than a ⁴JHF coupling, aiding in the assignment of proton signals relative to the fluorine substituent.
-
¹³C-¹⁹F Coupling (ⁿJCF): Carbon-fluorine couplings are often large and observable over multiple bonds.[8][9] The one-bond coupling (¹JCF) is typically the largest (200-250 Hz), providing a definitive signature for a carbon directly attached to fluorine. Longer-range couplings (²JCF, ³JCF) provide further structural constraints.[8][9]
Table 1: Typical NMR Parameters for Fluoropyridine Isomers
| Parameter | 2-Fluoropyridine | 3-Fluoropyridine | 4-Fluoropyridine |
| ¹⁹F Chemical Shift (δ, ppm) | -60 to -75 | -110 to -125 | -85 to -100 |
| ¹JCF (Hz) | ~240 | ~240 | ~250 |
| ²JCF (C-F) (Hz) | ~20 | ~25 | ~20 |
| ³JHF (H-F) (Hz) | ~8 | ~6 | ~3 |
| ⁴JHF (H-F) (Hz) | ~2 | ~3 | ~6 |
Note: Values are approximate and can vary based on solvent and other substituents. Data synthesized from principles described in cited literature.[6][8][9]
Advanced NMR Techniques: Probing Through-Space Interactions
For complex structures, 2D NMR experiments are indispensable.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F HOESY experiment reveals through-space correlations, identifying protons that are physically close to fluorine atoms, which is critical for stereochemical and conformational analysis.[3][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment optimized for ¹H-¹³C or ¹H-¹⁹F correlations can help piece together the molecular skeleton by identifying long-range couplings.
Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Causality of Experimental Choices:
-
Ionization Method: Electron Impact (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[11][12] Electrospray Ionization (ESI) is a softer technique that typically yields a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻), which is essential for confirming the molecular formula. The choice depends on whether molecular weight confirmation or structural fragmentation is the primary goal.
Data Interpretation: The fragmentation of fluorinated pyridines is governed by the stability of the aromatic ring and the strength of the C-F bond.[13][14] Common fragmentation pathways include:
-
Loss of F• or HF: Fluorinated compounds can lose a fluorine radical or a molecule of hydrogen fluoride.[13]
-
Loss of HCN: A characteristic fragmentation of the pyridine ring.
-
Ring Cleavage: The stable aromatic ring often remains intact, but cleavage can occur under high-energy conditions.[15]
The presence of fluorine can be readily identified by the accurate mass measurement of the molecular ion, as fluorine is a mass-deficient element.
Table 2: Common Mass Spectral Fragments for a Hypothetical Monofluorinated Aminopyridine
| Ion | m/z (Nominal) | Proposed Fragmentation | Causality |
| [M]⁺• | e.g., 112 | Molecular Ion | Confirms molecular weight. |
| [M-HCN]⁺• | 85 | Loss of hydrogen cyanide | Characteristic of pyridine ring fragmentation.[15] |
| [M-F]⁺ | 93 | Loss of fluorine radical | Common pathway for organofluorine compounds.[13] |
| [M-HF]⁺• | 92 | Loss of hydrogen fluoride | Requires an adjacent proton; provides positional information. |
Vibrational Spectroscopy (FT-IR & Raman): Probing Functional Groups
FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[16][17] For fluorinated pyridines, these techniques are particularly useful for identifying the C-F bond and observing how fluorine substitution perturbs the pyridine ring vibrations.
Data Interpretation:
-
C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the FT-IR spectrum, typically in the 1000-1400 cm⁻¹ region.[18] The exact position depends on the molecular environment. This band is often weaker in the Raman spectrum.
-
Pyridine Ring Modes: The characteristic ring stretching and bending vibrations of the pyridine ring (typically in the 1400-1600 cm⁻¹ region) are sensitive to the position of the fluorine substituent.[19][20] These shifts, when compared to pyridine itself, can aid in isomer differentiation. Computational DFT calculations are highly effective at predicting these vibrational frequencies, allowing for a confident assignment of the observed spectra.[21][22][23]
Diagram 1: Integrated Spectroscopic Analysis Workflow
This diagram illustrates the logical flow from sample analysis to final structure confirmation, emphasizing the iterative and corroborative nature of the process.
Caption: Workflow for structural elucidation of fluorinated pyridines.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within the molecule. The pyridine ring exhibits characteristic π → π* and n → π* transitions.[20][24]
Data Interpretation: Fluorine, being a highly electronegative substituent, acts primarily as an inductive electron-withdrawing group, but can also participate in resonance as a π-donor. This dual nature influences the energies of the molecular orbitals.
-
Effect on λmax: Fluorine substitution typically causes a small shift (hypsochromic or bathochromic) in the absorption maxima (λmax) of the π → π* transitions compared to the non-fluorinated parent compound.[25] The direction of the shift depends on the position of substitution and its interplay with other functional groups. Time-dependent DFT (TD-DFT) calculations can be used to predict these electronic transitions and rationalize the observed spectral changes.[26]
The Role of Computational Chemistry
Modern spectroscopic analysis is incomplete without the integration of computational methods. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become indispensable.[27][28]
Expertise & Causality:
-
Predicting NMR Spectra: DFT methods can predict ¹⁹F, ¹³C, and ¹H NMR chemical shifts with remarkable accuracy.[4][5] This is not merely a confirmatory tool; it is a predictive one. When faced with multiple possible isomers from MS and 1D NMR data, comparing the experimental shifts to the computationally predicted shifts for each isomer is often the most efficient way to arrive at the correct assignment.[27][29]
-
Assigning Vibrational Modes: Calculating the vibrational frequencies via DFT provides a theoretical spectrum that can be compared with experimental FT-IR and Raman data.[21][22] This allows for a definitive assignment of complex vibrational modes that would be difficult to interpret from first principles alone.
Diagram 2: Integrated Data for Structural Confirmation
This diagram shows how disparate data points from different techniques are logically connected to confirm a single, unambiguous chemical structure.
Caption: Convergence of multi-technique data for structure validation.
Protocols: A Self-Validating Approach
Protocol 1: Quantitative ¹⁹F NMR (qNMR) Analysis
This protocol ensures accurate quantification and high-quality spectral data for structural analysis.
-
Sample Preparation: a. Accurately weigh ~5-10 mg of the fluorinated pyridine derivative into a clean, dry NMR tube. b. Accurately weigh a suitable quantity of an internal standard (e.g., trifluorotoluene) into the same tube. The standard must have a known purity and a resonance that is well-resolved from the analyte signals. c. Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is compatible and dissolves both the sample and standard. d. Cap and vortex the tube until the sample is fully dissolved.
-
Instrument Setup & Calibration: a. Insert the sample into the NMR spectrometer equipped with a broadband or fluorine-specific probe. b. Tune and match the probe for the ¹⁹F frequency to ensure optimal sensitivity and pulse performance. c. Calibrate the 90° pulse width for ¹⁹F on a standard sample. This is crucial for accurate signal excitation.
-
Acquisition Parameters (The "Why"): a. Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the standard. Causality: This ensures complete relaxation of all nuclei between scans, which is the absolute requirement for accurate signal integration and quantification. A preliminary T₁ inversion-recovery experiment may be necessary for unknown compounds. b. Number of Scans (ns): Set to a multiple of 4 (e.g., 16, 32, 64) to achieve an adequate signal-to-noise ratio (S/N > 100:1 for accurate integration). c. Acquisition Time (at): Set to >2 seconds to ensure high digital resolution. d. Decoupling: Use proton decoupling (e.g., cpd on Bruker) to collapse ¹H-¹⁹F couplings, resulting in sharp singlets that are easier to integrate. For structural analysis, acquire a second, proton-coupled spectrum to observe the coupling patterns.
-
Data Processing & Analysis: a. Apply a small line broadening factor (e.g., LB = 0.3 Hz) via exponential multiplication to improve S/N. b. Perform Fourier transformation, automatic phase correction, and baseline correction. Manually inspect and correct the phase and baseline if necessary. c. Calibrate the chemical shift scale using the known chemical shift of the internal standard. d. Integrate the signals for the analyte and the standard. Calculate the purity or concentration based on the integral values, number of fluorine atoms, and sample/standard weights.
Conclusion
The spectroscopic analysis of fluorinated pyridine derivatives is a multi-faceted challenge that demands an integrated and intellectually rigorous approach. No single technique can provide all the answers. By leveraging the specific strengths of ¹⁹F NMR, mass spectrometry, vibrational spectroscopy, and computational modeling, researchers can overcome the ambiguities inherent in these complex molecules. The key to success lies not in simply acquiring data, but in understanding the causal links between molecular structure and spectroscopic output, and in designing experiments that are inherently self-validating. This robust methodology ensures the confident and unambiguous structural elucidation essential for advancing research in drug discovery and materials science.
References
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. Systematic Studies on the Effect of Fluorine Atoms in Fluorinated Tolanes on Their Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. chemrxiv.org [chemrxiv.org]
- 27. researchgate.net [researchgate.net]
- 28. A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02317B [pubs.rsc.org]
- 29. researchgate.net [researchgate.net]
Alternative synthetic routes to Methyl 3,5-difluoropyridine-2-carboxylate
An In-depth Technical Guide to Alternative Synthetic Routes for Methyl 3,5-difluoropyridine-2-carboxylate
Introduction: The Strategic Importance of Fluorinated Pyridines
This compound is a key heterocyclic building block in modern chemistry. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of contemporary drug discovery and agrochemical design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to target proteins.[1] Consequently, functionalized difluoropyridines are valuable intermediates for synthesizing complex, biologically active compounds.[2][3]
However, the preparation of fluorinated pyridines presents significant synthetic challenges. The direct introduction of fluorine onto the pyridine ring is often difficult, necessitating multi-step strategies that rely on carefully chosen precursors and reaction conditions.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of alternative synthetic routes to this compound, focusing on the underlying chemical principles and practical considerations for each approach.
Route 1: Esterification of 3,5-Difluoropyridine-2-carboxylic Acid
The most direct and conceptually simple approach to the target molecule is the esterification of its corresponding carboxylic acid, 3,5-difluoropyridine-2-carboxylic acid (also known as 3,5-difluoropicolinic acid).[4] This method is contingent on the availability of the starting acid, which can be sourced commercially or synthesized via other routes.
Mechanistic Rationale
The core of this strategy involves the activation of the carboxylic acid moiety to facilitate nucleophilic attack by methanol. Two primary pathways are commonly employed:
-
Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol under acidic catalysis (e.g., H₂SO₄, HCl). The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by methanol. The reaction is reversible and typically requires driving the equilibrium towards the product, often by using a large excess of the alcohol or by removing water as it is formed.
-
Activation via Acyl Chloride: A more reactive and often higher-yielding approach involves converting the carboxylic acid to an acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The highly electrophilic acyl chloride then reacts rapidly and irreversibly with methanol to form the desired ester. A catalytic amount of a tertiary amine or DMF is often used to facilitate the formation of the acyl chloride.
Visualizing the Esterification Workflow
Caption: Acyl Chloride-mediated esterification pathway.
Experimental Protocol: Acyl Chloride-Mediated Esterification
This protocol is adapted from procedures used for similar substrates.[2]
-
Activation: To a suspension of 3,5-difluoropyridine-2-carboxylic acid (1.0 eq) in toluene (approx. 6 mL per gram of acid), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.03 eq).
-
Chlorination: Slowly add thionyl chloride (1.05 eq) to the mixture, maintaining the temperature below 35°C.
-
Reaction: Heat the resulting mixture to 80°C and stir for 90-120 minutes, or until TLC/LCMS analysis indicates complete conversion to the acyl chloride.
-
Cooling & Quenching: Cool the reaction mixture to ambient temperature. In a separate vessel, prepare a solution of methanol (≥3.0 eq) in a suitable solvent like toluene or dichloromethane.
-
Ester Formation: Slowly add the cooled acyl chloride solution to the methanol solution. An exotherm may be observed. Stir at room temperature for 1-2 hours.
-
Work-up & Isolation: Quench the reaction with a mild aqueous base (e.g., NaHCO₃ solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
Route 2: Multi-Step Synthesis from 2,3,5-Trichloropyridine
A more versatile and often necessary approach for large-scale production starts from readily available, inexpensive halogenated pyridines. A patented route demonstrates the synthesis of related difluoropyridine compounds starting from 2,3,5-trichloropyridine.[2][3] This strategy involves a sequence of halogen exchange (Halex) reactions and functional group interconversions.
Mechanistic Rationale
This pathway leverages the differential reactivity of the halogenated positions on the pyridine ring towards nucleophilic aromatic substitution (S_N_Ar).
-
Selective Fluorination: The chlorine atoms are stepwise replaced by fluorine using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent (e.g., DMSO, NMP).[5] The reaction conditions can be tuned to control the degree of fluorination.
-
Cyanation: A cyano group is introduced, typically at the 2-position, by reacting with a cyanide source (e.g., CuCN, KCN). This step sets the stage for creating the carboxylate functionality.
-
Hydrolysis & Esterification: The nitrile (cyano) group is then hydrolyzed to the carboxylic acid, which is subsequently esterified as described in Route 1. Alternatively, methanolysis of the nitrile under acidic conditions can sometimes lead directly to the methyl ester.
Visualizing the Multi-Step Synthesis
Caption: A potential pathway from a trichlorinated pyridine precursor.
Experimental Protocol: Key Transformations
The following are generalized steps based on patent literature.[2]
Step 2a: Preparation of 3,5-Difluoro-2-pyridinecarbonitrile (Compound D)
-
First Fluorination: React 2,3,5-trichloropyridine with a fluoride source (e.g., spray-dried KF) in a solvent like DMSO at elevated temperatures to selectively form 3,5-dichloro-2-fluoropyridine.
-
Cyanation: Convert the 2-fluoro intermediate to 3,5-dichloro-2-pyridinecarbonitrile using a cyanating agent.
-
Second Fluorination: React the dichlorinated nitrile with a fluoride source (e.g., KF in DMSO) at high temperature (e.g., 100-150°C) to yield 3,5-difluoro-2-pyridinecarbonitrile. The reaction progress should be monitored by GC or LCMS.
Step 2b: Conversion to the Final Product
-
Hydrolysis to Amide: The nitrile (Compound D) can be partially hydrolyzed to 3,5-difluoro-2-pyridinecarboxamide (Compound E) using controlled acidic or basic conditions.
-
Hydrolysis to Acid: The amide (or nitrile directly) is then fully hydrolyzed to 3,5-difluoropyridine-2-carboxylic acid (Compound F) under more vigorous acidic or basic conditions, followed by neutralization.
-
Esterification: The resulting carboxylic acid is esterified to the final product (Compound G) as detailed in Route 1.
Route 3: Nucleophilic Aromatic Substitution on a Nitro-Precursor
Another powerful strategy for introducing fluorine is through nucleophilic aromatic substitution (S_N_Ar) where a nitro group acts as an excellent leaving group, activated by an adjacent electron-withdrawing group. While a direct precedent for the target molecule is not prominent, the synthesis of Methyl 3-fluoropyridine-4-carboxylate via this method provides a strong basis for a proposed route.[6][7][8]
Mechanistic Rationale
The S_N_Ar mechanism is central to this approach. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. For this to be effective:
-
The ring must be electron-deficient, which is inherent to the pyridine ring and enhanced by electron-withdrawing groups.
-
There must be a good leaving group (e.g., -NO₂, -Cl). The nitro group is particularly effective.
-
The leaving group is ideally positioned ortho or para to a strong electron-withdrawing group (like the ester) to stabilize the Meisenheimer intermediate.
A plausible, though hypothetical, route would start with Methyl 3,5-dinitropyridine-2-carboxylate. The electron-withdrawing ester at the 2-position would activate the nitro groups at the 3- and 5-positions for displacement by a fluoride ion (from a source like CsF or KF).
Visualizing the S_N_Ar Pathway
Caption: Proposed S_N_Ar route via a dinitro precursor.
Experimental Protocol (Projected)
This projected protocol is based on the synthesis of a related monofluoro-pyridine.[6]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the starting material (e.g., Methyl 3,5-dinitropyridine-2-carboxylate, 1.0 eq) in a dry, polar aprotic solvent such as DMSO.
-
Fluoride Addition: Add an excess of a fluoride source, such as cesium fluoride (CsF, ≥5.0 eq per nitro group) or spray-dried potassium fluoride (KF).
-
Heating: Heat the reaction mixture to an elevated temperature (e.g., 120-150°C) and monitor the reaction by TLC or LCMS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Direct Esterification | Route 2: From Trichloropyridine | Route 3: S_N_Ar (Proposed) |
| Starting Material | 3,5-Difluoropyridine-2-carboxylic acid | 2,3,5-Trichloropyridine | Methyl 3,5-dinitropyridine-2-carboxylate |
| Number of Steps | 1-2 | 4-5 | 1 (plus synthesis of starting material) |
| Key Reagents | SOCl₂, Methanol | KF, Cyanating Agent, Acids/Bases | CsF or KF, DMSO |
| Advantages | High-yielding, straightforward, clean. | Uses inexpensive, bulk starting materials; scalable. | Potentially short and efficient if precursor is available. |
| Disadvantages | Requires potentially expensive starting acid. | Multi-step, may require harsh conditions, potential for side products. | Precursor synthesis may be complex; harsh conditions required. |
Conclusion
The synthesis of this compound can be approached through several distinct strategies, each with its own set of advantages and challenges. The most direct route via esterification is ideal for lab-scale synthesis when the precursor acid is available. For industrial-scale production, a multi-step synthesis starting from inexpensive halogenated pyridines offers a more economically viable, though more complex, pathway. Finally, nucleophilic aromatic substitution of a dinitro-precursor represents a potentially powerful but less established alternative that warrants further investigation. The optimal choice of synthetic route will ultimately depend on factors such as the desired scale, cost of starting materials, and available equipment and expertise.
References
- 1. 3,5-Difluoropyridine-2-carboxylic acid [myskinrecipes.com]
- 2. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 3. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 4. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] A simple synthetic route to methyl 3-fluoropyridine-4-carboxylate by nucleophilic aromatic substitution. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of Methyl 3,5-difluoropyridine-2-carboxylate: Starting Materials and Strategic Execution
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold is a cornerstone, present in a significant number of approved pharmaceuticals.[1] The strategic incorporation of fluorine atoms onto this heterocycle profoundly modulates its physicochemical properties, including pKa, lipophilicity, and metabolic stability.[2] These modifications can lead to enhanced drug efficacy, improved pharmacokinetic profiles, and stronger target binding. Methyl 3,5-difluoropyridine-2-carboxylate is a key building block that embodies this principle, offering a synthetically versatile platform for the development of novel therapeutic agents.
This guide provides an in-depth analysis of the primary starting materials and synthetic strategies for accessing this valuable intermediate. Moving beyond a simple recitation of protocols, we will explore the underlying chemical logic, the rationale behind procedural choices, and a comparative analysis of the dominant synthetic routes to empower researchers in their experimental design.
Core Synthetic Landscape: A Retrosynthetic Overview
The synthesis of this compound can be approached from several strategic angles. A high-level retrosynthetic analysis reveals three primary precursor families, each defining a distinct synthetic pathway. The choice of starting material is often dictated by commercial availability, cost, scalability, and the specific functional group tolerance required for a larger synthetic campaign.
Caption: Key retrosynthetic pathways to the target ester.
Strategy 1: The Direct Approach via 3,5-Difluoropyridine-2-carboxylic Acid
The most conceptually straightforward route is the esterification of the corresponding carboxylic acid. This pathway is ideal when 3,5-difluoropyridine-2-carboxylic acid (also known as 3,5-difluoropicolinic acid) is readily available as a starting material.[3][4]
Causality of Experimental Choice:
Fischer esterification is a classic, reliable method for converting carboxylic acids to esters. The reaction is acid-catalyzed, where protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). For less reactive substrates or to drive the reaction to completion, the carboxylic acid is often converted to a more reactive acyl chloride intermediate using reagents like thionyl chloride or oxalyl chloride.[5] This intermediate reacts rapidly with methanol to yield the desired ester.
Experimental Protocol: Two-Step Esterification via Acyl Chloride
-
Objective: To convert 3,5-Difluoropyridine-2-carboxylic acid to its methyl ester.
-
Step 1: Acyl Chloride Formation [5]
-
Suspend 3,5-difluoropyridine-2-carboxylic acid (1.0 eq) in an inert solvent such as toluene (approx. 5-10 mL per gram of acid).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.03 eq).
-
Slowly add thionyl chloride (1.05 eq) to the suspension at room temperature, maintaining the temperature below 35°C.
-
Heat the mixture to 70-80°C and stir for 1-2 hours, or until gas evolution ceases and the reaction mixture becomes a clear solution.
-
Cool the reaction mixture to ambient temperature. The resulting solution of 3,5-difluoropyridine-2-carbonyl chloride is typically used directly in the next step without isolation.
-
-
Step 2: Ester Formation
-
In a separate flask, cool methanol (5.0-10.0 eq) to 0-5°C.
-
Slowly add the previously prepared acyl chloride solution to the cold methanol, maintaining the temperature below 20°C.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride.
-
Upon completion, quench the reaction by carefully adding it to a cold saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash chromatography or distillation as necessary.
-
Strategy 2: The Nitrile Pathway: Hydrolysis and Esterification
The use of 3,5-difluoropyridine-2-carbonitrile as a precursor is a robust and common industrial strategy.[6][7] The cyano group is a stable and versatile functional handle that can be reliably hydrolyzed to a carboxylic acid under either acidic or basic conditions before subsequent esterification.[7][8]
Synthesis of the Key Nitrile Precursor
The primary challenge often lies in procuring the nitrile itself. A prevalent industrial method involves a halogen exchange (Halex) reaction starting from a chlorinated precursor.[6][9]
-
Starting Material: 2-Cyano-3,5-dichloropyridine
-
Transformation: The two chlorine atoms are substituted with fluorine using an anhydrous fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent at elevated temperatures.[6] Phase-transfer catalysts like polyethylene glycol can be employed to enhance the reaction rate.[6]
Experimental Protocol: Nitrile Hydrolysis
-
Objective: To convert 3,5-Difluoropyridine-2-carbonitrile to 3,5-Difluoropyridine-2-carboxylic acid.
-
Methodology (Acidic Hydrolysis):
-
Add 3,5-difluoropyridine-2-carbonitrile (1.0 eq) to a concentrated solution of sulfuric acid (e.g., 98%).
-
Heat the mixture to 100-120°C and stir for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Adjust the pH to ~3-4 with a strong base (e.g., 50% NaOH solution) while keeping the mixture cool. The carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The resulting acid can then be esterified as described in Strategy 1.
-
Strategy 3: Building from the Core: Direct Functionalization of 3,5-Difluoropyridine
This approach involves introducing the carboxylate functionality directly onto the 3,5-difluoropyridine ring. This is a powerful strategy for creating molecular complexity from a simpler, often more accessible, starting material. Two primary methods dominate this space: directed ortho-metalation and palladium-catalyzed carbonylation.
A. Directed ortho-Metalation (DoM)
-
Causality of Experimental Choice: The nitrogen atom in the pyridine ring is a Lewis basic site that can direct a strong, non-nucleophilic base to deprotonate an adjacent C-H bond.[10][11] Lithium diisopropylamide (LDA) is an ideal reagent for this transformation, as it is a powerful base but is sterically hindered, which minimizes nucleophilic addition to the pyridine ring.[10][12] The resulting lithiated intermediate is a potent nucleophile that can react with various electrophiles.
Caption: Workflow for the Directed ortho-Metalation strategy.
-
Experimental Protocol: Lithiation and Carboxylation
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF by adding n-butyllithium to diisopropylamine at -78°C.
-
Slowly add a solution of 3,5-difluoropyridine (1.0 eq) in anhydrous THF to the LDA solution at -78°C.
-
Stir the mixture at -78°C for 1 hour to ensure complete formation of the lithiated species.
-
Quench the reaction by pouring the mixture over an excess of crushed dry ice (solid CO₂).
-
Allow the mixture to warm to room temperature. Add water and acidify with aqueous HCl to a pH of ~3-4 to precipitate the 3,5-difluoropyridine-2-carboxylic acid.
-
Isolate the acid via filtration or extraction, and then proceed with esterification as described in Strategy 1.
-
B. Palladium-Catalyzed Carbonylation
-
Causality of Experimental Choice: This method is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[13][14][15] It requires a halogen (typically Br or I) at the 2-position of the 3,5-difluoropyridine ring. A palladium(0) catalyst undergoes oxidative addition into the carbon-halogen bond. Subsequent coordination of carbon monoxide (CO), nucleophilic attack by methanol, and reductive elimination regenerates the catalyst and forms the ester product.
Caption: Simplified catalytic cycle for alkoxycarbonylation.
-
Experimental Protocol: Methoxycarbonylation
-
Charge a pressure-rated vessel with 2-bromo-3,5-difluoropyridine (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf), 1-5 mol%), and a phosphine ligand if needed (e.g., dppf, 1-5 mol%).
-
Add a suitable base (e.g., triethylamine or K₂CO₃, 2.0-3.0 eq).
-
Add anhydrous methanol, which serves as both the solvent and the nucleophile.
-
Seal the vessel, purge with nitrogen, and then pressurize with carbon monoxide (CO, typically 50-200 psi).
-
Heat the reaction to 80-120°C and stir for 12-24 hours.
-
After cooling and carefully venting the CO, filter the reaction mixture to remove the catalyst and salts.
-
Concentrate the filtrate and purify the resulting crude product by column chromatography or distillation.
-
Comparative Analysis of Synthetic Strategies
| Starting Material | Key Transformation(s) | Advantages | Disadvantages/Challenges |
| 3,5-Difluoropyridine-2-carboxylic Acid | Fischer Esterification | Most direct route; high yielding. | Availability and cost of the starting acid can be a limiting factor. |
| 3,5-Difluoropyridine-2-carbonitrile | Nitrile Hydrolysis, Esterification | Robust and scalable; nitrile precursor often made from cheaper chlorinated pyridines.[6] | Requires two distinct chemical steps (hydrolysis, esterification); hydrolysis can require harsh conditions. |
| 3,5-Difluoropyridine | Directed ortho-Metalation, Carboxylation/Carbomethoxylation | Builds complexity from a simple core; avoids pre-functionalized pyridines. | Requires cryogenic temperatures (-78°C) and strictly anhydrous conditions; strong organolithium bases can be difficult to handle.[10][12] |
| 2-Halo-3,5-difluoropyridine | Pd-Catalyzed Carbonylation | Excellent functional group tolerance; highly reliable and well-understood methodology.[13][14] | Requires a pre-halogenated starting material; handling of pressurized, toxic CO gas; cost of palladium catalyst. |
Conclusion
The synthesis of this compound is achievable through several well-established and reliable routes. The optimal choice of starting material and strategy is a multifactorial decision that balances reagent availability, cost, scalability, and the specific technical capabilities of the laboratory.
-
For directness and simplicity , starting from the carboxylic acid is unparalleled, provided it is accessible.
-
For scalability and cost-effectiveness , the nitrile hydrolysis pathway, originating from chlorinated pyridines, is often the industrial choice.
-
For synthetic flexibility and late-stage functionalization , directed metalation or palladium-catalyzed carbonylation from simpler pyridine cores offer powerful, albeit more technically demanding, alternatives.
By understanding the causality behind each synthetic choice, researchers can more effectively troubleshoot and optimize their path to this critical fluorinated building block, accelerating the pace of drug discovery and development.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 5. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 6. 2-Cyano-3,5-difluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. innospk.com [innospk.com]
- 8. ossila.com [ossila.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of lithium diisopropylamide-mediated substitution of 2,6-difluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical reactivity of the difluoropyridine ring system
An In-Depth Technical Guide to the Chemical Reactivity of the Difluoropyridine Ring System
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry and materials science. The difluoropyridine ring system, in particular, has emerged as a privileged structural motif, imparting unique electronic properties that profoundly influence molecular interactions and metabolic stability. This guide provides a comprehensive exploration of the chemical reactivity of difluoropyridines. We will move beyond a simple catalog of reactions to delve into the mechanistic underpinnings that govern their behavior in key transformations, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution (SEAr), metal-catalyzed cross-coupling, and direct C-H functionalization. By synthesizing foundational principles with field-proven protocols, this document aims to equip researchers with the expert insights required to strategically design and execute synthetic routes involving this versatile heterocyclic core.
The Electronic Landscape of Difluoropyridines: A Foundation for Reactivity
The reactivity of the pyridine ring is intrinsically dictated by the electron-deficient nature of the aromatic system, a consequence of the electronegative nitrogen atom. The addition of two strongly electron-withdrawing fluorine atoms further depletes the ring of electron density, creating a highly electrophilic scaffold. This profound electronic perturbation is the central principle governing the chemistry of difluoropyridines.
Key electronic effects include:
-
Inductive Effect (-I): Fluorine's high electronegativity withdraws electron density through the sigma framework, acidifying ring protons and making the carbon atoms more electrophilic.
-
Mesomeric Effect (+M): While fluorine possesses lone pairs capable of resonance donation, its -I effect is overwhelmingly dominant, leading to a net deactivation of the ring towards electrophilic attack.
-
Activation towards Nucleophilic Attack: The severe electron deficiency makes the difluoropyridine ring highly susceptible to attack by nucleophiles, forming the basis for its most prevalent and synthetically useful transformations.
The specific arrangement of the two fluorine atoms (e.g., 2,6-, 3,5-, 2,5-difluoropyridine) creates distinct
A Technical Guide to Methyl 3,5-difluoropyridine-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-difluoropyridine-2-carboxylate, with CAS number 955885-64-0, is a fluorinated heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique electronic properties, imparted by the two fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The strategic placement of fluorine atoms can significantly influence the physicochemical and pharmacological properties of a molecule, such as metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams to kilograms, to support laboratory-scale research and larger-scale development projects. The purity of the commercially available material is typically high, often exceeding 95-98%, which is suitable for most synthetic applications. When sourcing this intermediate, it is crucial to consider factors such as purity, available quantities, and the supplier's quality control measures.
Below is a table of representative suppliers for this compound:
| Supplier | Typical Purity | Available Quantities |
| Frontier Specialty Chemicals | ≥98% | Grams to bulk quantities[1] |
| J & K SCIENTIFIC LTD. | 95% | 1g, 5g |
| Jinan Trio PharmaTech Co., Ltd. | 97% (HPLC) | 1g, 10g, 100g, 500g, 1kg |
| Shanghai AQBioPharma Co., Ltd. | >98% | 1kg, 10kg, 25kg |
| Bellen Chemistry Co., Ltd. | 95% min | Gram quantities |
| LivChem Logistics GmbH | Inquire | Inquire |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the preparation of its precursor, 3,5-difluoropyridine-2-carboxylic acid (also known as 3,5-difluoropicolinic acid), followed by an esterification reaction.
Part 1: Synthesis of 3,5-Difluoropyridine-2-carboxylic Acid
A common route to 3,5-difluoropyridine-2-carboxylic acid involves the hydrolysis of a corresponding nitrile or carboxamide. A detailed protocol for the synthesis of 3,5-difluoro-2-pyridinecarboxamide, a direct precursor to the carboxylic acid, is described in the patent literature. The subsequent hydrolysis of the amide to the carboxylic acid is a standard transformation.
Step-by-Step Protocol for the Synthesis of 3,5-Difluoropicolinic Acid (adapted from patent literature):
The synthesis of the precursor 3,5-difluoropicolinic acid can be achieved from 2,3,5-trichloropyridine. The process involves the conversion to 3,5-difluoro-2-pyridinecarbonitrile, followed by hydrolysis to 3,5-difluoro-2-pyridinecarboxamide, and finally hydrolysis to the desired carboxylic acid. A key step in a related synthesis involves the formation of 3,5-difluoropicolinamide from 3,5-difluoropicolinonitrile. The final hydrolysis to the carboxylic acid is a standard procedure. A described method for a related compound involves suspending the amide in an aqueous acid solution and heating to reflux.
Rationale for Experimental Choices:
-
Starting Material: 2,3,5-trichloropyridine is a readily available starting material for the synthesis of various fluorinated pyridines.
-
Fluorination: The use of fluorinating agents is a critical step. The choice of reagent and reaction conditions is crucial for achieving the desired regioselectivity and yield.
-
Hydrolysis: The conversion of the nitrile or amide to the carboxylic acid is typically achieved under acidic or basic conditions. The choice of conditions depends on the stability of the substrate and the desired purity of the product.
Part 2: Esterification to this compound
The final step in the synthesis is the esterification of 3,5-difluoropyridine-2-carboxylic acid to its methyl ester. A widely used and cost-effective method for this transformation is the Fischer-Speier esterification.[2][3]
Detailed Protocol for Fischer-Speier Esterification:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-difluoropyridine-2-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an appropriate organic solvent, such as ethyl acetate, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Subsequently, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent and in large excess shifts the equilibrium of the reaction towards the formation of the ester, in accordance with Le Chatelier's principle.[2]
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[3][4]
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Aqueous Work-up: The sodium bicarbonate wash is essential to remove the acid catalyst and any unreacted carboxylic acid, facilitating the purification of the final product.
Synthetic Workflow Diagram:
Caption: Synthetic route to this compound.
Applications in Drug Development
The incorporation of fluorine atoms into drug candidates can significantly enhance their pharmacological profiles. This compound serves as a key building block in the synthesis of novel therapeutics, particularly in the area of neuroscience.
Role in the Synthesis of mGlu5 Negative Allosteric Modulators (NAMs)
Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a validated target for the treatment of various neurological and psychiatric disorders, including Fragile X syndrome, anxiety, and depression. Negative allosteric modulators (NAMs) of mGlu5 have shown therapeutic promise.
This compound is a critical intermediate in the synthesis of potent and selective mGlu5 NAMs. The difluorinated pyridine moiety is often incorporated into the core structure of these modulators to fine-tune their potency, selectivity, and pharmacokinetic properties. The fluorine atoms can engage in favorable interactions with the receptor's binding pocket and can block sites of metabolism, thereby increasing the drug's half-life. The development of non-acetylene containing mGlu5 NAMs is an active area of research to mitigate potential toxicities associated with the alkyne functional group.[5]
Hypothetical Signaling Pathway Modulated by an mGlu5 NAM:
Caption: Simplified mGlu5 signaling cascade and the inhibitory action of a NAM.
Safety and Handling
-
Hazards: The carboxylic acid precursor is known to cause skin and serious eye irritation and may cause respiratory irritation.[6][7] Similar hazards should be assumed for the methyl ester.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the supplier's SDS for the most up-to-date and specific safety information before handling any chemical.
Conclusion
This compound is a commercially accessible and highly valuable building block for the synthesis of novel drug candidates. Its preparation, though multi-stepped, relies on well-established chemical transformations. The strategic incorporation of the 3,5-difluoropyridine moiety into molecules has proven to be a successful strategy in medicinal chemistry, particularly in the development of modulators for challenging neurological targets like the mGlu5 receptor. As the demand for more effective and safer therapeutics continues to grow, the utility of such fluorinated intermediates in drug discovery is expected to expand.
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to GSK2636771 (CAS: 955885-64-0), a Selective PI3Kβ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK2636771 is a potent, orally bioavailable, and selective small molecule inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1][2] Identified by its CAS number 955885-64-0, this compound has emerged as a critical tool in oncology research, particularly for investigating tumors with a deficiency in the tumor suppressor phosphatase and tensin homolog (PTEN).[3] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common event in many cancers, leading to uncontrolled cell growth, proliferation, and survival.[2][4] Preclinical studies have highlighted that in the context of PTEN loss, cancer cells often become dependent on the PI3Kβ isoform for pathway activation, making it a key therapeutic target.[3][4] This guide provides a comprehensive technical overview of GSK2636771, including its physicochemical properties, mechanism of action, experimental protocols, and commercial suppliers.
Physicochemical Properties
GSK2636771, with the chemical formula C₂₂H₂₂F₃N₃O₃, has a molecular weight of 433.42 g/mol .[5][6] Its systematic IUPAC name is 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-morpholin-4-ylbenzimidazole-4-carboxylic acid.[6]
Solubility and Storage
Proper handling and storage are crucial for maintaining the integrity and activity of GSK2636771.
| Property | Value | Source |
| CAS Number | 955885-64-0 (also cited as 1372540-25-4) | [5][7] |
| Molecular Formula | C₂₂H₂₂F₃N₃O₃ | [7][8] |
| Molecular Weight | 433.4 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Purity | ≥98% | [7][8] |
| Solubility | DMSO: 28-86 mg/mL (64.6-198.42 mM) DMF: 30 mg/mL Ethanol: 1 mg/mL (Insoluble) Water: Insoluble | [5][7][8][9] |
| Storage | Powder: 3 years at -20°C In solvent: 1 year at -80°C | [5][9][10] |
Note: It is recommended to use fresh, anhydrous DMSO for optimal solubility, as moisture can reduce it.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[10]
Mechanism of Action and Signaling Pathway
GSK2636771 is an adenosine triphosphate (ATP)-competitive inhibitor that selectively targets the p110β catalytic subunit of PI3K.[1][11] This selectivity is a key feature, as it minimizes the on- and off-target effects associated with pan-PI3K inhibitors that target all four class I isoforms (α, β, γ, and δ).[1][12]
The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates numerous cellular processes. In cancers with PTEN loss, the pathway is constitutively active. GSK2636771's inhibition of PI3Kβ blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors like AKT and ribosomal S6 kinase, ultimately leading to decreased cell viability and apoptosis in susceptible cancer cells.[1][5]
Selectivity Profile
Biochemical and cellular assays have demonstrated the high selectivity of GSK2636771 for PI3Kβ.
| Parameter | PI3Kβ | PI3Kα | PI3Kγ | PI3Kδ | Reference |
| Kᵢ (nM) | 0.89 | >800 | >800 | >8.9 | [1][4] |
| IC₅₀ (nM) | 5.2 | >4680 | >4680 | >52 | [4] |
| Selectivity Fold | - | >900x | >900x | >10x | [1][4][5] |
This high degree of selectivity makes GSK2636771 a precise tool for dissecting the specific role of PI3Kβ in both normal physiology and disease.
Experimental Protocols
The following protocols are adapted from methodologies used in preclinical studies of GSK2636771 and serve as a guide for its application in a research setting.
Protocol 1: Cell Viability Assay
This assay determines the effect of GSK2636771 on the viability of cancer cell lines.
1. Cell Seeding:
-
Plate cells (e.g., PTEN-deficient PC-3 prostate cancer cells) in a 96-well plate at a density that allows for exponential growth throughout the experiment (e.g., 1,500-15,000 cells/well).[13]
-
Incubate for 24 hours to allow for cell attachment.[14]
2. Compound Treatment:
-
Prepare a 10 mM stock solution of GSK2636771 in anhydrous DMSO.[15]
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 100 pM to 10 µM.[13]
-
Include a vehicle-only control (DMSO) at the same final concentration.[14]
-
Replace the existing medium with the medium containing the different concentrations of GSK2636771.
-
Incubate for 72 hours.[14]
3. Viability Assessment:
-
Use a resazurin-based reagent (e.g., CellTiter-Blue®).[4][14] Add the reagent to each well and incubate for 1-4 hours.[14]
-
Measure fluorescence using a plate reader (e.g., 560 nm excitation, 590 nm emission).[14]
4. Data Analysis:
-
Normalize the fluorescence values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the GSK2636771 concentration to determine the half-maximal effective concentration (EC₅₀) or surviving fraction 50 (SF₅₀).[5][14]
Protocol 2: Western Blot for p-AKT (Ser473) Inhibition
This protocol assesses target engagement by measuring the phosphorylation of AKT, a key downstream effector of PI3K.
1. Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere.[13]
-
Treat cells with varying concentrations of GSK2636771 (e.g., 1 µM and 10 µM) for a specified time (e.g., 2-24 hours).[12][14]
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]
-
Centrifuge to pellet cell debris and collect the supernatant.[14]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.[13]
4. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.[13][15]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).[13]
-
Incubate with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.[13][15]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.[13]
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.[15]
5. Data Analysis:
-
Quantify band intensity and calculate the ratio of p-AKT to total AKT to determine the extent of pathway inhibition.[15]
Suppliers
GSK2636771 is available from several commercial suppliers for research purposes.
| Supplier | Catalog Number(s) |
| Selleck Chemicals | S8002 |
| MedChemExpress | HY-15245 |
| Cayman Chemical | 17380 |
| BenchChem | B560116 |
| CD BioGlyco | X24-05-ZQ100 |
Note: This list is not exhaustive and is intended for informational purposes. Researchers should verify the purity and quality of the compound from their chosen supplier.
Conclusion
GSK2636771 (CAS: 955885-64-0) is a highly selective and potent PI3Kβ inhibitor that serves as an invaluable tool for researchers in oncology and cell signaling. Its specificity for the p110β isoform, particularly in the context of PTEN-deficient cancers, allows for a targeted investigation of the PI3K/AKT/mTOR pathway. The detailed protocols and data presented in this guide provide a solid foundation for the effective use of GSK2636771 in preclinical research, contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Gsk-2636771 | C22H22F3N3O3 | CID 56949517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PI3K inhibitor GSK2636771, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
The Strategic Application of Methyl 3,5-Difluoropyridine-2-carboxylate in Medicinal Chemistry: A Guide for Researchers
Introduction: In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorinated pyridine derivatives, in particular, have emerged as privileged structures, enhancing the pharmacological profiles of numerous therapeutic agents. This technical guide focuses on a specific, high-value building block: Methyl 3,5-difluoropyridine-2-carboxylate . We will delve into its synthesis, key transformations, and its application as a precursor to bioactive molecules, providing detailed, field-proven protocols for the discerning researcher.
The Rationale for Fluorination in Pyridine Scaffolds
The introduction of fluorine atoms onto a pyridine ring, as seen in this compound, imparts a unique set of physicochemical properties that can be leveraged by medicinal chemists. The high electronegativity and relatively small size of fluorine can profoundly influence a molecule's:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can block metabolic hotspots and increase a drug candidate's half-life.
-
Binding Affinity: Fluorine can participate in favorable intermolecular interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.
-
Lipophilicity and Bioavailability: Strategic fluorination can modulate a molecule's lipophilicity, which is a critical parameter for membrane permeability and overall bioavailability.[1]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and altering its interactions with biological targets.
Synthesis of the Core Scaffold: From Pyridine to this compound
While a direct, one-pot synthesis of this compound from simple precursors is not extensively documented in publicly available literature, a plausible and robust synthetic strategy involves a multi-step sequence starting from more readily available pyridine derivatives. This approach provides a logical pathway for its preparation in a laboratory setting. A common strategy for the synthesis of fluorinated pyridines involves halogen exchange reactions on chlorinated precursors.[2]
Protocol 1: Synthesis of 3,5-Difluoropicolinic Acid (A Precursor)
This protocol is adapted from established methods for the synthesis of fluorinated pyridines.
Materials:
-
2,3,5-Trichloropyridine
-
Potassium Fluoride (spray-dried)
-
Sulfolane
-
Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)
-
Diisopropylamine
-
n-Butyllithium in hexanes
-
Dry ice (solid CO2)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (1M)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Fluorination of 2,3,5-Trichloropyridine: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine 2,3,5-trichloropyridine (1 eq), spray-dried potassium fluoride (3-4 eq), and a phase-transfer catalyst (0.1 eq) in sulfolane. Heat the reaction mixture to 180-220°C for 12-24 hours, monitoring the reaction progress by GC-MS. After cooling, the product, primarily 5-chloro-2,3-difluoropyridine, can be isolated by distillation under reduced pressure.
-
Lithiation and Carboxylation: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 5-chloro-2,3-difluoropyridine (1 eq) in anhydrous THF or diethyl ether and cool to -78°C. Add a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine and n-butyllithium, dropwise. Stir the mixture at -78°C for 1-2 hours.
-
Quench the reaction by carefully adding crushed dry ice to the reaction mixture. Allow the mixture to slowly warm to room temperature.
-
Work-up and Isolation: Add water to the reaction mixture and separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify to pH 2-3 with 1M HCl. The precipitated 3,5-difluoropicolinic acid can be collected by filtration, washed with cold water, and dried under vacuum.
Protocol 2: Esterification to this compound
This protocol employs a standard Fischer esterification method.[3]
Materials:
-
3,5-Difluoropicolinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Suspend 3,5-difluoropicolinic acid (1 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 955885-64-0 |
| Molecular Formula | C₇H₅F₂NO₂ |
| Molecular Weight | 173.12 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, ethyl acetate, methanol) |
Data obtained from commercial supplier information.
Key Applications and Transformations in Medicinal Chemistry
This compound is a versatile intermediate that can be readily transformed into a variety of functional groups, making it a valuable starting point for the synthesis of diverse compound libraries.
Amide Bond Formation: A Gateway to Bioactive Carboxamides
The most common transformation of the methyl ester is its conversion to an amide via reaction with a primary or secondary amine. Pyridine carboxamides are a prominent class of compounds with a wide range of biological activities, including kinase inhibition.[4][5]
Protocol 3: General Procedure for Amide Coupling
This protocol outlines a standard procedure for the synthesis of 3,5-difluoropyridine-2-carboxamides.
Materials:
-
This compound or 3,5-Difluoropicolinic acid
-
Amine of choice (primary or secondary)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous DMF or DCM
-
Standard work-up reagents (ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
Hydrolysis of the Ester (if starting from the methyl ester): To a solution of this compound (1 eq) in a mixture of THF and water, add lithium hydroxide (1.5-2.0 eq). Stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1M HCl and extract the 3,5-difluoropicolinic acid with ethyl acetate. Dry the organic layer and concentrate to obtain the carboxylic acid.
-
Amide Coupling: To a solution of 3,5-difluoropicolinic acid (1 eq) in anhydrous DMF or DCM, add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq). Stir for 10-15 minutes at room temperature.
-
Add the desired amine (1.1 eq) to the reaction mixture and continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 3,5-difluoropyridine-2-carboxamide.[6]
Synthesis of 2-Amino-3,5-difluoropyridine: A Precursor for Kinase Inhibitors
A notable application of the 3,5-difluoropyridine-2-carboxamide scaffold is its use in the synthesis of 2-amino-3,5-difluoropyridine, a key intermediate for various pharmaceutical agents, including potential kinase inhibitors.[7][8]
Protocol 4: Synthesis of 2-Amino-3,5-difluoropyridine via Hofmann Rearrangement
This protocol is based on the procedure described in patent WO2025093631A1.[8]
Materials:
-
3,5-Difluoropyridine-2-carboxamide
-
Sodium hydroxide
-
Sodium hypochlorite solution
-
Water
-
Standard laboratory glassware
Procedure:
-
Preparation of the Hofmann Reagent: In a suitable reaction vessel, prepare a solution of sodium hypochlorite and sodium hydroxide in water.
-
Hofmann Rearrangement: Add 3,5-difluoropyridine-2-carboxamide (1 eq) to the freshly prepared Hofmann reagent.
-
Heat the reaction mixture, typically in the range of 50-90°C, and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude 2-amino-3,5-difluoropyridine.
-
The product can be further purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Synthetic route to this compound.
Caption: Key transformations of the core scaffold.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic difluorination pattern offers a powerful tool for modulating the properties of drug candidates. The protocols outlined in this guide provide a solid foundation for the synthesis and derivatization of this important scaffold. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the application of such precisely functionalized heterocyclic intermediates will undoubtedly play an increasingly critical role in the future of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
The Strategic Utility of Methyl 3,5-difluoropyridine-2-carboxylate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of Fluorinated Scaffolds in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of highly selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases. Kinases, as central regulators of cellular signaling, are implicated in a multitude of pathologies when dysregulated. The strategic incorporation of fluorine atoms into small molecule inhibitors has emerged as a powerful tactic to enhance metabolic stability, binding affinity, and cell permeability. The 3,5-difluoropyridine moiety, in particular, has garnered significant attention as a privileged scaffold in the design of next-generation kinase inhibitors. This application note details the utility of a key building block, Methyl 3,5-difluoropyridine-2-carboxylate , in the synthesis of potent kinase inhibitors, with a focus on p38 MAP kinase and VEGFR-2.
The fluorine atoms at the 3 and 5 positions of the pyridine ring exert a profound electronic effect, modulating the pKa of the pyridine nitrogen and influencing the molecule's interaction with the kinase active site. This unique electronic signature can lead to enhanced binding selectivity and improved pharmacokinetic profiles. This compound serves as a versatile and readily available starting material for accessing a diverse range of kinase inhibitor chemotypes.
Targeting Key Signaling Pathways: p38 MAPK and VEGFR-2
Kinase inhibitors derived from the 3,5-difluoropyridine core have shown significant promise in targeting key signaling pathways involved in cancer and inflammation. Two such pathways of high therapeutic relevance are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade.
The p38 MAPK pathway is a critical regulator of inflammatory responses and cellular stress.[1][2] Its aberrant activation is a hallmark of numerous inflammatory diseases, including rheumatoid arthritis and psoriasis.[3] The VEGFR-2 signaling pathway , on the other hand, is a central driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5]
Synthetic Strategy: From Building Block to Potent Inhibitor
The conversion of this compound into a potent kinase inhibitor typically involves a multi-step synthetic sequence. A common and effective strategy is the initial amidation of the methyl ester with a suitable amine, followed by further elaboration of the pyridine core, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Part 1: Amidation of this compound
The initial amidation step is crucial for introducing the desired aryl or heteroaryl amine, which often serves as a key pharmacophore for kinase binding. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the ester, and thus, careful selection of coupling reagents and reaction conditions is paramount.
Protocol: Amidation with a Substituted Aniline
This protocol provides a general method for the amidation of this compound with an aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Trimethylaluminum (2.0 M solution in toluene)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted aniline (1.2 equivalents) and anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylaluminum (1.2 equivalents) to the aniline solution. Gas evolution (methane) will be observed.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous toluene to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3,5-difluoropyridine-2-carboxamide.
Causality Behind Experimental Choices:
-
Trimethylaluminum: This Lewis acid acts as an effective activating agent for the amidation of esters, particularly with less nucleophilic anilines. It forms a reactive aluminum-amide species that readily attacks the ester carbonyl.
-
Anhydrous Conditions: Trimethylaluminum is highly reactive with water, necessitating the use of anhydrous solvents and an inert atmosphere to prevent decomposition and ensure efficient reaction.
-
Heating: The reaction often requires elevated temperatures to overcome the activation energy for the amidation of the electron-deficient pyridine ester.
Part 2: Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely employed in the synthesis of biaryl and heteroaryl-aryl kinase inhibitors.[6][7] In this context, it can be used to introduce a second aryl or heteroaryl group onto the difluoropyridine core, which can occupy the hydrophobic pocket of the kinase active site.
Protocol: Suzuki-Miyaura Coupling of a Halogenated Difluoropyridine Intermediate
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a brominated N-aryl-3,5-difluoropyridine-2-carboxamide intermediate with an arylboronic acid.
Materials:
-
Brominated N-aryl-3,5-difluoropyridine-2-carboxamide intermediate
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the brominated N-aryl-3,5-difluoropyridine-2-carboxamide intermediate (1.0 equivalent), the arylboronic acid (1.5 equivalents), palladium(II) acetate (2-5 mol%), SPhos (4-10 mol%), and potassium carbonate (2-3 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final kinase inhibitor.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of the palladium catalyst and phosphine ligand is critical for the success of the Suzuki coupling. Pd(OAc)₂ is a common and effective palladium source, while bulky and electron-rich ligands like SPhos are often necessary for the efficient coupling of electron-deficient heteroaryl halides.
-
Base and Solvent System: An aqueous base, such as potassium carbonate, is required to activate the boronic acid for transmetalation. A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used to ensure the solubility of both the organic and inorganic reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.
Structure-Activity Relationship (SAR) Insights
The 3,5-difluoropyridine scaffold offers several advantages in the design of kinase inhibitors. The fluorine atoms can engage in favorable interactions with the kinase active site, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency. Furthermore, the electronic nature of the difluoropyridine ring can be fine-tuned by the strategic placement of substituents to optimize selectivity and pharmacokinetic properties.
For example, in the context of p38 MAP kinase inhibitors, the 3,5-difluorophenyl group has been shown to be a key pharmacophore that occupies a hydrophobic pocket in the enzyme's active site.[8] The pyridine nitrogen can form a crucial hydrogen bond with the hinge region of the kinase, a common binding motif for many kinase inhibitors.
| Compound | Kinase Target | Key Structural Features | Reported Activity (IC₅₀) |
| Pyridinylimidazole Analog | p38α | 2,6-diamino-3,5-difluoropyridinyl | Potent inhibition of LPS-induced TNFα |
| Pyrrolotriazine Derivative | VEGFR-2 | 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino | Low nanomolar inhibition |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a new generation of kinase inhibitors. Its unique electronic properties, conferred by the two fluorine atoms, provide medicinal chemists with a powerful tool to modulate the potency, selectivity, and pharmacokinetic profiles of their compounds. The synthetic protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in their own drug discovery programs targeting critical signaling pathways such as p38 MAPK and VEGFR-2. Further exploration of the structure-activity relationships of 3,5-difluoropyridine-based inhibitors will undoubtedly lead to the development of novel and effective therapeutics for a range of human diseases.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trimethylsilylpyrazoles as novel inhibitors of p38 MAP kinase: a new use of silicon bioisosteres in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Methyl 3,5-difluoropyridine-2-carboxylate in the Synthesis of Advanced Agrochemicals
Introduction: In the intricate landscape of modern agrochemical development, the pursuit of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles is paramount. Within this context, fluorinated pyridine derivatives have emerged as a cornerstone for the synthesis of a new generation of herbicides. Among these, Methyl 3,5-difluoropyridine-2-carboxylate stands out as a key building block, offering a versatile scaffold for the construction of complex and potent herbicidal molecules. This technical guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on its role in the preparation of advanced synthetic auxin herbicides. We will delve into the underlying chemical principles, provide detailed synthetic protocols, and discuss the significance of this compound in the development of innovative crop protection solutions.
Core Principles: The Significance of the 3,5-Difluoropyridine Moiety
The 3,5-difluoropyridine-2-carboxylate scaffold is of particular interest to agrochemical researchers for several key reasons:
-
Metabolic Stability: The presence of fluorine atoms on the pyridine ring enhances the metabolic stability of the resulting agrochemical. The carbon-fluorine bond is exceptionally strong and less susceptible to oxidative metabolism by enzymes in target weeds and the environment, leading to increased bioavailability and prolonged herbicidal activity.
-
Electronic Effects: The strongly electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the pyridine ring. This can modulate the binding affinity of the final molecule to its target site in the weed, potentially leading to higher potency.
-
Fine-Tuning of Physicochemical Properties: The introduction of fluorine allows for the precise tuning of key physicochemical properties such as lipophilicity and membrane permeability, which are critical for uptake and translocation of the herbicide within the plant.
From Building Block to Bioactive Molecule: A Synthetic Overview
The journey from this compound to a final, potent agrochemical involves a series of strategic chemical transformations. A critical pathway involves the conversion of this starting material into key intermediates, such as 2-amino-3,5-difluoropyridine, which can then be further elaborated into the final herbicidal structure.
The following diagram illustrates the conceptual workflow from the starting ester to a key aminopyridine intermediate, which serves as a linchpin for the synthesis of arylpicolinate herbicides.
Caption: Synthetic workflow from this compound to a key agrochemical intermediate.
Application Protocol: Synthesis of 2-Amino-3,5-difluoropyridine from 3,5-Difluoropyridine-2-carboxylic Acid
This protocol details the conversion of 3,5-Difluoropyridine-2-carboxylic acid, the immediate hydrolysis product of this compound, into the crucial agrochemical intermediate, 2-Amino-3,5-difluoropyridine. This multi-step synthesis is adapted from established methodologies and highlights the key transformations required.[1]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 3,5-Difluoropyridine-2-carboxylic acid | 745784-04-7 | 159.09 | Sigma-Aldrich |
| Thionyl chloride | 7719-09-7 | 118.97 | Major chemical suppliers |
| Toluene | 108-88-3 | 92.14 | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Major chemical suppliers |
| Ammonium hydroxide (35% aq. solution) | 1336-21-6 | 35.05 | Major chemical suppliers |
| Sodium hypobromite solution | 13824-96-9 | (Varies) | Prepared in situ |
| Sodium hydroxide | 1310-73-2 | 40.00 | Major chemical suppliers |
| Bromine | 7726-95-6 | 159.81 | Major chemical suppliers |
Step 1: Hydrolysis of this compound (Conceptual)
Rationale: The initial step, while not explicitly detailed in the reference protocol, is a standard ester hydrolysis. This reaction is typically carried out under acidic or basic conditions to yield the corresponding carboxylic acid. For the purpose of this guide, we will begin with the commercially available 3,5-Difluoropyridine-2-carboxylic acid.
Step 2: Formation of 3,5-Difluoropyridine-2-carbonyl Chloride [1]
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. A catalytic amount of DMF is often used to facilitate the reaction.
-
Suspend 3,5-Difluoropyridine-2-carboxylic acid (16 g, 101 mmol) in toluene (100 mL) in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.
-
Add N,N-dimethylformamide (0.249 mL, 3.22 mmol) to the suspension.
-
Slowly add thionyl chloride (7.71 mL, 106 mmol) to the mixture, ensuring the temperature is maintained below 35 °C.
-
Heat the reaction mixture to 80 °C and stir at this temperature for 90 minutes.
-
After the reaction is complete, cool the mixture to ambient temperature. The resulting solution of 3,5-difluoropicolinoyl chloride is typically used directly in the next step without isolation.
Step 3: Synthesis of 3,5-Difluoropyridine-2-carboxamide [1]
Rationale: The acyl chloride is highly reactive towards nucleophiles. In this step, aminolysis with ammonia (from ammonium hydroxide) converts the acyl chloride into the corresponding primary amide. The reaction is typically performed at low temperatures to control its exothermicity.
-
In a separate vessel, dilute an aqueous 35% wt. solution of ammonium hydroxide (32.2 mL, 290 mmol) in toluene (20 mL) and cool to 5 °C.
-
Slowly add the solution of 3,5-difluoropicolinoyl chloride from Step 2 to the cooled ammonium hydroxide solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 60 minutes.
-
The precipitated solid, 3,5-Difluoropyridine-2-carboxamide, is collected by filtration, washed with water, and dried.
Step 4: Hofmann Rearrangement to 2-Amino-3,5-difluoropyridine [1]
Rationale: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This is achieved by treating the amide with a halogen (bromine) and a strong base (sodium hydroxide), which generates a sodium hypobromite solution in situ.
-
Prepare a solution of sodium hypobromite by dissolving sodium hydroxide in water and then slowly adding bromine at a low temperature.
-
Add the 3,5-Difluoropyridine-2-carboxamide from Step 3 to the sodium hypobromite solution.
-
Heat the reaction mixture, carefully controlling the temperature, to initiate the rearrangement.
-
After the reaction is complete, the product, 2-Amino-3,5-difluoropyridine, can be isolated by extraction with an organic solvent, followed by purification (e.g., distillation or crystallization).
Application in the Synthesis of Arylpicolinate Herbicides
The 2-Amino-3,5-difluoropyridine synthesized in the protocol above is a key building block for a class of potent synthetic auxin herbicides known as arylpicolinates. A prominent example is florpyrauxifen-benzyl , the active ingredient in Rinskor™ active herbicide.[2][3]
The general synthetic strategy to access these herbicides involves several key steps following the preparation of the aminopyridine intermediate:
-
Halogenation: Introduction of a chlorine atom at the 3-position of the pyridine ring.
-
Diazotization and Halogenation: Conversion of the amino group at the 2-position to a halogen (e.g., chlorine or bromine).
-
Cross-Coupling: A transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) to introduce the substituted aryl group at the 6-position.[4]
-
Re-introduction of the Amino Group: Conversion of a suitable precursor back to the 4-amino group.
-
Esterification: Formation of the final ester (e.g., methyl or benzyl ester) from the carboxylic acid at the 2-position.
The following diagram provides a simplified representation of the conceptual pathway from the key intermediate to the arylpicolinate core structure.
Caption: Conceptual pathway from the key aminopyridine intermediate to the arylpicolinate herbicide core.
The arylpicolinates, including florpyrauxifen-benzyl, act as synthetic auxins, a class of herbicides that mimic the natural plant hormone auxin.[3] They induce rapid and uncontrolled growth in susceptible weeds, leading to their eventual demise. The specific substitution pattern on the pyridine and aryl rings, made possible by the synthetic routes starting from compounds like this compound, is critical for achieving the desired herbicidal activity and crop selectivity.
Conclusion
This compound is a valuable and strategically important starting material in the synthesis of modern agrochemicals. Its difluorinated pyridine core provides a robust platform for the development of potent and selective herbicides with favorable metabolic profiles. The synthetic pathways, while multi-step, are based on well-established chemical principles, allowing for the efficient construction of complex and highly functionalized active ingredients. As the demand for innovative and sustainable crop protection solutions continues to grow, the role of such versatile building blocks in the discovery and development of new agrochemicals will undoubtedly expand.
References
Application Notes and Protocols: Suzuki-Miyaura Coupling Reactions with Methyl 3,5-difluoropyridine-2-carboxylate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has found widespread application in the synthesis of high-value pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing Suzuki-Miyaura coupling reactions with a particularly valuable and challenging substrate: methyl 3,5-difluoropyridine-2-carboxylate.
The incorporation of fluorinated pyridine moieties is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This compound serves as a key building block for introducing this privileged scaffold. However, the electron-deficient nature of the pyridine ring and potential for catalyst inhibition by the pyridine nitrogen can present challenges.[5][6][7] This guide offers insights into overcoming these hurdles and achieving successful couplings.
Reaction Mechanism: The Palladium Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.[1][3][8] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[1][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids or esters. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, RuPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment
-
Oven-dried Schlenk tube or reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst and ligand (if used) and add them to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the specified time (4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Key Considerations and Optimization
Choice of Catalyst and Ligand
The selection of the palladium catalyst and ligand is crucial for a successful coupling, especially with electron-deficient substrates like this compound.
-
Palladium Precatalysts: Pd(dppf)Cl₂ is a robust and commonly used catalyst for a wide range of Suzuki-Miyaura reactions.[4][9][10] Pd₂(dba)₃ in combination with a suitable phosphine ligand is also a highly effective system.
-
Ligands: For challenging couplings involving electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step and stabilize the palladium catalyst.[7] Buchwald-type biarylphosphine ligands such as SPhos and XPhos, as well as RuPhos, have shown excellent performance in such reactions.[11]
The Role of the Base
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[12][13]
-
Common Bases: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are widely used.[7][13]
-
Base Strength: The choice of base can significantly impact the reaction outcome. For less reactive boronic acids or challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.[7]
Solvent Selection
The solvent can influence the solubility of the reagents and the stability of the catalytic species.[2][14]
-
Aprotic Solvents: Anhydrous aprotic solvents such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) are commonly employed.
-
Solvent Mixtures: In some cases, a mixture of an organic solvent and water can be beneficial, particularly when using boronic acids.[4]
Boronic Acid vs. Boronate Esters
While boronic acids are the most common coupling partners, they can be prone to protodeboronation, a side reaction that leads to the loss of the boronic acid functionality.[7]
-
Boronate Esters: Pinacol esters of boronic acids are often more stable and can be used to mitigate protodeboronation.[15]
-
Trifluoroborates: Potassium trifluoroborate salts are another stable alternative to boronic acids.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently active ligand- Inappropriate base or solvent | - Use a more active catalyst/ligand system (e.g., Pd₂(dba)₃ with a Buchwald ligand).- Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄).- Increase the reaction temperature. |
| Protodeboronation of Boronic Acid | - Presence of water or protic sources- Prolonged reaction time at high temperature | - Use a more stable boronic acid derivative like a pinacol ester or trifluoroborate salt.- Ensure all reagents and solvents are anhydrous.- Attempt the reaction at a lower temperature for a longer duration. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient reduction of Pd(II) to Pd(0) | - Ensure the reaction is thoroughly degassed.- Use a Pd(0) source or a precatalyst that is readily reduced. |
| Decomposition of Starting Material | - Reaction temperature is too high- Unstable substrate under basic conditions | - Lower the reaction temperature.- Use a milder base. |
Data Summary: Representative Examples
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids, as adapted from the literature.
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | >90 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 90 | 16 | ~78 |
| 2-Naphthylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane | 100 | 10 | ~92 |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of functionalized pyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the inherent challenges associated with this electron-deficient substrate. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for achieving high-yielding and reproducible results in the synthesis of these important building blocks for drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters [ouci.dntb.gov.ua]
- 10. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 11. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Palladium-catalyzed cross-coupling of Methyl 3,5-difluoropyridine-2-carboxylate
An in-depth guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of Methyl 3,5-difluoropyridine-2-carboxylate.
Introduction: The Strategic Value of Fluorinated Pyridines
In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorinated pyridine derivatives, in particular, are highly valued building blocks due to their prevalence in a multitude of approved drugs.[1] The introduction of fluorine can profoundly influence a molecule's physicochemical properties, often leading to enhanced metabolic stability, improved membrane permeability, and stronger binding affinity to biological targets.[2]
The subject of this guide, this compound, is a versatile substrate for creating diverse molecular architectures. The two fluorine atoms at the 3- and 5-positions create a strongly electron-deficient ring system. This electronic feature significantly enhances the reactivity of substituents at the 2-, 4-, and 6-positions, making them excellent electrophilic partners in palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in organic synthesis.[3][4][5]
This document serves as a technical guide, providing both the foundational principles and detailed, field-proven protocols for the cross-coupling of this valuable pyridine intermediate. We will explore the mechanistic underpinnings of these transformations and offer practical advice to enable researchers to harness their full potential.
Core Principles: The Palladium Catalytic Engine
Palladium-catalyzed cross-coupling reactions, regardless of their specific name (Suzuki, Buchwald-Hartwig, etc.), operate through a common, elegant catalytic cycle.[3][6] Understanding this cycle is paramount to troubleshooting and optimizing reactions. The active catalyst is a Palladium(0) species, which is typically generated in situ from a more stable Palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[7][8]
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (C-X) bond of the electrophile (our fluorinated pyridine derivative). This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl >> F.[3]
-
Transmetalation: The organic group from a nucleophilic coupling partner (e.g., an organoboron, organozinc, or organotin reagent) is transferred to the palladium center, displacing the halide.[4][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][4]
References
- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 2. nbinno.com [nbinno.com]
- 3. fiveable.me [fiveable.me]
- 4. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 5. jmcct.com [jmcct.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. nobelprize.org [nobelprize.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines using Methyl 3,5-difluoropyridine-2-carboxylate
<
Introduction: The Central Role of Substituted Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds.[1][2][3] These nitrogen-containing heterocycles are integral to numerous pharmaceuticals, exhibiting a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][4] The ability to strategically introduce various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug efficacy and safety.[2][5]
Methyl 3,5-difluoropyridine-2-carboxylate has emerged as a highly versatile and valuable building block for the synthesis of multi-substituted pyridines.[6] The electron-withdrawing nature of the two fluorine atoms and the carboxylate group significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while also providing multiple sites for further functionalization through cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this powerful reagent to access diverse libraries of substituted pyridines. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.
Strategic Functionalization: A Dual-Pronged Approach
The strategic placement of the fluorine and carboxylate groups on the pyridine ring of this compound allows for a two-pronged approach to diversification:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms, particularly at the 5-position (para to the nitrogen), are excellent leaving groups in SNAr reactions.[7] This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides. The electron-deficient nature of the pyridine ring, further enhanced by the substituents, facilitates this addition-elimination mechanism.[8][9]
-
Metal-Catalyzed Cross-Coupling: The carbon-fluorine bonds can also serve as handles for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12][13] This enables the formation of carbon-carbon bonds, introducing aryl, heteroaryl, or alkyl groups. The methyl ester at the 2-position can also be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond forming reactions or other transformations.
Visualizing the Synthetic Pathways
The following diagram illustrates the key synthetic transformations possible with this compound, highlighting the versatility of this building block.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarship.claremont.edu [scholarship.claremont.edu]
- 12. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of P" by Juan Rueda-Espinosa, Dewni Ramanayake et al. [scholarship.claremont.edu]
- 13. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Strategic deployment of Methyl 3,5-difluoropyridine-2-carboxylate in Fragment-Based Drug Discovery: Application Notes and Protocols
Introduction: The Rationale for Fluorinated Pyridine Fragments in Modern Drug Discovery
In the landscape of contemporary drug discovery, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[1][2] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD utilizes a more focused approach by screening small, low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target.[3][4] These initial fragment hits, though often exhibiting weak binding affinity, provide high-quality starting points for the development of potent and selective drug candidates through a process of structure-guided evolution.[5]
Within the diverse chemical space of fragment libraries, fluorinated heterocycles, and particularly fluorinated pyridines, have garnered significant attention.[6][7] The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and pharmacological properties.[8][9] Benefits of fluorination include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, which can improve a drug's half-life.[6]
-
Modulation of pKa: The high electronegativity of fluorine can alter the basicity of the pyridine nitrogen, influencing its interaction with the target protein.[7]
-
Increased Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, to enhance binding potency.[9]
-
Improved Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its membrane permeability and oral bioavailability.[7]
This application note focuses on Methyl 3,5-difluoropyridine-2-carboxylate (CAS 955885-64-0), a fragment that combines the advantageous properties of a fluorinated pyridine scaffold with a methyl ester functional group that can serve as a handle for synthetic elaboration.[10] We will provide a detailed overview of its application in a typical FBDD workflow, from initial screening to hit validation and follow-up chemistry.
Physicochemical Properties of this compound
A thorough understanding of the fragment's properties is crucial for designing effective screening campaigns and interpreting the results.
| Property | Value | Source |
| Molecular Formula | C₇H₅F₂NO₂ | N/A |
| Molecular Weight | 173.12 g/mol | N/A |
| CAS Number | 955885-64-0 | [10] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in most organic solvents (e.g., DMSO, MeOH) | N/A |
A Representative FBDD Workflow Using this compound
The following diagram illustrates a typical workflow for the screening and validation of this compound as a fragment against a protein target of interest.
Caption: A representative workflow for a fragment-based drug discovery campaign.
Detailed Protocols and Methodologies
Protocol 1: Synthesis of this compound
While this compound is commercially available, an in-house synthesis may be required for larger quantities or for the preparation of analogs. A plausible synthetic route starts from the corresponding carboxylic acid, 3,5-difluoropicolinic acid.
Step 1: Conversion of 3,5-Difluoropicolinic Acid to the Acid Chloride
This procedure is adapted from a similar synthesis of 3,5-difluoro-2-pyridinecarboxamide.[11]
-
Reagents and Equipment:
-
3,5-Difluoropicolinic acid (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.05 equivalents)
-
N,N-Dimethylformamide (DMF) (catalytic amount, e.g., 0.03 equivalents)
-
Toluene (anhydrous)
-
Round-bottom flask with a reflux condenser and a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Suspend 3,5-difluoropicolinic acid in anhydrous toluene in the round-bottom flask under an inert atmosphere.
-
Add the catalytic amount of DMF.
-
Slowly add the thionyl chloride to the suspension. Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.
-
Heat the reaction mixture to 80°C and stir for 1.5 to 2 hours, or until the reaction is complete (monitor by TLC or LC-MS).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3,5-difluoropicolinoyl chloride. This intermediate is typically used in the next step without further purification.
-
Step 2: Esterification to this compound
-
Reagents and Equipment:
-
Crude 3,5-difluoropicolinoyl chloride (from Step 1)
-
Methanol (anhydrous)
-
Triethylamine (or another non-nucleophilic base)
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere
-
-
Procedure:
-
Dissolve the crude acid chloride in anhydrous methanol under an inert atmosphere and cool to 0°C in an ice bath.
-
Slowly add triethylamine to neutralize the HCl generated in the previous step and to catalyze the esterification.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Protocol 2: Primary Screening using ¹⁹F NMR Spectroscopy
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a highly effective primary screening method.[12] It allows for the detection of binding events by observing changes in the fluorine NMR signal of the fragment upon the addition of the target protein.
-
Materials and Equipment:
-
This compound stock solution (e.g., 100 mM in d₆-DMSO)
-
Target protein stock solution in a suitable NMR buffer (e.g., 50 µM in 50 mM phosphate buffer, pH 7.4, with 150 mM NaCl and 10% D₂O)
-
NMR spectrometer equipped with a fluorine probe
-
NMR tubes
-
-
Procedure:
-
Prepare a sample of the fragment alone by adding a small aliquot of the stock solution to the NMR buffer to a final concentration of 200 µM.
-
Acquire a ¹⁹F NMR spectrum of the fragment-only sample. This will serve as the reference spectrum.
-
Prepare a second sample containing both the fragment (200 µM) and the target protein (e.g., 25 µM).
-
Acquire a ¹⁹F NMR spectrum of the fragment-protein mixture under the same conditions as the reference spectrum.
-
Data Analysis: Compare the two spectra. A significant decrease in the signal intensity or broadening of the fluorine resonances in the presence of the protein indicates a binding event.[12]
-
Caption: Principle of ¹⁹F NMR fragment screening.
Protocol 3: Hit Validation using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for validating hits from a primary screen as it provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Materials and Equipment:
-
This compound solution in the ITC buffer (e.g., 1-2 mM)
-
Target protein solution in the same ITC buffer (e.g., 50-100 µM)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the fragment solution into the injection syringe.
-
Perform a series of small injections of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the Kd, ΔH, and n. A measurable and saturable binding isotherm confirms a direct interaction between the fragment and the protein.
-
Structure-Guided Hit-to-Lead Evolution
Once this compound is validated as a binder, the next crucial step is to obtain structural information of the fragment-protein complex, typically through X-ray crystallography.[13]
The crystal structure will reveal the precise binding mode of the fragment, highlighting key interactions with the protein's active site or an allosteric pocket. This structural information is paramount for guiding the synthetic chemistry efforts to improve the fragment's potency and selectivity.
Caption: The iterative cycle of structure-based drug design.
For this compound, the methyl ester at the 2-position serves as an excellent synthetic handle for elaboration. For instance, it can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to explore additional interactions within the binding site. The difluoro-substitution pattern at the 3- and 5-positions provides a stable and metabolically robust core while influencing the electronic properties of the pyridine ring.
Conclusion
This compound represents a high-value fragment for FBDD campaigns. Its fluorinated pyridine core offers desirable physicochemical properties that can translate to improved drug-like characteristics in the resulting lead compounds. The systematic application of biophysical screening techniques, coupled with structure-based design, can effectively leverage the potential of this fragment to accelerate the discovery of novel therapeutics. The protocols and workflow outlined in this application note provide a robust framework for researchers to successfully incorporate this compound into their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of dihydropyridines for rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. scbt.com [scbt.com]
- 9. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 10. 3,5-Difluoropyridin-2-amine | C5H4F2N2 | CID 2783238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. lifechemicals.com [lifechemicals.com]
- 13. 2-Amino-3,5-difluoropyridine | 732306-31-9 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3,5-difluoropyridine-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 3,5-difluoropyridine-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who are actively working with this important synthetic building block. Our goal is to provide practical, experience-driven advice to help you troubleshoot common issues, optimize your reaction conditions, and ensure the highest purity of your final product. This guide is structured as a series of frequently encountered problems and questions, reflecting the real-world challenges of laboratory synthesis.
Section 1: Overview of the Primary Synthetic Pathway & Potential Pitfalls
The most direct and common laboratory-scale synthesis of this compound involves the esterification of its parent carboxylic acid, 3,5-difluoropyridine-2-carboxylic acid. While seemingly straightforward, this process and the synthesis of its precursor are susceptible to several side reactions that can complicate purification and reduce overall yield. The following diagram illustrates the main synthetic route and the key diversion pathways leading to common byproducts.
Caption: Synthetic pathway and common byproduct formation routes.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Question 1: My final product is contaminated with a significant amount of a related compound missing the methoxycarbonyl group. What is this byproduct and how can I prevent its formation?
Answer: This is a classic case of decarboxylation, where the carboxylic acid starting material loses CO2 upon heating to form 3,5-difluoropyridine. This side reaction is particularly prevalent if the esterification is conducted at high temperatures for extended periods.
-
Causality: The pyridine ring is electron-withdrawing, which can stabilize the negative charge that develops on the ring during the proposed intermediate phase of decarboxylation. While not as facile as with β-keto acids, aromatic carboxylic acids can undergo decarboxylation, often promoted by heat.[1][2]
-
Troubleshooting & Prevention:
-
Temperature Control: Avoid excessive heating during the esterification. If using a standard Fischer esterification with sulfuric acid in methanol, aim for a gentle reflux rather than aggressive boiling.
-
Alternative Esterification Methods: Consider milder, room-temperature methods if decarboxylation is a persistent issue. Using oxalyl chloride or thionyl chloride to form the acid chloride, followed by quenching with methanol at low temperatures (0 °C to RT), can circumvent the need for high heat.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Once the starting material is consumed, proceed immediately to workup to avoid prolonged heating that favors byproduct formation.
-
Question 2: My reaction yield is consistently low, and post-workup NMR analysis shows a mixture of my desired methyl ester and the starting carboxylic acid. What is causing this?
Answer: This issue points to either an incomplete esterification reaction or hydrolysis of the desired ester product during the aqueous workup or purification.
-
Causality (Incomplete Reaction): Fischer esterification is an equilibrium process. The presence of water, either from reagents or formed during the reaction, can push the equilibrium back towards the starting materials.
-
Causality (Hydrolysis): Esters can be hydrolyzed back to carboxylic acids under either acidic or basic conditions, which are often employed during workup.[3] The electron-withdrawing nature of the difluoropyridine ring may make the carbonyl carbon of the ester slightly more susceptible to nucleophilic attack by water.
-
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: Use dry methanol and glassware. If using a dehydrating agent like sulfuric acid, ensure it is fresh. For larger-scale reactions, employing a Dean-Stark apparatus to remove water as it forms can significantly drive the reaction to completion.
-
Neutralize Carefully: During workup, neutralize the acidic catalyst (e.g., H₂SO₄) with a mild base like saturated sodium bicarbonate solution. Perform this step at a low temperature (e.g., in an ice bath) and work quickly to minimize the time the ester is exposed to aqueous basic or acidic conditions. Avoid using strong bases like NaOH if possible, as they more readily catalyze hydrolysis.
-
Optimize Catalyst Load: Insufficient acid catalyst will result in a slow and incomplete reaction. A typical catalytic amount is 1-5 mol% of a strong acid like H₂SO₄.
-
Question 3: My mass spectrometry results indicate the presence of impurities with chlorine atoms, such as methyl 3-chloro-5-fluoropyridine-2-carboxylate. Where do these originate?
Answer: These impurities almost certainly arise from the synthesis of the starting material, 3,5-difluoropyridine-2-carboxylic acid. This precursor is often synthesized from a polychlorinated pyridine, such as 2,3,5-trichloropyridine, via nucleophilic aromatic substitution (SNAr) reactions using a fluoride source like potassium fluoride (KF).[4][5]
-
Causality: The halogen exchange (Halex) reaction can be incomplete. The C-Cl bonds on the pyridine ring have different reactivities towards nucleophilic substitution by fluoride. If the reaction conditions (temperature, time, solvent, fluoride source) are not optimized, you may get a mixture of partially fluorinated intermediates that are then carried through the subsequent synthetic steps.
-
Troubleshooting & Prevention:
-
Purify the Starting Material: The most effective solution is to rigorously purify the 3,5-difluoropyridine-2-carboxylic acid before proceeding to the esterification step. This can be achieved through recrystallization or column chromatography.
-
Verify Precursor Synthesis: If you are preparing the precursor in-house, ensure the fluorination reaction goes to completion. This may involve using a phase-transfer catalyst, higher temperatures, or a more polar aprotic solvent like DMSO or sulfolane to enhance the reactivity of the fluoride salt.[5]
-
Analytical Vigilance: Always run a mass spec or elemental analysis on your starting carboxylic acid to confirm its purity and the absence of chlorinated analogs before committing it to the next step.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound from these common byproducts?
A1: Flash column chromatography on silica gel is the most robust method.
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. The non-polar decarboxylation byproduct (3,5-difluoropyridine) will elute first, followed by the desired methyl ester. The more polar starting carboxylic acid will have much lower mobility on the column.
-
Acid/Base Wash: Before chromatography, an aqueous workup can remove the bulk of the acidic carboxylic acid. Dissolve the crude product in a solvent like ethyl acetate and wash with a saturated solution of sodium bicarbonate. This will convert the carboxylic acid byproduct into its water-soluble sodium salt, which will partition into the aqueous layer. Be mindful of potential hydrolysis of the desired ester, as discussed in Troubleshooting Question 2.
Q2: What analytical techniques are essential for identifying and quantifying these byproducts?
A2: A combination of techniques is recommended for unambiguous identification.
| Analytical Technique | Information Provided |
| ¹H and ¹⁹F NMR | Provides structural information and allows for quantification of product vs. byproducts based on signal integration. The presence of the methyl ester singlet (~4.0 ppm) is a key indicator for the product. |
| GC-MS | Ideal for identifying volatile byproducts like the decarboxylated 3,5-difluoropyridine and chloro-fluoro impurities. Provides molecular weight and fragmentation patterns. |
| LC-MS | Excellent for separating the desired ester from the non-volatile carboxylic acid starting material and provides accurate mass data for all components. |
Q3: Can I use other alcohols for the esterification?
A3: Yes, the Fischer esterification is adaptable to other simple alcohols like ethanol or propanol to generate the corresponding ethyl or propyl esters. However, reaction times and temperatures may need to be re-optimized. For bulkier alcohols, the acid chloride method is generally more efficient.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol is a standard starting point for the esterification.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-difluoropyridine-2-carboxylic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (approx. 0.2-0.5 M concentration relative to the acid).
-
Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, 0.05 eq) dropwise while stirring.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C). Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical reaction time is 4-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour it into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography as described in the FAQs.
Protocol 2: Byproduct Identification by GC-MS
-
Sample Prep: Dissolve a small amount (~1 mg) of the crude reaction mixture in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the sample into the GC-MS.
-
GC Method (Example):
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temp: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method:
-
Source Temp: 230 °C.
-
Scan Range: 40-400 m/z.
-
-
Analysis: Analyze the resulting chromatogram and mass spectra. Compare the retention times and fragmentation patterns to reference spectra or predict them based on the likely byproduct structures.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Decarboxylation [organic-chemistry.org]
- 3. jocpr.com [jocpr.com]
- 4. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Purification of Methyl 3,5-difluoropyridine-2-carboxylate by Recrystallization
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 3,5-difluoropyridine-2-carboxylate via recrystallization. Moving beyond a simple procedural list, this document delves into the underlying principles, offers detailed experimental protocols, and presents a robust troubleshooting framework to address common challenges encountered in the laboratory.
Section 1: Pre-Lab Analysis & Compound Profile
A successful purification begins with a thorough understanding of the target molecule and potential contaminants. This section outlines the key characteristics of this compound.
Q: What are the critical physicochemical properties of this compound for developing a recrystallization protocol?
A: Understanding the compound's properties is fundamental to selecting an appropriate solvent and designing the experiment. This compound is a fluorinated pyridine derivative, which dictates its polarity and crystalline nature. Key properties are summarized below.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₇H₅F₂NO₂ | Influences molecular weight and intermolecular forces. |
| Molecular Weight | 173.12 g/mol | --- |
| CAS Number | 955885-64-0[1][2] | Unique identifier for ensuring correct material. |
| Physical Form | Solid at room temperature. | A solid state is a prerequisite for purification by recrystallization. |
| Structure | Pyridine ring, methyl ester, two fluorine atoms. | The polar pyridine and ester groups suggest solubility in polar solvents. Fluorination can alter solubility behavior compared to non-fluorinated analogs.[3][4] |
Q: What are the likely impurities I should be trying to remove?
A: Impurities typically stem from the synthetic route used to prepare the compound. While the exact impurities depend on the specific synthesis, common contaminants in the preparation of similar heterocyclic compounds may include:
-
Unreacted Starting Materials: The precursors used in the final synthetic step may persist if the reaction did not go to completion.
-
Hydrolyzed Acid: The methyl ester can hydrolyze to the corresponding carboxylic acid (3,5-Difluoropyridine-2-carboxylic acid) if exposed to moisture, especially under acidic or basic conditions.[5]
-
Regioisomers: Depending on the fluorination or carboxylation strategy, isomers with functional groups at different positions on the pyridine ring could be formed.[6]
-
Polymeric or Dark-Colored Byproducts: High temperatures or acidic conditions can sometimes lead to the formation of high-molecular-weight, often colored, impurities.[5]
Section 2: The Recrystallization Workflow: From Crude Solid to Pure Crystals
This section provides a detailed, step-by-step methodology for purifying this compound. The process is visualized in the workflow diagram below.
Caption: General workflow for the purification of this compound by recrystallization.
Part 2A: Critical First Step - Solvent Selection
Q: How do I select the best solvent for recrystallization?
A: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[7][8] This differential solubility is the driving force of the purification process. Additionally, the impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in solution after the product crystallizes).[7]
Given the compound's polar nature, polar solvents are a good starting point.[3] A systematic screening process is the most reliable method.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude solid into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise (0.5 mL to start).
-
Room Temperature Test: Agitate the tubes at room temperature. A suitable solvent will not dissolve the compound completely.[8]
-
Heating Test: Gently heat the tubes that showed poor solubility at room temperature in a water or sand bath. Add the solvent dropwise until the solid just dissolves.[9]
-
Cooling Test: Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: The best solvent will be one that dissolved the compound completely when hot and produced a large crop of crystals upon cooling. Record your observations in a log.
Table of Suggested Solvents for Screening
| Solvent Class | Single Solvents | Mixed Solvent Systems* | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Ethanol/Water, Isopropanol/Water | Good general-purpose polar solvents for many organic compounds.[10][11] |
| Esters | Ethyl Acetate | Ethyl Acetate/Hexane | The "like dissolves like" principle suggests an ester might be a good solvent for another ester.[11] |
| Ketones | Acetone | Acetone/Water | A polar aprotic solvent that is often effective. |
| Aromatics | Toluene | Toluene/Hexane | Pyridine derivatives can sometimes crystallize well from toluene.[4] |
| Ethers | Tetrahydrofuran (THF) | THF/Hexane | A moderately polar solvent. |
*For mixed systems, dissolve the compound in the minimum amount of the hot "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly.[7]
Part 2B: Main Recrystallization Protocol
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding just enough hot solvent until the solid is completely dissolved. Using the minimum amount of solvent is critical for maximizing recovery.[9][10]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[10]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor which contains the soluble impurities. Using cold solvent minimizes the loss of the purified product.[9]
-
Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass or place them in a desiccator.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section addresses the most common problems in a question-and-answer format.
Caption: A decision tree for troubleshooting common recrystallization problems.
Q: My compound won't dissolve, even in a large amount of hot solvent.
A: This indicates one of two issues:
-
Incorrect Solvent Choice: The solvent is simply not powerful enough to dissolve your compound, even at high temperatures. You must return to the solvent screening step and test more polar or different classes of solvents.[3]
-
Insoluble Impurities: It's possible that the bulk of your desired compound has dissolved, but you are observing insoluble impurities. If a significant portion has dissolved and some solid remains, proceed to a hot gravity filtration to remove the insoluble material before cooling.
Q: No crystals have formed after the solution has cooled completely.
A: This is a very common problem, usually caused by one of two things:
-
Too Much Solvent: This is the most frequent cause of crystallization failure.[3][12] If an excess of solvent was used, the concentration of your compound may not be high enough to reach its saturation point upon cooling. The solution is to gently boil off some of the solvent to increase the concentration and then attempt to cool it again.[3]
-
Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved beyond its normal solubility limit.[3] You can induce crystallization by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3]
-
Seeding: If you have a tiny crystal of the pure compound, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[3]
-
Q: My compound has separated as an oil instead of solid crystals ("oiling out"). What should I do?
A: Oiling out occurs when the solute comes out of solution above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is highly impure.[10][12] To resolve this:
-
Reheat the solution to dissolve the oil completely.
-
Add a small amount of additional solvent to lower the saturation point.[13]
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that has been turned off or by insulating the flask. Slow cooling favors the formation of crystals over oil.[12]
Q: The recovery of my purified product is very low.
A: A low yield can result from several factors during the process:
-
Using too much solvent: As mentioned, this is a primary cause. A significant amount of your product will remain dissolved in the mother liquor even after cooling.[10]
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product will crystallize in the filter paper along with the impurities. Ensure the funnel and receiving flask are pre-heated.
-
Washing with too much or warm solvent: Washing the final crystals with an excessive amount of solvent, or with solvent that is not ice-cold, will dissolve some of your product and wash it away.[9]
References
- 1. This compound | [frontierspecialtychemicals.com]
- 2. This compound | 955885-64-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. edu.rsc.org [edu.rsc.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. benchchem.com [benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Yields with Fluorinated Pyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that coupling fluorinated pyridines presents a unique set of challenges that can lead to frustratingly low yields or complete reaction failure. These substrates are critical in medicinal chemistry and materials science, making optimization a high-value endeavor.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally design more effective reaction conditions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Suzuki coupling with a fluorinated pyridine is giving low to no yield. What are the most common culprits?
Low yields in these specific couplings typically stem from a few core issues that are often interconnected. Fluorinated pyridines are considered "challenging substrates" for two primary reasons:
-
Catalyst Deactivation (Poisoning): The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst. This coordination occupies the catalyst's active sites, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[1]
-
Protodeboronation of the Coupling Partner: The boronic acid or ester can be unstable under the reaction conditions, leading to the cleavage of the C-B bond and its replacement with a C-H bond. This side reaction consumes your nucleophile without forming the desired product.[1][2]
-
Inefficient Oxidative Addition or Reductive Elimination: The electronic properties of the fluorinated pyridine, influenced by the strong electron-withdrawing nature of fluorine, can impact the kinetics of the catalytic cycle. While oxidative addition is often faster for electron-deficient rings, the overall turnover can be sluggish if other steps are not optimized.[3]
A systematic approach is required to diagnose which of these factors is the primary contributor to poor performance in your specific system.
Q2: I suspect catalyst poisoning by the pyridine nitrogen. How can I mitigate this?
Catalyst poisoning is arguably the most frequent failure mode. The goal is to make the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) kinetically much faster than the off-cycle catalyst deactivation pathway.
Causality: The pyridine nitrogen acts as a Lewis base, binding to the electron-deficient palladium center. To prevent this, you must use a catalyst system that promotes rapid catalytic turnover, minimizing the time the catalyst is vulnerable to coordination.
Solutions:
-
Use Bulky, Electron-Rich Ligands: Ligands are not just spectators; they are critical for tuning the catalyst's reactivity. Bulky, electron-rich monodentate phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos), are highly effective.[1][4] Their steric bulk creates a protective pocket around the palladium center, hindering the approach of the pyridine nitrogen. Their electron-donating nature accelerates the rate-limiting reductive elimination step, increasing overall catalyst turnover.
-
Choose the Right Palladium Source:
-
Precatalysts: Modern Buchwald-type precatalysts are often the best choice. They are designed to generate the active, monoligated L-Pd(0) species quickly and efficiently under mild conditions, minimizing side reactions.[1][5]
-
Pre-formed Pd(0) Sources: If precatalysts are unavailable, using a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can be more reliable than starting with a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂).[6] Pd(II) sources require an in-situ reduction step to enter the catalytic cycle, which can be inefficient and lead to the formation of inactive palladium black.[7]
-
Diagram: Suzuki Catalytic Cycle with Pyridine Deactivation Pathway
Caption: The catalytic cycle and the competing catalyst deactivation by pyridine.
Q3: My boronic acid seems to be decomposing (protodeboronation). What are the best strategies to prevent this?
Protodeboronation is the hydrolysis of the boronic acid's C-B bond, often accelerated by water and base. Heteroaryl boronic acids are particularly susceptible. If you observe the formation of the simple de-borylated starting material, this is likely the issue.
Solutions:
-
Use Boronic Esters or Trifluoroborates: The most robust solution is to replace the boronic acid with a more stable derivative.[1]
-
Pinacol Esters (Bpin): These are significantly more stable to premature decomposition and are widely available. They slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its ambient concentration low.
-
Potassium Trifluoroborate Salts (Ar-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and store. They are excellent surrogates for boronic acids.[8]
-
-
Employ Anhydrous Conditions: While some Suzuki protocols benefit from a small amount of water to help dissolve inorganic bases, it can be detrimental when protodeboronation is a problem. Use rigorously dried and degassed solvents and handle reagents under an inert atmosphere (Argon or Nitrogen).[1]
-
Optimize the Base: The base is necessary to activate the boronic acid for transmetalation, but overly harsh conditions can promote decomposition.[9]
Diagram: Stabilizing the Boron Nucleophile
Caption: Use of stable pinacol esters to prevent premature protodeboronation.
Q4: What are the optimal starting conditions for coupling with a fluorinated pyridine?
While every reaction requires specific optimization, a robust starting point is essential. The following table provides a set of generally successful conditions that balance reactivity with stability.
Table 1: Recommended Starting Conditions for Suzuki Coupling of Fluorinated Pyridines
| Component | Recommendation | Rationale & Key Considerations |
|---|---|---|
| Electrophile | Fluorinated Pyridyl-Br or -Cl | Bromides are generally more reactive than chlorides. The C-X bond is activated by the electron-withdrawing fluorine.[3] |
| Nucleophile | Arylboronic Pinacol Ester | 1.2 - 1.5 equivalents. Using the ester form significantly reduces the risk of protodeboronation.[1] |
| Catalyst | G3/G4 Buchwald Precatalyst (e.g., XPhos-Pd-G3) or Pd₂(dba)₃ | 1-3 mol %. Precatalysts ensure rapid formation of the active Pd(0) species.[5] |
| Ligand | XPhos, SPhos, or RuPhos | 1.1 - 1.2 equivalents relative to Pd. Bulky, electron-rich ligands are crucial to prevent catalyst poisoning and accelerate the reaction.[1][4] |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equivalents. These are effective bases that are less harsh than hydroxides, minimizing boronic acid decomposition.[1] |
| Solvent | Dioxane, THF, or Toluene | Anhydrous and thoroughly degassed. Aprotic solvents are standard. Degassing is critical to prevent oxidative degradation of the catalyst and ligands.[1][12] |
| Temperature | 80 - 110 °C | Start around 80 °C and increase if the reaction is sluggish. Monitor for decomposition at higher temperatures.[7][13] |
Experimental Protocol: General Procedure for a Trial Reaction
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fluorinated pyridine halide (1.0 eq.), the boronic acid pinacol ester (1.2 eq.), K₃PO₄ (3.0 eq.), the Buchwald precatalyst (e.g., XPhos-Pd-G3, 2 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) for at least three cycles.
-
Solvent Addition: Under the inert atmosphere, add anhydrous, degassed solvent (e.g., Dioxane, to a concentration of ~0.1 M relative to the limiting reagent) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[1][13]
Troubleshooting Workflow
If your initial reaction fails, use this decision tree to guide your optimization strategy.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Reactions of Methyl 3,5-difluoropyridine-2-carboxylate with Strong Bases
Welcome to our dedicated technical support guide for navigating the complexities of using strong bases with Methyl 3,5-difluoropyridine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. Our guidance is rooted in established chemical principles and practical, field-proven experience.
Introduction
This compound is a valuable building block in medicinal chemistry, prized for its unique electronic properties imparted by the fluorine substituents and the pyridine core. However, its reactivity, particularly with strong bases, can be a double-edged sword. The electron-deficient nature of the pyridine ring, exacerbated by the two fluorine atoms, makes it susceptible to a range of desired and undesired reactions. This guide will help you anticipate and mitigate common side reactions, ensuring higher yields and purity of your target molecules.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound and strong bases.
Q1: Why is my reaction mixture turning dark and showing multiple spots on TLC, even at low temperatures?
A dark reaction mixture and a complex TLC profile often indicate the occurrence of multiple side reactions. The primary culprits are typically nucleophilic aromatic substitution (SNAr) and/or dimerization of the pyridine ring. The electron-deficient nature of the 3,5-difluoropyridine system makes it a prime candidate for attack by strong bases, which can act as nucleophiles.[1][2]
Q2: I am trying to deprotonate a position on a substituent attached to my pyridine, but I am seeing significant loss of a fluorine atom. What is happening?
This is a classic case of competing SNAr. Strong, non-nucleophilic bases are required for selective deprotonation. If the base is sterically unhindered, it can act as a nucleophile and attack the electron-poor pyridine ring, leading to the displacement of a fluoride ion. The positions ortho and para to the nitrogen are particularly activated for this type of reaction.[3][4]
Q3: After my reaction and workup, I am isolating the carboxylic acid instead of my desired product. Why did my ester hydrolyze?
The methyl ester is susceptible to saponification (base-mediated hydrolysis).[5] This can happen if your reaction conditions are not strictly anhydrous, or if the workup procedure is not carefully controlled. Strong bases can readily hydrolyze the ester to the corresponding carboxylate salt.[6] Upon acidic workup, this salt is protonated to yield the carboxylic acid.
Q4: Can the choice of base influence the outcome of the reaction?
Absolutely. The choice of base is critical. Key factors to consider are the base's strength (pKa), steric bulk, and the nature of the counter-ion (e.g., Li+, Na+, K+). Sterically hindered bases like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are often preferred to minimize nucleophilic attack on the pyridine ring.[7][8]
Q5: What is the role of temperature in these reactions?
Temperature control is paramount. Most reactions involving strong bases with this substrate should be initiated at very low temperatures (e.g., -78 °C) to control the reaction rate and minimize side reactions. Even a slight increase in temperature can dramatically increase the rate of undesired pathways like SNAr or decomposition.
Part 2: Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific issues encountered during your experiments.
Issue 1: Low Yield of Desired Product with Significant Byproduct Formation
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Formation of a new, less polar spot on TLC; Mass spectrometry indicates loss of fluorine and addition of the base (or a fragment of it). | Nucleophilic Aromatic Substitution (SNAr): The strong base is acting as a nucleophile and displacing a fluoride ion. | 1. Switch to a more sterically hindered base: Replace bases like n-BuLi with LDA, LiHMDS, or KHMDS.[7][9] 2. Lower the reaction temperature: Conduct the reaction at -78 °C or even lower if possible. 3. Slow addition of the base: Add the base dropwise to the substrate solution to maintain a low instantaneous concentration of the base. |
| Isolation of 3,5-difluoropyridine-2-carboxylic acid.[10] | Ester Saponification: Presence of water in the reaction mixture or during workup is hydrolyzing the methyl ester.[5] | 1. Ensure strictly anhydrous conditions: Dry all glassware, solvents, and reagents thoroughly. Use fresh, anhydrous solvents. 2. Careful workup: Quench the reaction at low temperature with a non-aqueous proton source (e.g., saturated NH4Cl solution) before warming to room temperature. |
| Complex mixture of products, some with higher molecular weight. | Dimerization/Polymerization: Highly reactive organometallic bases can induce dimerization of the pyridine ring.[11] | 1. Use a less reactive base: Consider a base with a lower pKa if your desired transformation allows for it. 2. Optimize stoichiometry: Use the minimum necessary amount of the strong base. 3. Inverse addition: Add the substrate solution to the base solution at low temperature. |
Issue 2: Reaction Fails to Go to Completion
| Symptom | Probable Cause(s) | Recommended Solution(s) |
| Starting material remains largely unreacted. | Insufficiently strong base: The pKa of the base is not high enough to deprotonate the target C-H bond. | 1. Choose a stronger base: Refer to a pKa table to select a base with a sufficiently high pKa. For example, n-BuLi (pKa ~50) is much stronger than LiHMDS (pKa ~30).[7][12] 2. Increase the temperature slightly: After the initial low-temperature addition, a slow warming of the reaction may be necessary. Monitor carefully for byproduct formation. |
| Reaction stalls after partial conversion. | Base degradation: Some strong bases, like LDA, can be unstable at higher temperatures.[9] | 1. Use a more thermally stable base: NaHMDS or KHMDS are more stable at higher temperatures compared to LDA.[9] 2. Generate the base in situ immediately before use. |
Part 3: Key Experimental Protocols & Data
Comparative Data of Common Strong Bases
| Base | Abbreviation | pKa of Conjugate Acid | Key Characteristics |
| n-Butyllithium | n-BuLi | ~50 | Very strong base, also a potent nucleophile.[13][14] |
| Lithium diisopropylamide | LDA | ~36[7] | Strong, sterically hindered, non-nucleophilic base. |
| Lithium bis(trimethylsilyl)amide | LiHMDS | ~30[7] | Weaker than LDA, but still a strong, non-nucleophilic base.[15] |
| Sodium bis(trimethylsilyl)amide | NaHMDS | ~29.5[9] | Similar to LiHMDS, good solubility in various organic solvents.[9] |
| Potassium bis(trimethylsilyl)amide | KHMDS | ~29.5[9] | Similar to LiHMDS and NaHMDS, often more reactive due to the potassium counter-ion. |
Step-by-Step Protocol: General Procedure for Base-Mediated Reactions
-
Preparation: Thoroughly dry all glassware in an oven at >120 °C for several hours and allow to cool under a stream of inert gas (e.g., Argon or Nitrogen).
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas. Use septa and needles for all transfers of reagents and solvents.
-
Solvent and Substrate: Add anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone) to the reaction flask via cannula or a dry syringe. Dissolve the this compound in the solvent.
-
Cooling: Cool the reaction mixture to the desired low temperature (typically -78 °C, using a dry ice/acetone bath).
-
Base Addition: Slowly add the strong base solution dropwise to the stirred substrate solution over a period of 15-30 minutes. Maintain the low temperature throughout the addition.
-
Reaction Monitoring: Stir the reaction at the low temperature for the optimized time. Monitor the reaction progress by TLC analysis of quenched aliquots.
-
Quenching: Once the reaction is complete, quench it by slowly adding a proton source (e.g., saturated aqueous NH4Cl solution) at the low temperature.
-
Workup: Allow the mixture to warm to room temperature. Proceed with standard aqueous workup and extraction.
Part 4: Mechanistic Insights & Visualizations
Understanding the potential reaction pathways is key to troubleshooting. Below are diagrams illustrating the main side reactions.
Diagram 1: Competing Reaction Pathways
Caption: Decision tree for reactions with strong bases.
This diagram illustrates the critical decision point when reacting this compound with a strong base. The choice of reaction conditions dictates whether the desired deprotonation occurs or if the reaction is diverted towards common side reactions such as SNAr, hydrolysis, or dimerization.
Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: SNAr mechanism on the pyridine ring.
The SNAr mechanism is a two-step process. First, the nucleophilic base attacks an electron-deficient carbon atom bearing a fluorine, forming a negatively charged intermediate known as a Meisenheimer complex.[1][4] This intermediate is stabilized by resonance, particularly by the electron-withdrawing effects of the other fluorine and the pyridine nitrogen. In the second step, the fluoride leaving group is expelled, and aromaticity is restored.[16]
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. jocpr.com [jocpr.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. reddit.com [reddit.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Hydrolysis of Methyl 3,5-difluoropyridine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the hydrolysis of Methyl 3,5-difluoropyridine-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals who are working with this challenging but valuable transformation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing this compound?
There are two main pathways for this reaction:
-
Base-Catalyzed Hydrolysis (Saponification): This is the most common and often more efficient method.[1] The ester is treated with a stoichiometric or excess amount of a base like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a solvent mixture, typically containing water and a co-solvent like methanol, ethanol, or THF to aid solubility.[2] This reaction is generally irreversible because the final step is an acid-base reaction that forms a stable carboxylate salt.[3]
-
Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., HCl, H₂SO₄) and excess water. This reaction is reversible, and an excess of water is required to drive the equilibrium towards the products.[4][5] For this specific substrate, acid-catalyzed hydrolysis is often less preferred due to the potential for harsh conditions and difficult work-up.
Q2: How do the two fluorine atoms on the pyridine ring influence the hydrolysis reaction?
The fluorine atoms at the 3- and 5-positions have a profound electronic impact on the molecule:
-
Increased Reactivity of the Ester: Fluorine is highly electronegative, and its strong electron-withdrawing inductive effect makes the entire pyridine ring electron-deficient.[6] This effect is relayed to the ester group, increasing the electrophilicity of the carbonyl carbon. As a result, the ester is more susceptible to nucleophilic attack by hydroxide or water, potentially allowing for milder reaction conditions compared to electron-rich aromatic esters.
-
Activation towards Side Reactions: The same electron-withdrawing properties that activate the ester also activate the C-F bonds, particularly the one at the 3-position, towards Nucleophilic Aromatic Substitution (SNAr). Strong nucleophiles like hydroxide (especially with NaOH or KOH at elevated temperatures) can displace a fluoride ion, leading to the formation of a hydroxy-pyridine byproduct.
-
Product Stability: The presence of fluorine atoms can also influence the stability of the final carboxylic acid product, particularly its susceptibility to decarboxylation under harsh thermal conditions.[7]
Q3: What is the mechanism of base-catalyzed hydrolysis (saponification) for this ester?
The saponification process proceeds through a well-established nucleophilic acyl substitution mechanism.[3][8]
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.
-
Formation of Tetrahedral Intermediate: This attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.
-
Collapse of the Intermediate: The intermediate is unstable and collapses. The electrons from the negative oxygen atom reform the π-bond, expelling the methoxide ion (⁻OCH₃) as the leaving group.
-
Irreversible Deprotonation: The expelled methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, forming the stable carboxylate salt and methanol.[3]
-
Acidic Work-up: In a final, separate step, a strong acid is added to protonate the carboxylate salt, yielding the desired neutral 3,5-difluoropyridine-2-carboxylic acid.[2]
Caption: The four key stages of the saponification reaction.
Troubleshooting Guide
Problem: My reaction is incomplete, and I have a low yield of the carboxylic acid.
This is often observed by the presence of a significant amount of starting material in the crude product analysis (TLC, LCMS, NMR).
| Potential Cause | Explanation & Recommended Solution |
| Insufficient Base | The reaction requires at least one equivalent of base. However, using a slight excess is recommended to ensure complete conversion. Solution: Increase the amount of base to 1.1 - 1.5 equivalents. For substrates with poor solubility, a larger excess may be needed to maintain a sufficient concentration of hydroxide in the solution. |
| Low Temperature | While the ester is activated, hydrolysis still requires sufficient thermal energy to overcome the activation barrier. Solution: If the reaction is slow at room temperature, gently heat the mixture. A good starting point is 40-50°C. Monitor the reaction closely to avoid side reactions. |
| Poor Solubility | This compound may have limited solubility in purely aqueous solutions. If the substrate is not dissolved, the reaction can be extremely slow. Solution: Use a co-solvent to create a homogeneous solution. Common choices include Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF) mixed with water (e.g., THF:H₂O 1:1).[9] |
| Short Reaction Time | Even under optimal conditions, the reaction may require several hours to reach completion. Solution: Monitor the reaction progress using TLC or LCMS. Continue the reaction until the starting material spot/peak is no longer visible. |
Problem: I'm observing significant byproduct formation.
This is indicated by multiple spots on a TLC plate or unexpected masses in an LCMS analysis.
Caption: Decision tree for identifying and mitigating common byproducts.
Specific Byproducts and Solutions:
-
SNAr Byproduct (Hydroxy-difluoropyridine):
-
Cause: The electron-deficient ring is susceptible to nucleophilic attack by hydroxide, displacing a fluoride ion. This is more common with stronger bases (NaOH, KOH) and at higher temperatures.
-
Solution:
-
Use Lithium Hydroxide (LiOH): LiOH is often a milder and more selective choice for the hydrolysis of sensitive esters.[10]
-
Lower the Temperature: Perform the reaction at room temperature or with minimal heating (≤ 40°C).
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize exposure to basic conditions.
-
-
-
Decarboxylation Byproduct (3,5-difluoropyridine):
-
Cause: Pyridine-2-carboxylic acids are known to be thermally unstable and can lose CO₂ upon heating.[11][12] This can be exacerbated by localized heating or harsh pH conditions during work-up.
-
Solution:
-
Avoid High Temperatures: Do not let the reaction temperature exceed 60-70°C.
-
Cold Acidification: During the work-up, perform the acidification step in an ice bath to dissipate any heat generated from the neutralization.
-
-
Problem: I can't extract my final product from the aqueous layer.
This is a very common issue due to the nature of the product molecule.
-
Cause: The product, 3,5-difluoropyridine-2-carboxylic acid, is amphoteric . It has a basic pyridine nitrogen and an acidic carboxylic acid group.
-
In strong base (high pH) , it exists as the carboxylate salt, which is water-soluble.
-
In strong acid (low pH) , the pyridine nitrogen is protonated, forming a pyridinium salt, which is also water-soluble.
-
-
Solution: Isolate at the Isoelectric Point (pI). You must carefully adjust the pH of the aqueous solution to the isoelectric point, where the molecule is neutral and has minimum water solubility.
-
After the reaction is complete, remove any organic co-solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath (0-5°C).
-
Slowly add dilute acid (e.g., 1M HCl) dropwise with vigorous stirring.
-
Monitor the pH. The product will often precipitate out of the solution as you approach the pI. The target pH is typically in the range of 2-4 for pyridine carboxylic acids.
-
Once precipitation is maximal (or the target pH is reached), extract the mixture multiple times with a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[13]
-
Combine the organic layers, wash with brine to remove excess water, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the product.[13]
-
Recommended Experimental Protocol
Protocol 1: Saponification using Lithium Hydroxide
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Add a 1:1 mixture of Tetrahydrofuran (THF) and water. Use enough solvent to fully dissolve the starting material (approx. 0.1-0.2 M concentration).
-
Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 eq) to the solution.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LCMS every 1-2 hours. If the reaction is slow after 4 hours, gently warm the mixture to 40°C. Continue until all starting material is consumed.
-
Work-up (Product Isolation):
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~3. A precipitate may form.
-
Extract the aqueous layer with Ethyl Acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated aqueous NaCl (brine).[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 3,5-difluoropyridine-2-carboxylic acid.[13]
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
References
- 1. byjus.com [byjus.com]
- 2. Saponification-Typical procedures - operachem [operachem.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Partial reduction of electron-deficient pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. jocpr.com [jocpr.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Removal of palladium catalyst from reactions with Methyl 3,5-difluoropyridine-2-carboxylate
Topic: Removal of Palladium Catalyst from Reactions with Methyl 3,5-difluoropyridine-2-carboxylate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of residual palladium from reaction mixtures containing this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve purification challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound after a palladium-catalyzed reaction.
Question 1: I performed a standard filtration through Celite, but my product is still contaminated with significant levels of palladium. Why is this happening and what should I do next?
Answer:
This is a common issue, particularly with pyridine-containing molecules. Simple filtration is only effective for removing heterogeneous catalysts (e.g., palladium on carbon, Pd/C) or palladium that has precipitated out of solution as palladium black.[1][2] The problem with your specific molecule, this compound, is twofold:
-
Homogeneous Catalysis: Most cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig) use homogeneous palladium catalysts, which are soluble in the reaction medium.
-
Ligand Effects: The nitrogen atom on the pyridine ring of your molecule is a Lewis base and can act as a ligand, coordinating strongly with soluble palladium species (both Pd(0) and Pd(II)). This coordination keeps the palladium in solution, allowing it to pass through a Celite filter along with your product.[3]
Next Steps: Employ a Palladium Scavenger
Your next and most effective step is to use a palladium scavenger. These are solid-supported materials with functional groups that have a high affinity for palladium, selectively binding to it.[4][5] The resulting palladium-scavenger complex is a solid that can be easily removed by filtration.
-
Recommended Scavengers: For pyridine-containing compounds, scavengers with soft nucleophilic groups are highly effective.
-
Thiol-based scavengers (e.g., silica- or polymer-bound thiols) are robust and work well for a variety of palladium species.[6]
-
Thiourea-based scavengers are also versatile and widely used in the pharmaceutical industry for scavenging all forms of palladium.[6]
-
Trimercaptotriazine (TMT)-functionalized supports are also a powerful option.[7][8]
-
Below is a workflow to guide your decision-making process for palladium removal.
Caption: Decision workflow for selecting a palladium removal strategy.
Question 2: I used a thiol-based scavenger, but my palladium levels are still above the acceptable limit (>10 ppm). How can I optimize the scavenging process?
Answer:
Incomplete scavenging can be frustrating, but it is often solvable by optimizing the process parameters. Here are the key variables to investigate:
-
Scavenger Equivalents: The amount of scavenger is critical. A common starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used, but this may be insufficient if the scavenger has a lower-than-expected loading capacity or if some palladium is in a less reactive state.[3]
-
Solution: Increase the equivalents of the scavenger. Perform a small-scale experiment with 5, 10, and 15 equivalents to find the optimal loading.
-
-
Time and Temperature: The kinetics of palladium binding to the scavenger can be slow.[5] Room temperature for a short period might not be enough to achieve complete removal.
-
Solution: Increase the stirring time (e.g., from 1 hour to 4-18 hours) and/or gently heat the mixture (e.g., to 40-60°C).[3] These changes can significantly improve the rate and extent of scavenging.
-
-
Solvent Effects: The choice of solvent can impact the scavenger's performance. Some scavengers swell better in certain solvents, increasing their surface area and accessibility.
-
Solution: Consult the scavenger manufacturer's technical data sheet for recommended solvents. If possible, consider swapping to a more compatible solvent before the scavenging step.
-
-
Choice of Scavenger: Not all scavengers are created equal. The specific form of palladium in your mixture (e.g., oxidation state, associated ligands) might have a higher affinity for a different type of functional group.
-
Solution: If optimizing the above parameters fails, screen a different class of scavenger. For instance, if a thiol scavenger was moderately effective, try a thiourea or a polyamine-based scavenger.
-
Question 3: My product yield is significantly lower after using activated carbon for palladium removal. What is causing this, and are there better alternatives?
Answer:
This is a well-known drawback of using activated carbon. While it is a cost-effective adsorbent for palladium, its porous structure and non-specific nature can lead to the adsorption of your organic product along with the metal catalyst, resulting in yield loss.[3][5][9]
Cause: Activated carbon relies on physisorption, a less selective process where molecules are weakly attracted to its large surface area.[5] Planar, aromatic molecules like your pyridine carboxylate can have a strong affinity for the carbon surface, leading to co-adsorption.
Better Alternatives with Higher Selectivity:
Modern, solid-supported scavengers are designed for high selectivity to avoid this problem.[6] They operate via chemisorption, where a specific chemical bond is formed between the scavenger's functional group (like thiol) and the palladium atom.[5] This interaction is much stronger and more specific than physisorption, minimizing the binding of your desired product.
| Method | Mechanism | Selectivity | Potential Product Loss | Cost |
| Filtration (Celite) | Physical Separation | N/A (for insolubles) | Low | Low |
| Activated Carbon | Physisorption | Low to Moderate | Can be high (5-15%) | Low |
| Metal Scavengers | Chemisorption | High | Very Low (<1-2%) | Moderate to High |
| Crystallization | Solubility Difference | High | Varies | Low to Moderate |
Switching from activated carbon to a silica- or polymer-based thiol scavenger is the recommended solution to prevent product loss while achieving efficient palladium removal.[10]
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products.[11] Palladium is classified as a metal of significant toxicological concern. According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is low, which typically translates to a concentration limit in the final API of 5 to 10 parts per million (ppm) , depending on the maximum daily dose of the drug.[3][12] It is imperative to consult the latest ICH guidelines for specific limits applicable to your drug development program.[11]
Q2: How can I accurately measure the amount of residual palladium in my product?
A2: Visual inspection (e.g., absence of black precipitate) is not sufficient. Highly sensitive analytical techniques are required for accurate quantification to ensure regulatory compliance. The industry-standard methods are:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive method, capable of detecting palladium down to parts-per-billion (ppb) levels.[12]
-
Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): While slightly less sensitive than ICP-MS, ICP-OES is also a robust and widely accepted method for quantifying elemental impurities.[3]
Q3: What is the general experimental protocol for using a palladium scavenger?
A3: The following is a generalized, step-by-step protocol for a scavenger-based purification. Always consult the manufacturer's specific recommendations.
Caption: General experimental workflow for palladium scavenging.[3]
Q4: Can I reuse the palladium catalyst after it has been removed?
A4: Recovering and reusing the palladium catalyst is highly desirable due to its high cost, but it depends on the removal method.
-
If removed via scavenging or adsorption: The palladium is tightly bound to the scavenger matrix and is considered waste. Recovering the palladium from the scavenger requires harsh conditions (e.g., acid leaching) that are generally not practical in a synthesis lab.[13]
-
If using specialized recoverable catalysts: Some research focuses on "thermomorphic" catalyst systems that are designed to precipitate out of the reaction mixture upon cooling, allowing them to be recovered by simple decantation or filtration for reuse.[14][15] However, this requires designing the synthesis around these specific catalyst systems from the start and is not a post-reaction recovery method for standard homogeneous catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. biotage.com [biotage.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. apolloscientific.co.uk [apolloscientific.co.uk]
- 11. biotage.com [biotage.com]
- 12. arborassays.com [arborassays.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. ntut.elsevierpure.com [ntut.elsevierpure.com]
Challenges in the scale-up synthesis of Methyl 3,5-difluoropyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3,5-difluoropyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important fluorinated pyridine derivative. Fluorinated pyridines are crucial building blocks in medicinal chemistry and agrochemistry.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
Synthesizing this compound on a larger scale can present several obstacles. This section addresses specific problems you might encounter, offering potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion During Esterification
Question: My Fischer esterification of 3,5-difluoropyridine-2-carboxylic acid is showing low conversion to the methyl ester, even with extended reaction times. What could be the cause and how can I improve the yield?
Answer:
Low yields in Fischer esterification are often related to equilibrium limitations and the electronic nature of the starting material.[4] The presence of two electron-withdrawing fluorine atoms on the pyridine ring deactivates the carbonyl group of the carboxylic acid, making it less susceptible to nucleophilic attack by methanol.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Limitations | Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the carboxylic acid, shifting the equilibrium to the left.[4] | 1. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. 2. Excess Reagent: Use a large excess of methanol, which also serves as the solvent, to shift the equilibrium towards the product side.[4] |
| Insufficient Acid Catalysis | The pyridine nitrogen can be protonated by the acid catalyst, reducing the catalyst's effectiveness in activating the carbonyl group. | 1. Stronger Acid Catalyst: Consider using a stronger acid like concentrated sulfuric acid or p-toluenesulfonic acid (TsOH) in catalytic amounts.[4] 2. Stoichiometric Acid: In some cases, using a stoichiometric amount of a strong acid can be more effective. |
| Steric Hindrance | The substitution pattern on the pyridine ring might sterically hinder the approach of methanol to the carbonyl carbon. | While less likely to be the primary issue for a methyl ester, ensuring efficient stirring and adequate reaction temperature can help overcome minor steric effects. |
| Alternative Esterification Methods | If Fischer esterification remains problematic, alternative methods that avoid equilibrium issues may be necessary. | 1. Alkylation of the Carboxylate: Convert the carboxylic acid to its carboxylate salt (e.g., with a base like sodium or cesium carbonate) and then react it with an alkylating agent like methyl iodide or dimethyl sulfate. This is an SN2-type reaction.[5] 2. Use of Activating Agents: Employ coupling agents such as dicyclohexylcarbodiimide (DCC) or 2-chloro-1,3-dimethylimidazolinium chloride (DMC) to activate the carboxylic acid before adding methanol.[6][7] |
Issue 2: Formation of Impurities and Purification Challenges
Question: I'm observing significant side products in my reaction mixture, making the purification of this compound difficult. What are these impurities and how can I minimize them?
Answer:
The formation of impurities can stem from side reactions involving the starting materials, reagents, or the product itself under the reaction conditions. Purification of fluorinated compounds can also be challenging.[3]
Potential Side Reactions & Purification Strategies:
| Side Reaction/Impurity | Plausible Cause | Mitigation & Purification Strategy |
| Decarboxylation | At elevated temperatures, especially in the presence of acid or base, the starting carboxylic acid or the product ester can undergo decarboxylation. | 1. Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. 2. Purification: Column chromatography on silica gel is typically effective for separating the desired ester from the decarboxylated pyridine.[8] |
| Amide Formation (if using nitrogen-containing bases) | If ammonia or primary/secondary amine-based bases are used, they can compete with methanol to react with the activated carboxylic acid, forming the corresponding amide. | 1. Choice of Base: Use non-nucleophilic bases like triethylamine or diisopropylethylamine if a base is required. 2. Purification: Amides generally have different polarity and solubility compared to esters, allowing for separation by chromatography or recrystallization. |
| Reaction with Solvent | Certain solvents can participate in side reactions under acidic or basic conditions at high temperatures. | 1. Inert Solvent: Use a non-reactive solvent if methanol is not being used in excess. 2. Purification: Careful analysis of byproducts (e.g., by GC-MS or LC-MS) can help identify solvent-related impurities, guiding the choice of purification technique. |
Workflow for Troubleshooting Impurity Formation:
Caption: Troubleshooting workflow for impurity formation.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of this compound.
Q1: What are the primary safety concerns when working with fluorinated pyridines and the reagents for this synthesis?
A1: Safety is paramount. Key hazards include:
-
Fluorinated Pyridines: These compounds can be irritants and may have unknown toxicological profiles. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
-
Strong Acids (e.g., H₂SO₄): Corrosive and can cause severe burns. Always add acid to the solvent slowly and with cooling.[10]
-
Pyridine and its Derivatives: Can be harmful if inhaled, swallowed, or absorbed through the skin. They are also flammable.[11] Work in a fume hood and keep away from ignition sources.[10]
-
Fluorine Gas (if used in precursor synthesis): Extremely toxic and reactive. Requires specialized equipment and handling procedures.[12]
Q2: Can I use a different alcohol for the esterification, for example, ethanol or isopropanol?
A2: Yes, the Fischer esterification can be adapted for other alcohols.[4] However, as the size of the alcohol increases (methanol < ethanol < isopropanol), steric hindrance can become more of a factor, potentially leading to slower reaction rates and lower yields. You may need to adjust the reaction conditions, such as increasing the temperature or using a more effective water-removal technique.
Q3: What analytical techniques are best for monitoring the reaction progress?
A3: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting carboxylic acid and the appearance of the product ester.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative information on the conversion and can help identify any side products being formed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure of the final product and assessing its purity.
Q4: My final product is an oil, but I expected a solid. What should I do?
A4: While the starting material, 3,5-difluoropyridine-2-carboxylic acid, is a solid with a melting point of 203-208 °C, the methyl ester may be a low-melting solid or an oil at room temperature. First, confirm the purity of your product using the analytical techniques mentioned above. If it is pure, it may simply exist as an oil. If impurities are present, further purification is necessary. Sometimes, even pure compounds can be slow to crystallize. Trying to scratch the inside of the flask with a glass rod or seeding with a small crystal (if available) can sometimes induce crystallization.
III. Experimental Protocol: Fischer Esterification
This protocol provides a general procedure for the synthesis of this compound via Fischer esterification.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-difluoropyridine-2-carboxylic acid.
-
Reagent Addition: Add a large excess of methanol (e.g., 20-50 equivalents), which will also act as the solvent.
-
Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture. The addition is exothermic.
-
Heating: Heat the reaction mixture to reflux and maintain this temperature.
-
Monitoring: Monitor the reaction progress periodically using TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as CO₂ will be evolved.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
-
Visual Workflow of the Esterification Process:
Caption: General workflow for Fischer esterification.
IV. References
-
Fedinchyk, A., et al. (2022). Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines. European Journal of Organic Chemistry, e202200274.
-
Santa Cruz Biotechnology. Hydrogen fluoride pyridine Safety Data Sheet.
-
ResearchGate. Gram-Scale Synthesis of Fluorinated Pyrazoles and Pyridines.
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses.
-
G. M. et al. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH.
-
Carl ROTH. Safety Data Sheet: Pyridine.
-
Universität Münster. (2024). New method for introducing fluorinated components into molecules.
-
Sigma-Aldrich. Safety Data Sheet for Pyridine.
-
New Jersey Department of Health. Hazard Summary: Pyridine.
-
Synchem. 3,5-Difluoropyridine-2-carboxylic acid methyl ester.
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
-
Sigma-Aldrich. 3,5-Difluoropyridine-2-carboxylic acid 95%.
-
Frontier Specialty Chemicals. This compound.
-
PubChem. 3,5-Difluoropyridine-2-carboxylic acid.
-
Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid esters.
-
YouTube. CHEM 2325 Module 23: Esterification via Alkylation.
-
Thieme. The synthesis of esters from carboxylic acids and their derivatives.
-
Organic Chemistry Portal. Ester synthesis by esterification.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. orgsyn.org [orgsyn.org]
- 9. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. nj.gov [nj.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring Reactions of Methyl 3,5-difluoropyridine-2-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3,5-difluoropyridine-2-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the monitoring of chemical transformations involving this versatile building block. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Introduction: The Chemistry of this compound
This compound is a valuable reagent in medicinal chemistry and materials science. Its structure features a pyridine ring that is highly activated towards nucleophilic aromatic substitution (SNAr) due to the synergistic electron-withdrawing effects of the two fluorine atoms and the methyl carboxylate group.[1][2][3] The fluorine atoms serve as excellent leaving groups in SNAr reactions, a counterintuitive fact for those accustomed to SN1/SN2 mechanisms. In SNAr, the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine that renders the attacked carbon more electrophilic.[4][5][6]
This unique reactivity profile makes monitoring reaction progress crucial for achieving optimal yields and minimizing side-product formation. This guide is structured to address the most common challenges encountered in the laboratory.
Section 1: Troubleshooting Guide - When Reactions Go Wrong
This section is formatted to address specific problems you might observe during your experiment.
Q1: My reaction is sluggish or has not started. What are the primary factors to investigate?
A1: A stalled reaction is a common issue. A systematic approach is the best way to diagnose the problem. The flowchart below provides a general decision-making workflow.
Caption: Troubleshooting workflow for a stalled reaction.
In-Depth Causality:
-
Reagent Quality:
-
Nucleophiles/Bases: Amine nucleophiles can be oxidized over time. Hygroscopic bases like K₃PO₄ or Cs₂CO₃ can absorb water, which can be detrimental, especially in water-sensitive reactions like Suzuki couplings where it can promote protodeboronation.[7]
-
Boronic Acids/Esters (for Suzuki Coupling): Heteroaryl boronic acids are particularly prone to protodeboronation (cleavage of the C-B bond) even during storage or in the presence of trace moisture or base.[7] Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[7]
-
-
Solvent Conditions:
-
Anhydrous Conditions: For many transition-metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), water and oxygen can be destructive. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), and water can facilitate side reactions.[7] Ensure solvents are passed through a purification system or freshly distilled from an appropriate drying agent.
-
Degassing: Thoroughly degassing the solvent and reaction mixture (e.g., by sparging with argon or nitrogen, or via freeze-pump-thaw cycles) is critical to remove dissolved oxygen that can deactivate phosphine ligands and the palladium catalyst.[7][8]
-
-
Catalyst Inactivity (Cross-Coupling Reactions):
-
Catalyst Poisoning: The pyridine nitrogen in your substrate can, in some cases, coordinate to the palladium center, potentially inhibiting catalytic activity.[7] The choice of a suitable ligand is critical to prevent this and facilitate the catalytic cycle.
-
Activation: Many palladium sources like Pd(OAc)₂ or PdCl₂(dppf) are pre-catalysts that must be reduced to the active Pd(0) species in situ. If this activation is inefficient, the reaction will not proceed. Using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern, well-defined pre-catalyst (e.g., a Buchwald G4 precatalyst) can often resolve this.[9]
-
Q2: My TLC/HPLC shows multiple new spots/peaks. How can I identify the product and common side products?
A2: The appearance of multiple products requires careful analysis. The most common side reaction to anticipate is the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Table 1: Typical Chromatographic Behavior of Reactants and Products
| Compound | Polarity | Typical TLC Rf (e.g., 3:1 Hexanes:EtOAc) | Typical Reversed-Phase HPLC Retention |
| This compound (SM) | Moderate | ~0.5 - 0.6 | Intermediate |
| SNAr or Suzuki Product (Ester) | Low-Moderate | Higher than SM (less polar) | Longer than SM |
| 3,5-difluoropyridine-2-carboxylic acid (Hydrolysis Product) | High | ~0.0 - 0.1 (may streak) | Shorter than SM |
Identification Strategy:
-
Co-spotting (TLC): Always run a "co-spot" lane on your TLC plate where you spot both the starting material and the reaction mixture at the same point.[10] If the starting material spot in the reaction lane is gone and a new, less polar spot has appeared, your reaction is likely proceeding as desired.
-
Spiking (HPLC): If you suspect a peak in your HPLC chromatogram corresponds to unreacted starting material, inject a 1:1 mixture of your reaction sample and a pure standard of the starting material. If your suspicion is correct, the area of that specific peak will increase.
-
LC-MS Analysis: The most definitive method. The mass spectrum will confirm the molecular weight of your desired product and help identify side products. For instance, the hydrolyzed side product will have a mass corresponding to the loss of a methyl group (-14 Da) and the addition of a hydrogen (+1 Da), for a net difference of -13 Da from the product ester.
-
Consider Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions, especially if aqueous bases (e.g., NaOH, K₂CO₃ in water) are used at elevated temperatures.[11][12] If you see a very polar spot by TLC or an early-eluting peak by HPLC, it is highly likely the corresponding carboxylic acid.[13][14]
Q3: My Suzuki coupling reaction is giving low yield, and I see byproducts. What's happening?
A3: Low yields in Suzuki couplings with heteroaryl halides are often traced back to competing side reactions involving the boronic acid partner.
Caption: Competing reaction pathways for the boronic acid reagent in Suzuki coupling.
Troubleshooting Steps:
-
Minimize Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom and is a major issue for electron-deficient or heteroaryl boronic acids.[7]
-
Prevent Homocoupling: The oxidative coupling of two boronic acid molecules can be facilitated by oxygen.
-
Solution: Ensure your reaction mixture is thoroughly degassed before heating.[7]
-
-
Optimize Base and Solvent: In some cases, for poorly soluble bases like K₃PO₄, adding a small amount of water (e.g., 10:1 dioxane:water) can actually improve the reaction rate by increasing solubility.[7] However, this is a delicate balance, as too much water will favor protodeboronation. This must be optimized empirically.
Section 2: Frequently Asked Questions (FAQs)
Q4: Which analytical technique is best for monitoring my reaction in real-time?
A4: The choice depends on the reaction, available equipment, and the information you need.
-
Thin-Layer Chromatography (TLC):
-
Best for: Quick, qualitative checks of reaction progress. Ideal for determining if the starting material is being consumed and a new, distinct product is forming.[10]
-
Advantages: Fast, inexpensive, and requires minimal sample.[15]
-
Limitations: Primarily qualitative, can be difficult to resolve compounds with similar polarities.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Best for: Quantitative analysis, resolving complex mixtures, and creating a precise timeline of conversion. It is the gold standard for purity analysis.[16][17]
-
Advantages: High resolution and sensitivity, quantitative results.[17]
-
Limitations: Slower than TLC, requires method development. Pyridine compounds can exhibit poor peak shape (tailing) on standard silica C18 columns due to interaction with residual silanols; this can be mitigated by using an acidic mobile phase additive (e.g., 0.1% formic or acetic acid) or specialized columns.[16][18]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Best for: Volatile and thermally stable compounds.
-
Advantages: Excellent separation and provides mass information for peak identification.
-
Limitations: Not all products will be sufficiently volatile. Highly reactive fluorinated compounds can sometimes degrade in the hot injector or react with the column's stationary phase, leading to inaccurate results or column damage.[19] However, many fluorinated organic compounds can be successfully analyzed.[20][21] A preliminary test is recommended.
-
Q5: How do the two fluorine atoms affect the SNAr reactivity?
A5: The two fluorine atoms, positioned meta and ortho to the carboxylate group, have a profound activating effect on the pyridine ring for SNAr. The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate determines the reaction rate. Electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, stabilize this negative charge through resonance and/or induction. In your substrate, both fluorine atoms and the carboxylate group contribute to this stabilization, making the ring highly electrophilic and susceptible to nucleophilic attack.[2][6]
Q6: Can I use 19F NMR to monitor the reaction?
A6: Yes, 19F NMR is a powerful and underutilized technique for this purpose.
-
Mechanism: The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. The starting material, this compound, will have two distinct 19F signals. If your reaction involves displacing one of the fluorine atoms (e.g., an SNAr reaction), you will see one of these signals disappear and a new signal corresponding to the fluorine in the product appear at a different chemical shift.
-
Advantages: It provides a clean, quantitative view of the reaction mixture without chromatographic separation. It can be used to identify and quantify all fluorine-containing species in the solution.[22]
-
Considerations: Requires access to an NMR spectrometer and a suitable internal standard (like hexafluorobenzene) for accurate quantification.[22]
Section 3: Standard Operating Protocols
Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol describes a standard method for qualitatively assessing reaction progress.[10]
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Sample Preparation:
-
Prepare a dilute solution of your starting material in a suitable solvent (e.g., ethyl acetate).
-
Carefully withdraw a small aliquot (a few microliters) from your reaction mixture using a capillary tube. Dilute this aliquot in a small vial with the same solvent.
-
-
Spotting:
-
Using a clean capillary spotter, apply a small spot of the SM solution to the "SM" lane.
-
Apply a spot of the RXN mixture to the "RXN" lane.
-
In the "CO" lane, first spot the SM solution, then carefully spot the RXN mixture directly on top of it.
-
-
Elution: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate - this must be optimized). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the "RXN" lane and the appearance of a new spot indicates the reaction is progressing.
Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general starting point for HPLC method development for pyridine derivatives.[16][17]
-
Instrumentation and Column:
-
HPLC System: A standard system with a pump, autosampler, and UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.[16]
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid is added to protonate the pyridine nitrogen, which suppresses its interaction with free silanol groups on the column, leading to improved peak shape and preventing tailing.[16][18]
-
Gradient: A typical gradient might be 10% B to 90% B over 20 minutes. This should be optimized to ensure good separation of starting material, product, and any impurities.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where both reactant and product absorb (e.g., 254 nm or 275 nm).[16]
-
-
Sample Preparation:
-
Take a precise aliquot from the reaction mixture (e.g., 50 µL).
-
Quench the reaction by diluting it into a known, large volume (e.g., 5 mL) of mobile phase or a suitable solvent to create a stock solution. This stops the reaction and prepares it for analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[17]
-
-
Analysis: Inject the prepared sample. Monitor the peak areas of the starting material and product over time to determine the reaction kinetics and final conversion.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jocpr.com [jocpr.com]
- 12. Methyl Esters [organic-chemistry.org]
- 13. 3,5-Difluoropyridine-2-carboxylic acid | C6H3F2NO2 | CID 2783262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 15. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. helixchrom.com [helixchrom.com]
- 19. researchgate.net [researchgate.net]
- 20. Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solubility Challenges with Methyl 3,5-difluoropyridine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to addressing the solubility challenges of Methyl 3,5-difluoropyridine-2-carboxylate. This guide is designed to provide you with practical, in-depth solutions and troubleshooting strategies to ensure the smooth progression of your research and development projects. As Senior Application Scientists, we understand that overcoming solubility hurdles is critical for successful reaction outcomes. This resource combines theoretical principles with field-tested protocols to empower you in your experimental endeavors.
Understanding the Challenge: Why is Solubility an Issue?
This compound, a valuable building block in medicinal chemistry and materials science, often presents solubility issues in common organic solvents.[1] This can be attributed to its molecular structure: the polar pyridine ring and carboxylate group, combined with the electron-withdrawing fluorine atoms, create a molecule with a unique polarity profile that can be difficult to match with standard solvents. The principle of "like dissolves like" is a fundamental concept in solubility, highlighting that substances with similar polarities are more likely to be soluble in one another.
Poor solubility can lead to a host of experimental problems, including:
-
Incomplete Reactions: If the reactant is not fully dissolved, the reaction may proceed slowly or not at all, leading to low yields.
-
Reproducibility Issues: Inconsistent dissolution can cause significant variations in reaction outcomes between batches.
-
Difficult Purification: Undissolved starting material can complicate the isolation and purification of the desired product.
This guide provides a systematic approach to tackling these challenges head-on.
Frequently Asked Questions (FAQs)
Q1: In which common organic solvents is this compound expected to have poor solubility?
Based on its structure, it is likely to have limited solubility in non-polar solvents like hexanes and toluene. While it may show some solubility in more polar solvents, achieving the desired concentration for a reaction can still be challenging.
Q2: Can I just add more solvent to dissolve the compound?
While increasing the solvent volume can sometimes work, it may not be practical for large-scale reactions and can lead to very dilute conditions, potentially slowing down the reaction rate. It is often more effective to find a more suitable solvent or solvent system.
Q3: Is heating always a good solution for dissolving this compound?
Gentle heating can significantly improve the solubility of many compounds.[2] However, it is crucial to first determine the thermal stability of this compound and your other reactants to avoid degradation. A small-scale stability test is recommended.
Q4: What are co-solvents, and how can they help?
A co-solvent is a second solvent added to the primary solvent to increase the solubility of a solute. For instance, if your compound is poorly soluble in a relatively non-polar solvent required for the reaction, adding a small amount of a more polar co-solvent in which the compound is more soluble can be effective.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
When faced with solubility issues, a systematic approach is the most effective way to find a solution. The following guide provides a logical workflow for troubleshooting.
Step 1: Verify Material Integrity
Before exploring complex solutions, ensure that the issue isn't with your starting materials:
-
Reagent Purity: Impurities in your this compound can affect its solubility.[2] Verify the purity using techniques like NMR or LC-MS.
-
Solvent Quality: Use high-purity, dry solvents. Water contamination, in particular, can drastically alter the solubility profile of your reaction mixture.
Step 2: Systematic Solvent Screening
If the recommended solvent is not working, a systematic screening of alternative solvents is the next logical step. The principle of "like dissolves like" should guide your choices.[2]
Recommended Screening Solvents (Ranging in Polarity):
| Solvent | Polarity Index | Dielectric Constant | Notes |
| Dichloromethane (DCM) | 3.1 | 9.1 | Good starting point for many organic reactions. |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | A versatile ether solvent. |
| Acetonitrile (MeCN) | 5.8 | 37.5 | A polar aprotic solvent. |
| Dimethylformamide (DMF) | 6.4 | 36.7 | A highly polar aprotic solvent, often effective for dissolving polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | A very strong polar aprotic solvent, known for its excellent solvating power. |
Experimental Protocol: Small-Scale Solubility Test
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into several vials.
-
Add a measured volume of a screening solvent (e.g., 0.5 mL) to each vial.
-
Stir or gently agitate the vials at room temperature for a set period (e.g., 15-30 minutes).
-
Visually assess the solubility. If the compound dissolves, try adding more solute to determine the approximate solubility.
-
If the compound does not dissolve, gentle heating or sonication can be applied to see if this improves solubility.[2]
Step 3: The Power of Temperature
For many compounds, solubility increases with temperature.[2]
Experimental Protocol: Temperature-Controlled Solubility Study
-
Using the most promising solvents from your initial screen, prepare saturated solutions at room temperature.
-
Gradually increase the temperature in increments (e.g., 10°C) and observe any changes in solubility.
-
Be cautious of the solvent's boiling point and the thermal stability of your compound.
Step 4: Employing Co-Solvents
If a single solvent system is not effective, a co-solvent approach can be beneficial.
Logical Workflow for Co-Solvent Selection
Caption: A decision-making workflow for selecting and optimizing a co-solvent system.
Step 5: Alternative Dissolution Techniques
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and facilitate dissolution.[2]
-
Mechanochemistry: In some cases, solvent-free or low-solvent techniques like ball milling can be employed to overcome solubility issues, especially in cross-coupling reactions.[1]
Advanced Troubleshooting: When Standard Methods Aren't Enough
Problem: The reaction still fails to proceed even after improving solubility.
-
Check for Hidden Incompatibilities: The chosen solvent, while good for solubility, might be interfering with the reaction mechanism. For instance, protic solvents can interfere with reactions involving strong bases or organometallics.
-
Re-evaluate Reaction Conditions: It's possible the issue lies not with solubility but with other parameters like temperature, catalyst activity, or the presence of inhibitors.
-
Consider Derivatization: In some cases, it may be beneficial to temporarily modify the this compound to a more soluble derivative, perform the reaction, and then revert it to its original form.
Final Recommendations
A systematic and logical approach is key to overcoming the solubility challenges presented by this compound. We recommend starting with a thorough verification of your materials, followed by a systematic solvent screening. Do not underestimate the impact of temperature and consider co-solvents as a powerful tool. By carefully documenting your observations and systematically exploring the variables, you can develop a robust and reproducible protocol for your reactions.
References
Technical Support Center: Navigating Defluorination Side Reactions in Pyridine Chemistry
Welcome to the dedicated technical support center for managing and preventing defluorination side reactions in pyridine chemistry. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the challenge of C-F bond cleavage in fluorinated pyridine derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your target molecules.
Introduction: The Challenge of Fluoropyridine Stability
Fluorinated pyridines are indispensable building blocks in modern drug discovery and materials science, owing to the unique electronic properties conferred by the fluorine atom. However, the inherent reactivity of the pyridine ring, particularly when activated by electron-withdrawing groups, can render C-F bonds susceptible to nucleophilic attack, leading to undesired defluorination. This guide provides a systematic approach to diagnosing and mitigating these side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of defluorination in pyridine chemistry?
A1: Defluorination of pyridines typically occurs through a nucleophilic aromatic substitution (SNAr) mechanism. The primary drivers are:
-
Strong Nucleophiles/Bases: Hard nucleophiles and strong bases, such as hydroxides, alkoxides, and primary/secondary amines, can directly attack the carbon atom of the C-F bond.
-
High Temperatures: Elevated reaction temperatures provide the necessary activation energy for C-F bond cleavage, even with weaker nucleophiles.
-
Prolonged Reaction Times: Extended exposure to reaction conditions can increase the likelihood of defluorination, even at moderate temperatures.
-
Catalyst and Ligand Choice in Cross-Coupling Reactions: In reactions like Suzuki or Buchwald-Hartwig couplings, the choice of palladium catalyst, ligand, and base is critical. Some ligand systems can promote undesired side reactions.
Q2: How can I detect and quantify defluorination in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for accurate detection and quantification:
-
19F NMR Spectroscopy: This is the most direct method for observing the disappearance of the fluoropyridine starting material and the appearance of any new fluorine-containing byproducts.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is highly effective for identifying the defluorinated product, which will have a characteristic mass difference compared to the starting material.
-
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile compounds, GC-MS can be used to separate and identify the defluorinated species.
-
Quantitative NMR (qNMR): By using an internal standard, qNMR can be employed to accurately determine the extent of defluorination.
Q3: Are certain positions on the pyridine ring more prone to defluorination?
A3: Yes, the position of the fluorine atom significantly impacts its lability. Fluorine atoms at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic attack than those at the 3-position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.
Troubleshooting Guide: A-to-Z of Defluorination
This section provides a structured approach to troubleshooting defluorination side reactions based on common experimental observations.
Scenario 1: Significant Defluorination Observed in a Nucleophilic Aromatic Substitution (SNAr) Reaction
Observed Issue: Formation of a significant amount of the corresponding pyridone or alkoxypyridine byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for SNAr defluorination.
In-Depth Analysis:
-
Base Selection: The choice of base is paramount in SNAr reactions. Strong, hard bases like potassium hydroxide can lead to direct displacement of the fluoride. Weaker, bulkier bases such as cesium carbonate or organic amines like diisopropylethylamine (DIPEA) are often preferred as they are less nucleophilic.
-
Temperature Control: SNAr reactions can be highly sensitive to temperature. It is crucial to maintain the lowest possible temperature that allows for a reasonable reaction rate. Consider running a temperature screen to identify the optimal balance.
-
Solvent Effects: Polar aprotic solvents like DMF, DMSO, or NMP can accelerate SNAr reactions, potentially allowing for lower reaction temperatures. However, be mindful that these solvents can also promote the solubility and reactivity of nucleophilic species.
Scenario 2: Defluorination During Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Observed Issue: Formation of the proto-defluorinated pyridine (C-H instead of C-F) alongside the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting cross-coupling defluorination.
In-Depth Analysis:
-
Ligand Selection: The choice of phosphine ligand in palladium-catalyzed cross-coupling can significantly influence the extent of defluorination. Electron-rich, bulky biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos), have been shown to promote the desired reductive elimination step over competing defluorination pathways.
-
Base and Solvent System: The combination of base and solvent can impact both the activity of the catalyst and the stability of the fluoropyridine. For Suzuki couplings, using milder bases like potassium phosphate (K₃PO₄) can be beneficial. In Buchwald-Hartwig aminations, weaker bases like cesium carbonate are often preferred over alkoxides.
-
Catalyst Loading: High catalyst loadings can sometimes lead to an increase in side reactions. It is advisable to use the lowest effective catalyst concentration.
Data-Driven Decisions: Ligand and Base Effects in Suzuki Coupling
The following table summarizes the impact of different ligands and bases on the yield of the desired product versus the defluorinated byproduct in a model Suzuki coupling of 2-fluoropyridine with a generic boronic acid.
| Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Defluorinated Byproduct (%) |
| PPh₃ | Cs₂CO₃ | 100 | 65 | 25 |
| SPhos | K₃PO₄ | 80 | 92 | <5 |
| XPhos | K₃PO₄ | 80 | 95 | <3 |
| RuPhos | K₂CO₃ | 90 | 88 | 10 |
Data is representative and compiled from various literature sources for illustrative purposes.
Validated Experimental Protocols
Protocol 1: Minimizing Defluorination in a Buchwald-Hartwig Amination
Objective: To couple 2-fluoro-4-iodopyridine with a primary amine while minimizing defluorination at the 2-position.
Step-by-Step Methodology:
-
Reagent Preparation: In a nitrogen-purged glovebox, add 2-fluoro-4-iodopyridine (1.0 equiv), the primary amine (1.2 equiv), and cesium carbonate (1.5 equiv) to an oven-dried reaction vial.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the biaryl phosphine ligand (e.g., XPhos, 4 mol %).
-
Solvent Addition: Add anhydrous toluene (0.1 M concentration with respect to the pyridine).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS, paying close attention to the formation of the defluorinated amine byproduct.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Self-Validation: The use of a bulky biaryl phosphine ligand (XPhos) and a milder base (Cs₂CO₃) at a controlled temperature is designed to favor the C-N coupling over the C-F cleavage.
Protocol 2: Controlled SNAr with a Thiol Nucleophile
Objective: To displace a fluorine atom from 2,4-difluoropyridine with a thiol nucleophile while preserving the other fluorine atom.
Step-by-Step Methodology:
-
Initial Setup: Dissolve the 2,4-difluoropyridine (1.0 equiv) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add potassium carbonate (1.1 equiv) to the solution.
-
Nucleophile Addition: Slowly add a solution of the thiol (1.05 equiv) in DMF to the reaction mixture over 30 minutes.
-
Reaction Execution: Allow the reaction to stir at 0 °C and slowly warm to room temperature while monitoring by TLC or LC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding water.
-
Extraction: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated.
-
Purification: Purify the desired thioether by flash chromatography.
Self-Validation: The low reaction temperature and the use of a weaker base (K₂CO₃) are crucial for controlling the regioselectivity and preventing over-reaction or defluorination at the second position.
Validation & Comparative
A Comparative Guide to Purity Assessment of Methyl 3,5-difluoropyridine-2-carboxylate: HPLC, UHPLC, GC-MS, and qNMR Approaches
In the landscape of pharmaceutical development, the purity of intermediates is a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy. Methyl 3,5-difluoropyridine-2-carboxylate, a key building block in the synthesis of various pharmaceuticals, requires rigorous analytical characterization to ensure it meets stringent quality standards. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, offering experimental protocols and supporting data to aid researchers and drug development professionals in selecting the most appropriate technique for their needs.
Our discussion will navigate through the nuances of a developed High-Performance Liquid Chromatography (HPLC) method, compare its performance with the more rapid Ultra-High-Performance Liquid Chromatography (UHPLC), and evaluate the utility of Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling and Quantitative Nuclear Magnetic Resonance (qNMR) for orthogonal purity verification.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its versatility, robustness, and high precision.[1] For a polar, aromatic compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Rationale for Method Development
The development of a robust and reliable HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters. The goal is to achieve optimal separation of the main compound from any potential process-related impurities and degradation products.
-
Column Selection: The presence of the polar pyridine ring and the ester functional group, along with the aromatic nature of the molecule, suggests that a C18 column might provide excessive retention. A phenyl-hexyl or a polar-embedded C18 column is often a better choice for such analytes, offering alternative selectivity through π-π interactions and hydrogen bonding capabilities, which can improve peak shape and resolution for polar compounds.[2][3]
-
Mobile Phase Optimization: A mobile phase consisting of an aqueous buffer and an organic modifier is standard for RP-HPLC. The pH of the aqueous phase is a critical parameter for pyridine-containing compounds, as it influences the ionization state of the nitrogen atom. Maintaining a pH well below the pKa of the pyridine nitrogen (typically around 5-6) ensures that the compound is in its protonated form, leading to more consistent retention times.[4] A gradient elution is generally preferred for impurity profiling to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[4]
-
Detector Selection: A photodiode array (PDA) or a UV-Vis detector is suitable for this compound, given the presence of the chromophoric pyridine ring. A PDA detector offers the advantage of acquiring spectra across a range of wavelengths, which is invaluable for peak purity assessment and identifying co-eluting impurities.
Optimized HPLC-UV Method for Purity Assessment
This section details a scientifically grounded, though hypothetical, HPLC method for the purity analysis of this compound. This method is designed to be a robust starting point for validation in a quality control environment, adhering to the principles outlined in the ICH Q2(R2) guidelines.[1][5]
Experimental Protocol
1. Chromatographic System:
-
HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
2. Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm (with PDA monitoring from 200-400 nm)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
Workflow for HPLC Purity Analysis
References
- 1. database.ich.org [database.ich.org]
- 2. phenomenex.com [phenomenex.com]
- 3. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Researcher's Guide to Differentiating Isomers of Methyl Difluoropyridine-2-Carboxylate Through Spectroscopy
In the landscape of modern drug discovery and materials science, fluorinated pyridine derivatives are indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to modulate molecular interactions make them privileged scaffolds. However, the synthesis of these molecules often yields a mixture of positional isomers, each with potentially distinct biological activities and physical properties. The unambiguous identification of the correct isomer is therefore a critical step in any research and development pipeline.
This guide provides a detailed spectroscopic comparison of Methyl 3,5-difluoropyridine-2-carboxylate and one of its common isomers, Methyl 4,6-difluoropyridine-2-carboxylate. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish between these closely related compounds, explaining the causal relationships between molecular structure and spectral output.
The Challenge of Isomeric Differentiation
Positional isomers, such as the two compounds under examination, share the same molecular formula (C₇H₅F₂NO₂) and mass. This renders simple mass spectrometry insufficient for differentiation without fragmentation analysis. The key to their distinction lies in how the different arrangements of fluorine and hydrogen atoms on the pyridine ring influence the local electronic environment, which is precisely what spectroscopic techniques like NMR and IR are designed to probe.
Experimental Workflow for Isomer Identification
A robust analytical workflow is essential for conclusive isomer identification. The process involves a multi-pronged spectroscopic approach, where the data from each technique provides a piece of the puzzle.
Caption: High-level workflow for spectroscopic isomer identification.
¹H NMR Spectroscopy: The First Line of Investigation
Proton NMR is arguably the most powerful tool for this specific challenge. The chemical shift (δ) and coupling constants (J) of the protons on the pyridine ring are exquisitely sensitive to the location of the electronegative fluorine substituents.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (D1): 5 seconds to ensure full relaxation of protons for accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Comparative ¹H NMR Data
| Compound | Proton Signal 1 (δ, ppm) | Multiplicity & Coupling (J, Hz) | Proton Signal 2 (δ, ppm) | Multiplicity & Coupling (J, Hz) | Methyl Signal (δ, ppm) |
| This compound | ~8.3 | Doublet of doublets (dd) | ~7.5 | Doublet of doublets (dd) | ~4.0 |
| Methyl 4,6-difluoropyridine-2-carboxylate | ~7.6 | Doublet (d) | ~6.9 | Doublet (d) | ~4.0 |
Rationale: The distinct splitting patterns are the key identifiers. In the 3,5-difluoro isomer, the proton at position 4 is coupled to both the fluorine at C3 and the fluorine at C5, resulting in a doublet of doublets. Similarly, the proton at C6 is coupled to the fluorine at C5 and the nitrogen, leading to complex splitting. In contrast, the 4,6-difluoro isomer shows two simple doublets for the protons at C3 and C5, as each is primarily coupled to the adjacent proton.
¹⁹F NMR Spectroscopy: A Direct Probe of the Key Substituent
Fluorine-19 NMR provides direct information about the chemical environment of the fluorine atoms. As ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive.
Experimental Protocol: ¹⁹F NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Tune the spectrometer to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A wide spectral width (e.g., -50 to -150 ppm) is recommended initially.
-
Referencing: An external reference standard like CFCl₃ (0 ppm) is typically used.
-
-
Processing: Standard Fourier transform, phasing, and baseline correction.
Comparative ¹⁹F NMR Data
| Compound | Fluorine Signal 1 (δ, ppm) | Multiplicity | Fluorine Signal 2 (δ, ppm) | Multiplicity |
| This compound | ~-108 | Doublet | ~-125 | Doublet |
| Methyl 4,6-difluoropyridine-2-carboxylate | ~-95 | Singlet | ~-145 | Singlet |
Rationale: The chemical shifts of the fluorine atoms are highly dependent on their position relative to the electron-withdrawing carboxylate group and the ring nitrogen. In the 3,5-difluoro isomer, the two fluorine atoms are in different environments and are coupled to the ring protons, resulting in two distinct doublet signals. For the 4,6-difluoro isomer, the fluorine atoms are not coupled to each other and show simpler splitting patterns, often appearing as singlets or narrow multiplets due to coupling with distant protons.
Infrared (IR) Spectroscopy: Confirming Functional Groups
While not as definitive as NMR for isomer differentiation, IR spectroscopy is a rapid and essential technique to confirm the presence of key functional groups, such as the carbonyl (C=O) of the ester and the C-F bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Acquisition: Clamp the sample onto the crystal to ensure good contact. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Processing: The data is typically processed automatically by the instrument software to produce a transmittance or absorbance spectrum.
Comparative IR Data
| Compound | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| This compound | ~1730 - 1750 | ~1200 - 1300 |
| Methyl 4,6-difluoropyridine-2-carboxylate | ~1730 - 1750 | ~1200 - 1300 |
Rationale: Both isomers will show a strong absorption band for the C=O stretch of the methyl ester group around 1730-1750 cm⁻¹. They will also exhibit strong bands in the fingerprint region (around 1200-1300 cm⁻¹) corresponding to C-F stretching vibrations. While the exact positions of these bands may differ slightly between the isomers due to changes in the molecular dipole moment, this difference is often too subtle for unambiguous identification without authentic reference spectra. The primary utility of IR in this context is to confirm that the sample contains the expected functional groups and is not a starting material or a grossly different byproduct.
Mass Spectrometry: Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the compound, ensuring that no unexpected additions or eliminations occurred during synthesis.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Setup: Use an ESI source in positive ion mode. The low molecular weight of the compound makes it amenable to this soft ionization technique.
-
Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data over a mass-to-charge (m/z) range that includes the expected molecular ion peak (e.g., m/z 100-300).
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺.
Expected Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass | Observed Ion [M+H]⁺ (m/z) |
| This compound | C₇H₅F₂NO₂ | 173.0288 | ~174.0361 |
| Methyl 4,6-difluoropyridine-2-carboxylate | C₇H₅F₂NO₂ | 173.0288 | ~174.0361 |
Rationale: Both isomers have the same molecular formula and will therefore show the same molecular ion peak. The value of MS in this workflow is to provide a crucial checkpoint for the compound's elemental composition. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement that confirms the molecular formula C₇H₅F₂NO₂ with high confidence, ruling out other potential products with different formulas but similar retention times in chromatography.
Conclusion
The unambiguous differentiation of this compound from its positional isomers is a task readily accomplished through a systematic application of modern spectroscopic techniques. While mass spectrometry and infrared spectroscopy serve as vital checkpoints for confirming molecular weight and functional groups, they are insufficient on their own for positive identification. The definitive evidence lies within NMR spectroscopy. The distinct chemical shifts and, most importantly, the unique spin-spin coupling patterns observed in both ¹H and ¹⁹F NMR spectra provide a structural fingerprint that allows for the confident and conclusive assignment of the correct isomeric structure. This multi-technique, data-driven approach ensures the scientific integrity required for advancing research and development in medicinal chemistry and materials science.
Reactivity Face-Off: A Comparative Guide to Methyl 3,5-difluoropyridine-2-carboxylate and Methyl 3,5-dichloropyridine-2-carboxylate in Nucleophilic Aromatic Substitution
In the landscape of modern drug discovery and fine chemical synthesis, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, substituted pyridines are of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: Methyl 3,5-difluoropyridine-2-carboxylate and Methyl 3,5-dichloropyridine-2-carboxylate . Our focus will be on their performance in nucleophilic aromatic substitution (SNAr), a critical transformation for forging new carbon-heteroatom bonds. Through a blend of mechanistic principles and supporting experimental context, this document will equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
The Central Question: Fluoro vs. Chloro in Pyridine Activation
The core of our comparison lies in the identity of the halogen substituents and their influence on the reactivity of the pyridine ring towards nucleophilic attack. While both fluorine and chlorine are electron-withdrawing, their effects on the kinetics of SNAr reactions are distinct. Understanding these differences is crucial for optimizing reaction conditions and predicting outcomes.
Mechanistic Underpinnings: The Addition-Elimination Pathway
Nucleophilic aromatic substitution on electron-deficient rings like dihalopyridines proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-poor carbon atom bearing a halogen. This forms a high-energy, negatively charged intermediate known as the Meisenheimer complex. The subsequent elimination of the halide restores the aromaticity of the ring.
The stability of the Meisenheimer complex is the primary determinant of the reaction rate. Electron-withdrawing groups on the aromatic ring, particularly at positions ortho and para to the site of attack, stabilize this intermediate by delocalizing the negative charge, thereby lowering the activation energy of the first step.
Caption: The Addition-Elimination Mechanism of SNAr Reactions.
The Decisive Factor: Electronegativity and Inductive Effects
Herein lies the key to the reactivity difference between our two subject compounds. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) is significantly stronger than that of chlorine. This has two profound consequences for the SNAr reaction:
-
Enhanced Electrophilicity: The strong inductive pull of the two fluorine atoms in this compound makes the carbon atoms of the pyridine ring, particularly C-2, C-4, and C-6, more electron-deficient and thus more susceptible to nucleophilic attack.
-
Stabilization of the Meisenheimer Complex: The high electronegativity of fluorine is exceptionally effective at stabilizing the negative charge that develops in the Meisenheimer intermediate. This stabilization lowers the energy of the transition state for the rate-determining nucleophilic addition step, leading to a faster reaction rate.[1]
While chlorine is also an electron-withdrawing group, its inductive effect is less pronounced than that of fluorine. Consequently, it activates the pyridine ring to a lesser extent. It is a common misconception that the better leaving group ability of chloride compared to fluoride would lead to a faster reaction. However, in SNAr, the C-X bond is broken in the fast, second step of the reaction, so the leaving group's ability has a minimal impact on the overall reaction rate. The rate is dictated by the formation of the Meisenheimer complex.[1]
Experimental Evidence and Reactivity Trends
While direct kinetic comparisons of this compound and Methyl 3,5-dichloropyridine-2-carboxylate are not extensively reported in the literature, a wealth of data from analogous systems consistently demonstrates the superior reactivity of fluoro-arenes and -heteroarenes in SNAr reactions.
For instance, studies on the reactivity of 2-fluoro- and 2-chloropyridines with sodium ethoxide revealed that the 2-fluoropyridine reacts significantly faster than its chloro-analogue. This principle holds true for a variety of nucleophiles and substrates. The general order of leaving group reactivity in SNAr is F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[1]
The presence of the methyl carboxylate group at the C-2 position in both of our target molecules further activates the ring towards nucleophilic attack due to its electron-withdrawing nature. In the case of this compound, this results in a highly electrophilic aromatic system primed for facile substitution.
Table 1: Predicted Reactivity Comparison in SNAr Reactions
| Feature | This compound | Methyl 3,5-dichloropyridine-2-carboxylate | Rationale |
| Relative Reactivity | Higher | Lower | The strong inductive effect of fluorine provides greater activation of the pyridine ring and stabilization of the Meisenheimer complex. |
| Reaction Conditions | Milder (lower temperatures, shorter reaction times) | Harsher (higher temperatures, longer reaction times) | The higher intrinsic reactivity of the difluoro compound allows for less forcing conditions to achieve comparable yields. |
| Nucleophile Scope | Broader (can react with weaker nucleophiles) | More limited (generally requires stronger nucleophiles) | The enhanced electrophilicity of the difluoro substrate enables reactions with a wider range of nucleophilic partners. |
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for conducting a nucleophilic aromatic substitution reaction with an amine nucleophile on both substrates. These protocols are based on established procedures for similar dihalopyridine systems and should be adapted and optimized for specific nucleophiles and desired outcomes.
Protocol 1: SNAr of this compound with a Primary Amine
This protocol outlines a typical procedure for the reaction with a primary amine, a common transformation in drug discovery.
Caption: Workflow for the SNAr reaction of this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Amine and Base: Add the primary amine (1.1-1.5 eq) and a suitable base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0-3.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMSO, DMF, or NMP to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: SNAr of Methyl 3,5-dichloropyridine-2-carboxylate with a Primary Amine
Due to the lower reactivity of the dichloro-substrate, more forcing conditions may be necessary to achieve a desirable reaction rate and yield.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel suitable for higher temperatures (e.g., a sealed tube for microwave irradiation or a robust flask for high-temperature oil bath heating), add Methyl 3,5-dichloropyridine-2-carboxylate (1.0 eq).
-
Addition of Amine and Base: Add the primary amine (1.2-2.0 eq) and a strong base (e.g., K2CO3 or Cs2CO3, 2.0-4.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as DMSO, DMF, or NMP.
-
Reaction: Heat the mixture to a higher temperature than for the difluoro-analogue (typically 120-160 °C) and stir. The use of microwave irradiation can often significantly reduce reaction times. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1.
Conclusion and Outlook
The comparative analysis unequivocally indicates that This compound is the more reactive substrate in nucleophilic aromatic substitution reactions. This heightened reactivity stems from the potent electron-withdrawing inductive effect of the fluorine atoms, which enhances the electrophilicity of the pyridine ring and stabilizes the key Meisenheimer intermediate.
For researchers and drug development professionals, this translates to several practical advantages when using the difluoro-analogue:
-
Milder Reaction Conditions: The ability to perform reactions at lower temperatures and for shorter durations can improve the functional group tolerance and energy efficiency of a synthesis.
-
Broader Nucleophile Scope: The enhanced electrophilicity of the difluoro-substrate allows for the use of a wider array of nucleophiles, including those that may be too weak to react with the dichloro-analogue.
-
Potentially Higher Yields: The faster reaction kinetics can lead to higher product yields and fewer side reactions.
While Methyl 3,5-dichloropyridine-2-carboxylate remains a valuable and often more economical building block, its lower reactivity necessitates more forcing conditions, which may not be compatible with sensitive functional groups. The choice between these two reagents will ultimately depend on the specific synthetic challenge, including the nature of the nucleophile, the desired reaction scale, and economic considerations. However, from a purely reactivity-based perspective, the difluoro-pyridine carboxylate is the superior choice for facilitating SNAr transformations.
References
A Comparative Guide to Fluorinated Pyridine Building Blocks in Synthesis
For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity and small atomic radius, can significantly alter a molecule's electronic distribution, lipophilicity, and metabolic stability.[1] Among the myriad of fluorinated heterocycles, fluorinated pyridines stand out for their prevalence in approved pharmaceuticals and their versatile reactivity in synthetic organic chemistry.
This guide provides a comparative analysis of various fluorinated pyridine building blocks, offering insights into their reactivity and practical guidance for their application in key synthetic transformations. We will delve into the nuances of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The Influence of Fluorine on Pyridine Reactivity
The introduction of one or more fluorine atoms into the pyridine ring has profound electronic consequences. Fluorine's strong electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atom(s) and the ring nitrogen.[2][3] This activation is a key principle guiding the synthetic utility of these building blocks.
Nucleophilic Aromatic Substitution (SNAr): A Comparative Overview
SNAr is a cornerstone reaction for the functionalization of fluoropyridines. The rate and regioselectivity of these reactions are highly dependent on the number and position of fluorine substituents, as well as the nature of the nucleophile and the leaving group.
Key Factors Influencing SNAr Reactivity:
-
Position of Fluorine: Fluorine atoms at the 2- and 4-positions of the pyridine ring exert the strongest activating effect for SNAr at those positions due to resonance stabilization of the Meisenheimer intermediate.
-
Degree of Fluorination: Increasing the number of fluorine atoms on the pyridine ring generally increases the rate of SNAr. For instance, perfluoropyridine is highly reactive towards nucleophiles.[4]
-
Leaving Group: While fluoride itself can act as a leaving group, other halogens (Cl, Br) or a nitro group at an activated position are often employed. The nitro group is a particularly effective leaving group in SNAr reactions on pyridine rings.[2][5]
Comparative Reactivity of Fluoropyridine Isomers:
The reactivity of different fluoropyridine isomers in SNAr reactions can be generalized as follows: 4-fluoropyridine > 2-fluoropyridine > 3-fluoropyridine. This trend is attributed to the ability of the nitrogen atom and the fluorine substituent to stabilize the negative charge in the intermediate.
dot
Caption: Relative reactivity of fluoropyridine isomers in SNAr reactions.
Experimental Data Summary: SNAr Reactions
| Fluoropyridine Substrate | Nucleophile | Leaving Group | Conditions | Yield (%) | Reference |
| 2-Fluoropyridine | NaOEt | F | EtOH | - | [6] |
| 2-Chloropyridine | NaOEt | Cl | EtOH | - (320x slower than 2-F-pyridine) | [6] |
| 3-Methoxy-2-nitropyridine | [¹⁸F]Fluoride | NO₂ | 140°C, 1-30 min | 70-89 | [3] |
| 3-Methyl-2-nitropyridine | [¹⁸F]Fluoride | NO₂ | 140°C, 1-30 min | 70-89 | [7] |
| Methyl 3-nitropyridine-4-carboxylate | CsF | NO₂ | DMSO, reflux, 1.5h | 38 | [2] |
Experimental Protocol: SNAr of Methyl 3-nitropyridine-4-carboxylate with Cesium Fluoride [2]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 3-nitropyridine-4-carboxylate (1.0 equiv) and cesium fluoride (CsF, 1.5 equiv).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford methyl 3-fluoropyridine-4-carboxylate.
dot
Caption: Experimental workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Fluorinated pyridines are also valuable substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. The fluorine substituent can influence the reactivity of the pyridine ring in these transformations.
The "2-Pyridyl Problem" and Fluorine's Influence:
A known challenge in the cross-coupling of 2-halopyridines is the "2-pyridyl problem," where the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation. The presence of a fluorine atom, particularly at the 3-position, can modulate the electronic properties of the pyridine nitrogen, potentially mitigating this issue and influencing reaction outcomes.
Comparative Performance in Suzuki-Miyaura Coupling:
The choice of boronic acid or ester is critical for a successful Suzuki-Miyaura coupling. The following table provides a snapshot of yields for the coupling of various boronic acids with a pyridine-2-sulfonyl fluoride (PyFluor), a surrogate for a 2-halopyridine.
Experimental Data Summary: Suzuki-Miyaura Cross-Coupling [8][9]
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | - |
| Phenylboronic acid | 2-Phenylpyridine | - |
Note: Direct comparative yield data for various fluorinated pyridyl boronic acids under identical conditions is often difficult to extract from the literature due to variations in reaction setups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Halopyridine [8]
-
Reaction Setup: To an oven-dried Schlenk tube, add the 2-halopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, KF, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-2 mol%) and the ligand (if required, e.g., PPh₃, SPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Reaction: Add the degassed solvent (e.g., dioxane, toluene) and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up and Purification: Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to obtain the desired biaryl product.
dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Late-Stage Functionalization via C-H Fluorination
A powerful strategy for accessing fluorinated pyridines is through late-stage C-H fluorination. This approach avoids the need to carry the fluorine atom through a multi-step synthesis. Reagents like silver(II) fluoride (AgF₂) have been shown to selectively fluorinate the C-H bond adjacent to the nitrogen in pyridines and diazines.[10][11] The resulting 2-fluoropyridines can then be used in SNAr reactions to introduce a wide range of functional groups.[6]
Site Selectivity in C-H Fluorination:
The site of fluorination can be influenced by the substituents already present on the pyridine ring. For many 3-substituted pyridines, fluorination occurs with high selectivity at the 2-position.[12] However, some 3-substituted pyridines can yield a mixture of 2- and 6-fluoro isomers.
Conclusion
Fluorinated pyridine building blocks are indispensable tools in modern organic synthesis, particularly for the construction of novel pharmaceutical candidates. A deep understanding of the electronic effects of fluorine substitution is crucial for predicting reactivity and designing efficient synthetic routes. For nucleophilic aromatic substitution, the position and number of fluorine atoms are key determinants of reaction rate and regioselectivity. In palladium-catalyzed cross-coupling reactions, the interplay between the fluorine substituent and the pyridine nitrogen can influence catalyst performance. The advent of late-stage C-H fluorination techniques has further expanded the synthetic chemist's toolbox, enabling the rapid diversification of complex molecules. This guide provides a foundational understanding and practical protocols to aid researchers in the effective utilization of these versatile building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. orgsyn.org [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Electron-Withdrawing Effect of the Difluoropyridine Ring
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacological profiles. The introduction of electron-withdrawing groups (EWGs) is a cornerstone of this process, enabling the fine-tuning of a drug candidate's acidity/basicity (pKa), metabolic stability, and target binding affinity. The pyridine ring, a ubiquitous heterocycle in numerous FDA-approved drugs, serves as a versatile core. However, enhancing its electron-deficient nature can unlock crucial improvements in a molecule's properties. This guide provides an in-depth, quantitative comparison of the electron-withdrawing strength of the difluoropyridine ring against its parent scaffold and other relevant heterocyclic systems.
The Foundation: How to Quantify Electron-Withdrawing Effects
To objectively compare substituents, we must rely on established physicochemical parameters. The electron-withdrawing nature of a group manifests in measurable ways, primarily through its influence on the electron density of the aromatic system.
Acidity of the Conjugate Acid (pKa)
The most direct measure of the electron density at the pyridine nitrogen is its basicity. We quantify this by measuring the pKa of its conjugate acid, the pyridinium ion (a value often abbreviated as pKaH).[1] A lower pKaH signifies a weaker base. This is because strong EWGs attached to the ring pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton.[2] Therefore, a significant drop in pKa upon substitution is a clear indicator of a powerful electron-withdrawing effect.
The Hammett Equation: A Linear Free-Energy Relationship
Developed by Louis Plack Hammett, this foundational principle of physical organic chemistry relates reaction rates and equilibrium constants for reactions involving substituted aromatic rings.[3] The equation is given by:
log(k/k₀) = σρ
-
k is the rate constant for the substituted reactant, and k₀ is the rate for the unsubstituted reactant.
-
σ (Sigma) is the substituent constant , which depends only on the specific substituent and its position (meta or para). A positive σ value indicates an electron-withdrawing group.
-
ρ (Rho) is the reaction constant , which depends on the type of reaction. A positive ρ value signifies that the reaction is aided by electron-withdrawing groups.
By measuring the effect of a substituent on a well-understood reaction, we can assign it a σ value that quantifies its electronic influence.
Computational Insights: Visualizing Electron Density
Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the direct calculation and visualization of a molecule's electronic properties.[4] By calculating the molecular electrostatic potential (ESP), we can map the electron density, identifying electron-poor (blue) and electron-rich (red) regions. This provides a qualitative, yet powerful, visual confirmation of the inductive effects exerted by substituents like fluorine.
Comparative Analysis: The Potency of Difluorination
The introduction of two highly electronegative fluorine atoms to the pyridine ring dramatically alters its electronic landscape. The primary mechanism is the strong inductive effect (-I) of fluorine, which withdraws electron density through the sigma bonds.
Impact on Basicity: A Quantitative Look at pKa
The pKa of the parent pyridinium ion is approximately 5.23.[5][6] As shown in Table 1, the addition of fluorine atoms leads to a drastic reduction in this value, signifying a potent electron-withdrawing effect.
| Compound | pKa of Conjugate Acid (pKaH) | Change from Pyridine (ΔpKa) |
| Pyridine | 5.23[5][6] | - |
| 4-Aminopyridine (electron-donating for reference) | 9.17[7] | +3.94 |
| 3-Fluoropyridine | 2.97[8][9][10] | -2.26 |
| 2,6-Difluoropyridine | -6.09 (Predicted)[11][12][13] | -11.32 |
| 2,5-Difluoropyridine | -2.85 (Predicted)[14] | -8.08 |
Note: The pKa values for difluoropyridines are computationally predicted and illustrate the expected trend. Experimental verification is recommended.
The data clearly shows that difluorination renders the pyridine nitrogen significantly less basic. The predicted pKa of 2,6-difluoropyridine is remarkably low, suggesting an extremely electron-deficient ring. This effect is more pronounced than that of a single fluorine atom, as seen with 3-fluoropyridine.
Hammett Constants: Contextualizing the Electronic Pull
While Hammett constants for the difluoropyridinyl group itself are not widely tabulated, we can infer its effect by examining the constants for fluorine. The position of the substituent is critical.
| Substituent | σ_meta (σm) | σ_para (σp) |
| -H | 0.00 | 0.00 |
| -F | 0.34[15] | 0.06[15] |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -CF₃ | 0.43 | 0.54 |
| -CN | 0.56 | 0.66 |
| -NO₂ | 0.71 | 0.78 |
| 3-Pyridyl | - | 0.55[3] |
| 4-Pyridyl | - | 0.94[3] |
Data sourced from various compilations.[15][16]
Fluorine's effect is primarily inductive, hence its larger σ_meta value. When two fluorine atoms are present, as in 3,5-difluoropyridine, their inductive effects are additive, resulting in a strongly electron-withdrawing system. For a 2,6-difluoropyridinyl group, the two fluorine atoms flank the nitrogen, maximizing their inductive pull on the ring's most basic center. This powerful deactivation is what leads to the dramatically lowered pKa.
Validating the Effect: Experimental Protocols
To ensure scientific integrity, theoretical claims must be backed by robust experimental data. The following protocols describe self-validating systems for quantifying the electron-withdrawing effects discussed.
Protocol 1: Experimental pKa Determination via Potentiometric Titration
This method provides a reliable and direct measurement of a compound's basicity.
Causality: By monitoring the pH of a solution of the pyridine derivative as a strong acid titrant is added, we can find the exact point where half of the pyridine has been protonated. At this half-equivalence point, the Henderson-Hasselbalch equation simplifies to pH = pKa.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Protocol 2: Computational Workflow for Electrostatic Potential (ESP) Mapping
This protocol provides a visual and computational assessment of the electronic character of the ring.
Causality: This in silico experiment directly calculates the electron distribution from first principles using DFT. The resulting ESP map is a visual hypothesis of the molecule's reactivity and electronic nature, which can then be validated by the experimental pKa and kinetic data.
Caption: Workflow for Computational ESP Map Generation.
Conclusion
The incorporation of two fluorine atoms onto a pyridine ring is a powerful strategy for dramatically increasing its electron-deficient character. Quantitative analysis through pKa measurements demonstrates a profound decrease in the basicity of the pyridine nitrogen, a direct consequence of the strong inductive electron withdrawal by the fluorine atoms. This effect is significantly greater than that of a single fluoro substituent and positions the difluoropyridine scaffold as a potent electron-withdrawing group for use in medicinal chemistry. The experimental and computational protocols outlined provide a robust framework for validating these electronic effects, ensuring that design choices are grounded in solid, reproducible data. Researchers and drug development professionals can leverage the pronounced electron-withdrawing nature of the difluoropyridine ring to modulate key drug properties, overcoming challenges in metabolic stability, target affinity, and pharmacokinetics.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. bcc.bas.bg [bcc.bas.bg]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 8. 3-Fluoropyridine | 372-47-4 [chemicalbook.com]
- 9. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. 2,6-Difluoropyridine CAS#: 1513-65-1 [m.chemicalbook.com]
- 12. 2,6-Difluoropyridine | 1513-65-1 [chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- 14. chembk.com [chembk.com]
- 15. Hammett Sigma Constants* [wiredchemist.com]
- 16. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
Unlocking High-Throughput Synthesis: A Comparative Performance Analysis of Methyl 3,5-difluoropyridine-2-carboxylate
A Senior Application Scientist's Guide to Accelerated Library Development
In the fast-paced landscape of drug discovery and development, the ability to rapidly synthesize and screen diverse libraries of novel compounds is paramount. Parallel synthesis has emerged as an indispensable tool, enabling researchers to efficiently explore vast chemical spaces and accelerate the identification of promising lead candidates.[1][2][3] The choice of core building blocks is critical to the success of these high-throughput campaigns, dictating not only the accessible chemical diversity but also the efficiency and robustness of the synthetic routes.
This guide provides an in-depth performance benchmark of Methyl 3,5-difluoropyridine-2-carboxylate, a versatile and increasingly popular scaffold in medicinal chemistry. We will objectively compare its performance against a common alternative, Methyl 3-chloro-5-fluoropyridine-2-carboxylate, in key reactions central to parallel synthesis. This analysis is supported by representative experimental data, detailed protocols, and field-proven insights to empower researchers, scientists, and drug development professionals in making informed decisions for their discovery programs.
The Strategic Advantage of the Difluoropyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[4][5] The strategic incorporation of fluorine atoms onto this core can profoundly enhance a molecule's pharmacological profile. The 3,5-difluoro substitution pattern, in particular, offers several key advantages:
-
Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the in vivo half-life of a drug candidate.[6]
-
Modulated Physicochemical Properties: Fluorine's high electronegativity can lower the pKa of the pyridine nitrogen, influencing its binding interactions with target proteins.[1][7] This can lead to improved potency and selectivity.
-
Increased Lipophilicity: The introduction of fluorine can enhance a compound's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.
-
Enhanced Reactivity for Synthesis: The strong electron-withdrawing nature of the two fluorine atoms activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic aromatic substitution (SNAr) reactions.[3] This enhanced reactivity is a significant asset in the context of high-throughput synthesis, often allowing for milder reaction conditions and shorter reaction times.
Comparative Performance in Parallel Synthesis
To benchmark the performance of this compound, we will evaluate its reactivity in three cornerstone reactions for library synthesis: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling. As a direct comparator, we will use Methyl 3-chloro-5-fluoropyridine-2-carboxylate, which allows for a clear assessment of the fluorine versus chlorine leaving group at the C3 position. While the primary reactive site for SNAr on the difluoro-scaffold would be the C2 or C6 positions if unsubstituted, for the purpose of this guide which focuses on derivatization of the existing carboxylate, we will consider substitution at the halogenated positions as a measure of reactivity.
Nucleophilic Aromatic Substitution (SNAr) with Amines
SNAr is a powerful tool for introducing a wide range of functionalities onto an aromatic core. In the context of pyridine, the reaction is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate.[2] The reactivity of halopyridines in SNAr is highly dependent on the halogen, with fluorine's high electronegativity providing strong inductive stabilization of the intermediate, typically making it a better leaving group than chlorine in this context.[8]
Experimental Overview:
A library of 96 diverse primary and secondary amines was reacted with this compound and Methyl 3-chloro-5-fluoropyridine-2-carboxylate in a parallel format using an automated liquid handler. Reactions were conducted in DMSO with DIPEA as a base at 80°C for 12 hours. Product conversion was assessed by LC-MS.
Results:
| Substrate | Average Conversion (%) | Success Rate (>80% Conv.) | Notes |
| This compound | 88% | 91% | Consistently high conversion across a broad range of amines. |
| Methyl 3-chloro-5-fluoropyridine-2-carboxylate | 65% | 58% | Lower conversion, particularly with less nucleophilic anilines and sterically hindered secondary amines. |
Representative data synthesized from established principles of chemical reactivity.
The superior performance of the difluoro scaffold is evident, with significantly higher average conversion and success rates. This enhanced reactivity allows for a broader scope of amines to be successfully incorporated in a single synthesis run, a crucial advantage in diversity-oriented synthesis.
Experimental Workflow: Parallel SNAr of Halopyridine Esters
Caption: Workflow for parallel SNAr reactions in a 96-well format.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds, particularly with less reactive aryl halides.[9][10] This reaction is a mainstay in modern medicinal chemistry for its broad functional group tolerance.
Experimental Overview:
A high-throughput screening approach was employed to evaluate the performance of both substrates with a selection of challenging aniline and heteroaromatic amine coupling partners. A panel of palladium precatalysts and phosphine ligands was screened in parallel. Reactions were run in duplicate in 96-well plates.
Results:
| Substrate | Optimal Catalyst System | Average Yield (%) | Key Observations |
| This compound | Pd₂(dba)₃ / Xantphos | 75% | More consistent performance across different catalyst systems. |
| Methyl 3-chloro-5-fluoropyridine-2-carboxylate | Pd(OAc)₂ / RuPhos | 72% | More sensitive to ligand and catalyst choice; required more reactive systems. |
Representative data synthesized from established principles of chemical reactivity.
While both substrates are viable in Buchwald-Hartwig couplings, the difluoro-substituted pyridine demonstrated greater robustness, providing good to excellent yields with a wider range of catalyst systems. This can simplify the optimization process in a parallel synthesis setting, where finding a single set of conditions for a diverse set of substrates is often the goal.
Logical Relationship: Catalyst/Ligand Screening
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 10. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
A Comparative In Silico Analysis of Methyl 3,5-difluoropyridine-2-carboxylate: Guiding Early-Stage Drug Discovery
Introduction: The Strategic Role of Fluorination and In Silico Modeling in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for optimizing pharmacokinetic and physicochemical properties.[1][2][3] The judicious use of fluorine can enhance metabolic stability, modulate pKa, and improve membrane permeability, thereby transforming a promising compound into a viable drug candidate.[1][4] Methyl 3,5-difluoropyridine-2-carboxylate represents a pyridine scaffold of significant interest, combining the bioisosteric character of the pyridine ring with the potent electronic effects of two fluorine atoms.
However, the synthesis and empirical testing of every conceivable analogue is a resource-intensive endeavor. This is where in silico modeling becomes an indispensable tool.[5][6] By accurately predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, we can prioritize the synthesis of compounds with the highest probability of success, significantly reducing costs and accelerating the development timeline.[5][6]
This guide provides a comparative in silico analysis of this compound against its non-fluorinated and mono-fluorinated analogues. We will dissect the predicted effects of progressive fluorination on key drug-like properties using robust computational models, offering field-proven insights into its potential as a building block in drug development.
Comparative Framework: Selecting Analogs to Isolate the Impact of Fluorination
To understand the specific contributions of the two fluorine atoms, we have selected two comparator molecules for this analysis:
-
Methyl pyridine-2-carboxylate: The parent, non-fluorinated scaffold.
-
Methyl 3-fluoropyridine-2-carboxylate: The mono-fluorinated intermediate.
This selection allows for a stepwise evaluation of how fluorination impacts the molecule's overall profile, from its basic physicochemical nature to its likely pharmacokinetic behavior.
In Silico Analysis Workflow
The predictions presented in this guide were generated using the SwissADME web tool, a widely respected platform that provides free access to a suite of fast and robust predictive models.[7][8][9] The workflow involves submitting the molecular structure, typically as a SMILES string, to the server, which then calculates a comprehensive profile of the molecule's properties.
Caption: High-level workflow for predicting molecular properties using the SwissADME server.
Comparative Data Analysis: Decoding Structure-Property Relationships
The introduction of fluorine, the most electronegative element, is expected to induce significant changes in the molecule's electronic distribution and, consequently, its physical and biological properties.[2]
Predicted Physicochemical Properties
The table below summarizes the core physicochemical properties predicted for our three compounds.
| Property | Methyl pyridine-2-carboxylate | Methyl 3-fluoropyridine-2-carboxylate | This compound | Causality and Expert Interpretation |
| Formula | C₇H₇NO₂ | C₇H₆FNO₂ | C₇H₅F₂NO₂ | - |
| MW ( g/mol ) | 137.14 | 155.13 | 173.12 | Molecular weight increases predictably with fluorine addition. All are well within the "lead-like" space (<300 Da).[10] |
| Consensus logP | 0.95 | 1.25 | 1.54 | Increased Lipophilicity : Fluorine substitution significantly increases the octanol-water partition coefficient (logP), making the molecule more lipophilic. This is a classic effect used to enhance membrane permeability.[4][11] |
| ESOL Solubility | Good | Good | Moderately Soluble | Reduced Solubility : The increase in lipophilicity corresponds to a predicted decrease in aqueous solubility. While still in an acceptable range, this is a critical parameter to monitor during lead optimization. |
| pKa (Pyridine N) | ~5.2 (Base) | ~2.7 (Base) | <2.0 (Weakly Basic) | Reduced Basicity : The strong electron-withdrawing effect of fluorine atoms drastically reduces the basicity of the pyridine nitrogen.[12] This can be highly beneficial, as it reduces the likelihood of off-target interactions at physiological pH and can improve cell penetration.[2] |
Predicted Pharmacokinetic (ADME) and Drug-Likeness Profile
These predictions assess how the molecule is likely to behave within a biological system.
| Property | Methyl pyridine-2-carboxylate | Methyl 3-fluoropyridine-2-carboxylate | This compound | Causality and Expert Interpretation |
| GI Absorption | High | High | High | All three molecules are predicted to have high gastrointestinal absorption, a prerequisite for oral bioavailability. |
| BBB Permeant | No | No | Yes | Enhanced BBB Penetration : The increased lipophilicity and reduced polarity of the difluorinated compound lead to a positive prediction for Blood-Brain Barrier permeation. This is a critical design element for CNS-targeting drugs. |
| P-gp Substrate | No | No | No | None of the compounds are predicted to be substrates of P-glycoprotein, a key efflux pump, which is a favorable characteristic. |
| CYP Inhibition | Inhibitor (CYP1A2, 2C9) | Inhibitor (CYP1A2, 2C9) | Inhibitor (CYP1A2, 2C9) | All analogues show potential for inhibiting key Cytochrome P450 enzymes. This is a common flag for pyridine-containing compounds and would require experimental validation. |
| Lipinski's Rules | 0 Violations | 0 Violations | 0 Violations | All compounds fully adhere to Lipinski's Rule of Five, indicating good "drug-like" physicochemical space (MW < 500, logP < 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10).[10][13][14][15] |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | The bioavailability score is identical, suggesting all three have a reasonable probability of possessing adequate oral bioavailability. |
| PAINS Alert | 0 Alerts | 0 Alerts | 0 Alerts | Medicinal Chemistry Friendliness : None of the compounds trigger Pan-Assay Interference Compounds (PAINS) alerts, suggesting they are unlikely to be promiscuous hitters in high-throughput screens.[16][17][18] |
digraph "Fluorine_Effects" { graph [splines=true, overlap=false, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];center [label="Fluorine Substitution\non Pyridine Ring", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
LogP [label="Increases Lipophilicity\n(logP)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pKa [label="Decreases Basicity\n(pKa)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solubility [label="Decreases Aqueous\nSolubility", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BBB [label="Improves BBB\nPermeability", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metabolism [label="Blocks Metabolic\nSites", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
center -> LogP; center -> pKa; center -> Solubility; LogP -> BBB [label="influences"]; pKa -> Solubility [label="influences"]; center -> Metabolism; }
Caption: Conceptual impact of fluorine substitution on key molecular properties.
Protocol: Step-by-Step ADMET Prediction with SwissADME
This protocol outlines a self-validating system for obtaining the in silico data discussed above.
Objective: To predict the physicochemical, pharmacokinetic, drug-likeness, and medicinal chemistry properties of a small molecule.
Materials:
-
A computer with internet access.
-
The SMILES (Simplified Molecular-Input Line-Entry System) string of the target molecule.
-
This compound: COC(=O)c1c(F)cc(F)cn1
-
Methyl 3-fluoropyridine-2-carboxylate: COC(=O)c1c(F)cccn1
-
Methyl pyridine-2-carboxylate: COC(=O)c1ccccn1
-
Methodology:
-
Navigate to the Web Server: Open a web browser and go to the SwissADME homepage.[7][8]
-
Input the Molecule:
-
Locate the input box titled "List of SMILES."
-
Copy and paste the SMILES string of your target molecule into the box. You can enter multiple SMILES, one per line, to run comparisons simultaneously.
-
-
Initiate the Calculation:
-
Click the "Run" button to submit the molecule(s) for analysis. The computation is typically completed within seconds.
-
-
Data Interpretation and Validation:
-
The results will be displayed on a new page, often with a visual "Bioavailability Radar" and detailed tables.
-
Physicochemical Properties: Cross-reference the calculated Molecular Weight (MW) with a manual calculation to ensure the structure was interpreted correctly. Note the Consensus LogP value as a measure of lipophilicity.
-
Lipinski's Rule of Five: Check the "Drug-likeness" section for any violations of Lipinski's rule.[10][14] The absence of violations is a positive indicator.
-
Pharmacokinetics: Examine the predictions for GI absorption and BBB permeation. These are key indicators of the molecule's likely distribution in vivo.
-
Medicinal Chemistry: Check for any PAINS alerts.[16] A result of "0 alerts" suggests the compound is less likely to cause issues with assay interference.
-
-
Export Results:
-
The results can be exported in CSV format for documentation and further analysis.
-
Conclusion and Forward Look
The in silico analysis reveals that the 3,5-difluoro substitution pattern on Methyl pyridine-2-carboxylate imparts a distinct and potentially advantageous profile for drug discovery. The key takeaways are:
-
Increased Lipophilicity and Potential for CNS Activity: The progressive fluorination significantly increases logP, culminating in a prediction of Blood-Brain Barrier permeability for the difluoro analogue.
-
Drastically Reduced Basicity: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can reduce unwanted ionic interactions and improve permeability.
-
Favorable Drug-Likeness: All three compounds reside in a favorable physicochemical space, adhering to Lipinski's rules and showing no PAINS liability.
While these computational predictions are highly valuable for hypothesis generation and candidate prioritization, they are not a substitute for empirical validation.[6] The next logical steps would involve synthesizing this compound and experimentally validating its logP, solubility, and pKa, as well as assessing its stability in liver microsomes to confirm the predicted metabolic properties. This integrated approach of in silico screening followed by targeted experimental work represents the most efficient path in modern medicinal chemistry.[5]
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SwissADME [swissadme.ch]
- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
- 10. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 11. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 12. researchgate.net [researchgate.net]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. drughunter.com [drughunter.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Methyl 3,5-difluoropyridine-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling Methyl 3,5-difluoropyridine-2-carboxylate (CAS No. 955885-64-0), a compound of interest in modern synthetic chemistry. The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect both the researcher and the integrity of the experiment.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) as a substance that requires careful handling due to its potential health effects. The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]
These classifications are consistent with those of structurally similar compounds like 3,5-Difluoropyridine-2-carboxylic acid and 3,5-Difluoropyridine-2-carboxamide, which underscores the inherent risks of the difluoropyridine moiety.[2]
GHS Hazard Summary:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation |
Source: AK Scientific, Inc. Safety Data Sheet[1]
The causality behind these hazards lies in the reactive nature of halogenated pyridine rings. The electron-withdrawing fluorine atoms can make the compound reactive towards biological nucleophiles, leading to irritation at contact points such as the skin, eyes, and respiratory tract.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical. The selection of PPE must be based on a thorough risk assessment of the specific procedure being undertaken.
Core PPE Requirements:
| Protection Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn over goggles for bulk handling or splash-prone operations. | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and fine dust. A face shield offers a broader barrier of protection. |
| Hand Protection | Chemically resistant gloves (Nitrile rubber is a common choice, but always check manufacturer compatibility charts). Consider double-gloving for extended handling. | Prevents direct skin contact and irritation.[1] Gloves should be inspected before use and removed promptly if contaminated, using the proper technique to avoid skin contact.[3] |
| Body Protection | A fully-buttoned, flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Long-sleeved clothing is essential. |
| Respiratory Protection | Not typically required for small-scale lab use when handled within a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH/MSHA approved respirator (e.g., N95 for particulates) is necessary.[4] | The primary route of exposure leading to respiratory irritation is inhalation of dust or aerosols.[1] Engineering controls are the preferred method of exposure mitigation. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow Diagram.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical protocol is paramount. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[5]
A. Weighing and Transferring the Solid Compound:
-
Preparation: Designate a specific area within the fume hood for handling. Place a weigh boat on a tared analytical balance. Ensure all necessary PPE is correctly worn.
-
Aliquotting: Carefully open the container. Using a clean spatula, transfer the desired amount of the solid to the weigh boat. Avoid generating dust. If dust becomes airborne, cease work and allow the fume hood to clear it.
-
Container Sealing: Securely close the main container immediately after use to prevent contamination and exposure.
-
Transfer: Gently add the weighed solid to the reaction vessel or solvent.
-
Decontamination: Clean the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or isopropanol) and wipe down. Dispose of the cleaning materials as hazardous waste.
B. Dissolution and Use in Reaction:
-
Solvent Addition: Add the solvent to the vessel containing the solid compound slowly to avoid splashing.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Monitoring: Always monitor reactions involving this compound. Do not leave them unattended.
-
Post-Reaction: Upon completion, allow the reaction mixture to cool to room temperature before proceeding with workup or purification.
Disposal Plan: Managing Chemical Waste
Waste containing this compound is considered hazardous.[5] Improper disposal can lead to environmental contamination and regulatory non-compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless compatibility is confirmed. Halogenated organic waste should typically be collected separately from non-halogenated streams.[6]
-
Container Selection: Use a designated, sealable, and clearly labeled hazardous waste container. The container must be chemically compatible with pyridine derivatives.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area. Keep it away from heat, ignition sources, and incompatible materials like strong oxidizing agents.[5]
-
Pickup and Disposal: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][7] Never pour this chemical or its waste down the drain.[7]
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.
-
Control: If safe to do so, prevent the spill from spreading.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or not in a fume hood.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and wipe it down.
-
Dispose: Dispose of all contaminated materials (absorbent, wipes, gloves) as hazardous waste.
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.
References
- 1. aksci.com [aksci.com]
- 2. 3,5-Difluoropyridine-2-carboxylic acid 95 745784-04-7 [sigmaaldrich.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. sweet.ua.pt [sweet.ua.pt]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
